3-Mercaptopropyltriethoxysilane
説明
Structure
3D Structure
特性
IUPAC Name |
3-triethoxysilylpropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBZYNUSLHVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCS)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
352668-65-6 | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352668-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044479 | |
| Record name | 3-(Triethoxysilyl)propane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Mercaptopropyl)triethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14814-09-6 | |
| Record name | (3-Mercaptopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14814-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Triethoxysilyl)propane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(triethoxysilyl)propanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Triethoxysilyl)-1-propanethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z069RX894N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 3-Mercaptopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Mercaptopropyltriethoxysilane (MPTES), a versatile organosilane coupling agent. The document details the reaction mechanisms, experimental protocols, and quantitative data for the most common industrial and laboratory-scale synthesis methods. These include the nucleophilic substitution of 3-chloropropyltriethoxysilane with sodium hydrosulfide or thiourea, and the hydrosilylation of allyl mercaptan with triethoxysilane. Additionally, the principles of the thiol-ene reaction as a related functionalization method are discussed. The information is presented to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development.
Introduction
This compound (MPTES) is a bifunctional organosilane that possesses both a reactive mercapto group and a hydrolyzable triethoxysilyl group. This dual functionality allows it to act as a coupling agent, adhesion promoter, and surface modifier, bridging inorganic substrates and organic polymers. Its applications are widespread, ranging from the rubber and plastics industries to the functionalization of nanoparticles for biomedical applications. A thorough understanding of its synthesis and reaction mechanisms is crucial for its effective application and the development of novel materials. This guide will delve into the core synthetic methodologies for MPTES, providing detailed experimental protocols and mechanistic insights.
Synthesis of this compound
There are two primary industrial routes for the synthesis of this compound: the reaction of 3-chloropropyltriethoxysilane with a sulfur source and the hydrosilylation of allyl mercaptan.
Nucleophilic Substitution of 3-Chloropropyltriethoxysilane
This is a widely used method that involves the reaction of 3-chloropropyltriethoxysilane (CPTES) with a nucleophilic sulfur-containing reagent. The two most common sulfur sources are sodium hydrosulfide and thiourea.
The reaction of CPTES with sodium hydrosulfide (NaSH) is a direct nucleophilic substitution where the hydrosulfide anion displaces the chloride ion.[1][2][3]
Reaction Mechanism:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The highly nucleophilic hydrosulfide ion attacks the carbon atom bonded to the chlorine atom, leading to the formation of a transition state where the S-C bond is forming and the C-Cl bond is breaking. The reaction results in the inversion of the stereochemical configuration at the carbon center, although this is not relevant for the propyl chain. The sulfur in thiols is a powerful nucleophile, making this reaction efficient.[4][5]
Figure 1: Nucleophilic substitution of CPTES with NaSH.
Experimental Protocol:
A typical experimental procedure involves charging a reactor with an aqueous solution of sodium hydrosulfide and a phase-transfer catalyst.[6] 3-chloropropyltriethoxysilane is then added, and the mixture is heated. The use of a phase-transfer catalyst is common in industrial processes to facilitate the reaction between the aqueous and organic phases.[7][8]
-
Reactants: 3-chloropropyltriethoxysilane (CPTES), Sodium Hydrosulfide (NaSH), Phase-transfer catalyst (e.g., hexaethylguanidinium chloride or palmityl trimethyl ammonium chloride), Water.[6][7][8][9]
-
Procedure:
-
An aqueous solution of sodium hydrosulfide is prepared in a reactor.[6]
-
A phase-transfer catalyst is added to the reactor.[6]
-
3-chloropropyltriethoxysilane is added to the mixture.[9]
-
The reaction mixture is heated to approximately 80-98°C and stirred for several hours.[8][9]
-
After the reaction is complete, the organic phase is separated from the aqueous phase.
-
The crude product is then purified by distillation under reduced pressure.[7]
-
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (CPTES:NaSH) | ~1:1.06 | [9] |
| Temperature | 98°C | [9] |
| Reaction Time | 6 hours | [9] |
| Yield | 74% | [9] |
| Purity | >73.4% (GC) | [9] |
An alternative nucleophilic substitution route involves the reaction of CPTES with thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed to yield the mercaptan.[5][10]
Reaction Mechanism:
This two-step process begins with an SN2 reaction where the sulfur atom of thiourea acts as the nucleophile, displacing the chloride from CPTES to form a stable S-alkylisothiouronium salt.[5] In the second step, the isothiouronium salt is hydrolyzed, typically with a base like ethylenediamine, to yield the final this compound product.[10]
Figure 2: Two-step synthesis of MPTES via the thiourea route.
Experimental Protocol:
-
Reactants: 3-chloropropyltrimethoxysilane (or triethoxy-), Thiourea, Potassium Iodide (catalyst), Ethylenediamine (for hydrolysis), Methanol (solvent).[10][11]
-
Procedure:
-
3-chloropropyltrimethoxysilane, thiourea, potassium iodide, and anhydrous methanol are added to a reaction vessel.
-
The mixture is heated to reflux (around 69-73°C) and stirred for an extended period (22-28 hours).
-
After cooling, ethylenediamine is added to hydrolyze the isothiouronium salt intermediate.
-
The solvent (methanol) is removed by distillation.
-
The final product is obtained by vacuum distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Thiourea:Chlorosilane) | 1.1:1 | [10] |
| Catalyst | Potassium Iodide | [10] |
| Temperature (Reflux) | 110-112°C | [10] |
| Temperature (Ammonolysis) | 90-92°C | [10] |
| Yield | 82% | [10] |
| Purity | >98% | [10] |
Hydrosilylation of Allyl Mercaptan
This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of allyl mercaptan, catalyzed by a transition metal complex, typically a platinum-based catalyst.[12][13]
Reaction Mechanism:
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[11][12][14] This mechanism involves a series of steps:
-
Oxidative Addition: The triethoxysilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The allyl mercaptan coordinates to the platinum center.
-
Migratory Insertion: The allyl group inserts into the Pt-H bond.
-
Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final product, this compound, and regenerate the platinum(0) catalyst.
A modified Chalk-Harrod mechanism where the alkene inserts into the Pt-Si bond has also been proposed.[11]
Figure 3: The Chalk-Harrod mechanism for hydrosilylation.
Experimental Protocol:
-
Reactants: Allyl mercaptan, Triethoxysilane, Platinum catalyst (e.g., Speier's catalyst, Karstedt's catalyst).[13][15]
-
Procedure:
-
Allyl mercaptan and the platinum catalyst are charged into a reactor under an inert atmosphere.
-
Triethoxysilane is added dropwise to the mixture while maintaining a controlled temperature.
-
The reaction is typically exothermic and may require cooling.
-
After the addition is complete, the mixture is stirred for a period to ensure complete reaction.
-
The product is then purified by vacuum distillation.
-
Quantitative Data:
Quantitative data for the direct hydrosilylation of allyl mercaptan is less commonly published in open literature due to its industrial significance. However, related hydrosilylation reactions of allyl compounds with triethoxysilane report high yields.[13]
Thiol-Ene Reaction
The thiol-ene reaction is a powerful and versatile "click" chemistry method that can be used to functionalize silanes.[16][17][18] While not a direct synthesis of MPTES itself, it is a key reaction involving MPTES to create more complex organofunctional silanes.
Reaction Mechanism:
The thiol-ene reaction can proceed via two main mechanisms: a radical-mediated pathway or a base/nucleophile-catalyzed Michael addition.[19][20]
-
Radical-mediated Thiol-Ene Addition: This is the more common route. A radical initiator (photoinitiator or thermal initiator) abstracts a hydrogen atom from the thiol (e.g., MPTES), generating a thiyl radical. This radical then adds across the double bond of an alkene, creating a carbon-centered radical. A chain transfer step with another thiol molecule yields the final product and regenerates a thiyl radical, propagating the chain reaction.[20]
-
Base-catalyzed Michael Addition: In the presence of a base, the thiol is deprotonated to form a thiolate anion. This highly nucleophilic species then attacks an electron-deficient alkene (a Michael acceptor), such as an acrylate or maleimide, in a conjugate addition reaction.[19]
Figure 4: Mechanisms of the Thiol-Ene Reaction.
Experimental Workflows
The general workflow for the synthesis of this compound involves reaction, separation, and purification steps.
Figure 5: General experimental workflow for MPTES synthesis.
Conclusion
The synthesis of this compound is well-established, with the nucleophilic substitution of 3-chloropropyltriethoxysilane and the hydrosilylation of allyl mercaptan being the most prominent industrial methods. Each route offers distinct advantages and challenges in terms of reaction conditions, yield, and purity. The choice of synthesis method often depends on factors such as the availability of raw materials, desired purity, and production scale. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for optimizing existing processes and developing novel applications for this versatile organosilane. The thiol-ene reaction further expands the utility of MPTES, allowing for its incorporation into a wide array of functional materials. This guide serves as a foundational resource for scientists and researchers working with or developing applications for this compound.
References
- 1. gacariyalur.ac.in [gacariyalur.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103408582A - Preparation method of this compound coupling agent - Google Patents [patents.google.com]
- 8. CN103408582B - A kind of preparation method of this compound coupling agent - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 16. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. diva-portal.org [diva-portal.org]
- 20. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Mercaptopropyltriethoxysilane: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 3-Mercaptopropyltriethoxysilane (MPTES), a versatile organosilane coupling agent. Intended for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on surface modification and functionalization.
Chemical Structure and Identification
This compound is a bifunctional organosilane featuring a hydrolyzable triethoxysilyl group at one end and a reactive mercapto (thiol) group at the other, connected by a propyl chain. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic materials.
Diagram of the chemical structure of this compound.
An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of α-Mercaptopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of α-mercaptopropyltriethoxysilane (MPTES), a trifunctional organosilane crucial for surface modification and functionalization in various scientific and industrial applications, including drug delivery systems. This document details the reaction mechanisms, influencing factors, and experimental methodologies for studying these critical processes.
Introduction to MPTES Chemistry
α-Mercaptopropyltriethoxysilane, also known as 3-mercaptopropyltriethoxysilane, is a versatile coupling agent. Its utility stems from its dual chemical nature: a mercapto (-SH) functional group that can react with specific organic moieties or surfaces, and triethoxysilyl groups (-Si(OCH₂CH₃)₃) that, upon hydrolysis, form reactive silanol groups (-Si(OH)₃). These silanols can then undergo condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of a durable polysiloxane network on a substrate.
The overall process occurs in two primary stages:
-
Hydrolysis: The ethoxy groups on the silicon atom are replaced by hydroxyl groups in the presence of water.
-
Condensation: The newly formed silanol groups react with each other or with hydroxyl groups on a substrate to form siloxane bonds, releasing water as a byproduct.
Understanding the kinetics of these reactions is paramount for controlling the structure and properties of the resulting silane layer, which is critical for applications requiring well-defined surface chemistry.
Hydrolysis and Condensation Signaling Pathways
The following diagrams illustrate the stepwise reactions of MPTES hydrolysis and the subsequent condensation process.
Caption: Stepwise hydrolysis of α-mercaptopropyltriethoxysilane.
Caption: Condensation of hydrolyzed MPTES to form a siloxane network.
Kinetics of Hydrolysis and Condensation
The rates of hydrolysis and condensation are highly dependent on several experimental factors. While comprehensive tabulated kinetic data for MPTES is not widely available in published literature, the general trends and influencing factors are well-documented for organotrialkoxysilanes.
Factors Influencing Reaction Rates
The following table summarizes the qualitative effects of key parameters on the hydrolysis and condensation rates of MPTES.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |
| pH | Minimum near pH 7; increases in acidic and basic conditions.[1] | Minimum around pH 4; increases in acidic and especially basic conditions. | Acidic conditions favor hydrolysis while slowing condensation, leading to more stable silanol intermediates.[2] |
| Water Concentration | Increases with higher water-to-silane ratios up to a certain point. | Can be hindered by very large amounts of water, which can delay self-condensation. | A stoichiometric amount of water is required for complete hydrolysis. |
| Catalyst | Acids and bases catalyze the reaction. | Acids and bases catalyze the reaction. | The choice of catalyst can significantly alter the reaction pathways and rates. |
| Solvent | The presence of co-solvents like ethanol can delay the hydrolysis reaction.[3] | Solvent polarity and proticity can influence the stability of intermediates and transition states. | MPTES is often dissolved in an alcohol/water mixture. |
| Temperature | Increases with temperature. | Increases with temperature. | Higher temperatures accelerate both processes.[4] |
| Silane Concentration | Can influence the apparent reaction order. | Higher concentrations can favor intermolecular condensation. | High concentrations of oligomers in solution can lead to non-uniform films.[5] |
Quantitative Kinetic Data
Obtaining precise rate constants for MPTES is challenging due to the complexity of the simultaneous and consecutive reactions. However, studies on similar organosilanes provide insight into the expected kinetic behavior. For instance, the hydrolysis of γ-glycidoxypropyltrimethoxysilane in a 2 wt% aqueous solution at pH 5.4 and 26°C was found to follow pseudo-first-order kinetics for the initial hydrolysis step, with a rate constant (k) of 0.026 min⁻¹.[4] While this value is for a different silane, it illustrates the type of quantitative data that can be derived from kinetic studies.
Comparative studies have shown that the reactivity of trialkoxysilanes is influenced by the organic functional group. For example, under neutral conditions, 3-aminopropyl triethoxy silane (APES) exhibits a faster hydrolysis rate than 3-mercaptopropyl trimethoxy silane (MRPMS).[2]
Experimental Protocols for Kinetic Analysis
The primary techniques for monitoring the hydrolysis and condensation kinetics of MPTES are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[3]
NMR Spectroscopy
NMR is a powerful tool for quantitatively tracking the concentrations of different silicon species over time.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).
-
Nuclei:
-
²⁹Si NMR: The most direct method for observing the silicon environment. Different chemical shifts correspond to the starting triethoxysilane, the partially and fully hydrolyzed silanols, and various condensed species (dimers, oligomers).[6]
-
¹H NMR: Can be used to monitor the disappearance of the ethoxy protons and the appearance of ethanol protons.
-
¹³C NMR: Provides complementary information on the carbon environments.
-
-
Sample Preparation:
-
Prepare a solution of MPTES in a suitable solvent system (e.g., ethanol/D₂O or a deuterated buffer) directly in an NMR tube.
-
Initiate the reaction by adding a known amount of water and, if applicable, a catalyst (e.g., an acid or base to adjust the pH).
-
Ensure rapid and thorough mixing.
-
-
Data Acquisition:
-
Acquire spectra at regular time intervals. The timing will depend on the reaction rate under the chosen conditions.
-
For ²⁹Si NMR, longer acquisition times may be necessary due to the low natural abundance and long relaxation times of the nucleus.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different species in the spectra.
-
The concentration of each species at a given time is proportional to its peak integral.
-
Plot the concentration of reactants and products as a function of time to determine the reaction order and rate constants.
-
FTIR Spectroscopy
FTIR spectroscopy is particularly useful for in-situ monitoring of the changes in functional groups.
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for analyzing liquid samples in real-time.
-
Spectral Regions of Interest:
-
Si-O-C stretching: Decrease in the intensity of bands around 1100-1000 cm⁻¹ indicates the consumption of ethoxy groups.
-
Si-OH stretching: Appearance of a broad band around 3700-3200 cm⁻¹ signifies the formation of silanol groups.
-
Si-O-Si stretching: Growth of a band around 1050-1000 cm⁻¹ indicates the formation of siloxane bonds from condensation.
-
-
Sample Preparation:
-
The reaction is typically initiated by mixing MPTES, solvent, water, and catalyst.
-
For ATR-FTIR, a small amount of the reaction mixture is placed in contact with the ATR crystal.
-
-
Data Acquisition:
-
Spectra are collected at regular time intervals. The fast scanning capabilities of modern FTIR instruments are well-suited for studying rapid hydrolysis reactions.
-
-
Data Analysis:
-
The change in the absorbance of characteristic peaks is monitored over time.
-
The absorbance is related to the concentration of the corresponding functional group via the Beer-Lambert law.
-
Kinetic profiles are generated by plotting absorbance changes versus time.
-
Experimental Workflow for Kinetic Studies
The following diagram outlines a typical workflow for investigating the hydrolysis and condensation kinetics of MPTES.
Caption: General workflow for MPTES kinetic analysis.
Conclusion
The hydrolysis and condensation of α-mercaptopropyltriethoxysilane are complex, interconnected processes that are fundamental to its function as a coupling agent. The kinetics of these reactions are sensitively controlled by a range of experimental parameters, most notably pH, water concentration, and temperature. While quantitative rate constants are not always readily available, a thorough understanding of the qualitative effects of these parameters allows for precise control over the silanization process. By employing analytical techniques such as NMR and FTIR spectroscopy, researchers can effectively monitor and manipulate the reaction kinetics to achieve desired surface properties for advanced applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. laurentian.ca [laurentian.ca]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Self-Assembly of 3-Mercaptopropyltriethoxysilane on Surfaces
Introduction
3-Mercaptopropyltriethoxysilane (MPTES) is a bifunctional organosilane molecule widely utilized in surface science, materials engineering, and drug development. Its unique structure, featuring a terminal thiol (-SH) group and a triethoxysilane headgroup (-Si(OCH₂CH₃)₃), allows it to act as a versatile molecular linker. The silane group can form robust covalent bonds with hydroxylated surfaces like silica and glass, while the thiol group exhibits a strong affinity for noble metal surfaces such as gold and silver. This dual reactivity enables the formation of highly organized, self-assembled monolayers (SAMs) that precisely modify the chemical and physical properties of a substrate. This guide provides an in-depth exploration of the mechanisms governing MPTES self-assembly, key influencing factors, experimental protocols, and characterization data.
The Core Mechanism: Hydrolysis and Condensation
The formation of a stable silane layer on a surface is a two-step process involving hydrolysis followed by condensation. The presence of water is critical for these reactions to proceed.
-
Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) attached to the silicon atom in the presence of water. This reaction replaces the ethoxy groups with hydroxyl groups (-OH), transforming the MPTES molecule into a reactive silanetriol intermediate and releasing ethanol as a byproduct. Trace amounts of water, either in the solvent or adsorbed on the substrate surface, are sufficient to initiate this step.[1]
-
Condensation: Following hydrolysis, the newly formed silanol groups can undergo condensation reactions in several ways:
-
Intermolecular Condensation: Silanols from different MPTES molecules can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers or polymers in the solution. This pathway is more prevalent at higher MPTES concentrations and water content, and can result in disordered, multi-layered films rather than a uniform monolayer.[1]
-
Surface Condensation: The silanol groups of a hydrolyzed MPTES molecule can react with hydroxyl groups present on the substrate surface (e.g., Si-OH on silica) to form a covalent Si-O-substrate bond. This anchors the molecule to the surface.[2]
-
Cross-Linking: Adjacent MPTES molecules already anchored to the surface can undergo further condensation, forming a laterally cross-linked siloxane network that enhances the stability and density of the monolayer.[3][4][5]
-
Surface-Specific Assembly Mechanisms
The initial binding event of MPTES is dictated by the chemistry of the substrate.
On oxide surfaces rich in hydroxyl groups (e.g., SiO₂, glass, mica), the self-assembly is driven by the condensation reaction between the silanol groups of hydrolyzed MPTES and the surface hydroxyls.[1] This forms strong, covalent Si-O-Si bonds that anchor the MPTES molecules. The thiol tail group is consequently oriented away from the surface, making it available for subsequent chemical modifications or interactions, such as binding nanoparticles.[6][7]
For noble metal surfaces, the mechanism is inverted. The strong, specific interaction between the sulfur atom of the thiol group and the metal surface leads to the formation of a metal-thiolate bond (e.g., Au-S).[3][4][8][9] This initial chemisorption step orients the MPTES molecules with their triethoxysilane headgroups pointing away from the surface. These exposed silane groups can then undergo the hydrolysis and condensation reactions described previously, forming a cross-linked polysiloxane network on top of the gold surface.[3][5][10]
Quantitative Data Summary
The quality and characteristics of the resulting MPTES film are highly dependent on the reaction conditions.
Table 1: MPTES Self-Assembled Monolayer (SAM) Formation Parameters
| Parameter | Substrate | Value/Condition | Outcome/Observation | Reference |
|---|---|---|---|---|
| Concentration | SiO₂ | 5 x 10⁻³ M (in Benzene) | Well-ordered, flat monolayer domains | [1] |
| SiO₂ | > 5 x 10⁻³ M (in Benzene) | Disordered, steep polymer domains | [1] | |
| Au(111) | 1 mM (in Ethanol) | Formation of an ordered monolayer | [8][9] | |
| Deposition Time | Si(001) | ~1 hour | Monolayer thickness of approx. 0.73 nm | [11] |
| Si(001) | > 1 hour | Increased agglomeration observed | [11] | |
| Solvent | Si(001) | Solvents with higher dielectric constants | Favor monolayer formation | [11] |
| pH of Bath | Mg Alloy AZ91 | 4 | Most uniform films obtained | [2] |
| Mg Alloy AZ91 | 7 | Incomplete hydrolysis, little deposition | [2] |
| | Mg Alloy AZ91 | 10 | High concentration of oligomers, non-uniform film |[2] |
Table 2: Surface Characterization Data for MPTES and Related SAMs
| Surface | Measurement | Value | Notes | Reference |
|---|---|---|---|---|
| MPTMS on Si(001) | Ellipsometric Thickness | ~0.73 nm | Formed after 1 hour deposition | [11] |
| Untreated Platinum | Water Contact Angle | ~40° | Hydrophilic surface | [12] |
| Platinum + SAM (from solution) | Water Contact Angle | 126° | Hydrophobic surface, indicates dense SAM | [12] |
| Platinum + SAM (from vapor) | Water Contact Angle | 72° | Less densely packed SAM | [12] |
| Bare Gold | Water Contact Angle | 68° ± 11° | Reference clean surface | [13] |
| -CH₃ terminated SAM on Au | Water Contact Angle | 97° ± 2° | Hydrophobic reference | [13] |
| -OH terminated SAM on Au | Water Contact Angle | 49° ± 3° | Hydrophilic reference |[13] |
Experimental Protocols
Precise and reproducible SAM formation requires meticulous attention to substrate preparation and deposition conditions.
-
Substrate Cleaning and Hydroxylation:
-
Sonicate the silica substrate in acetone, followed by isopropanol, and finally deionized (DI) water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
To ensure a high density of surface hydroxyl groups, immerse the substrate in a piranha solution (3:1 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) at 60-80°C for 30 minutes.[1] (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the substrate copiously with DI water and dry with nitrogen.
-
-
SAM Deposition:
-
Prepare a 1% (v/v) solution of MPTES in anhydrous ethanol.
-
Immerse the cleaned, hydroxylated substrate in the MPTES solution for 2-4 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules, then dry with nitrogen.
-
-
Curing:
-
Heat the coated substrate in an oven at 100-110°C for 1 hour to promote further cross-linking and stabilize the monolayer.[2]
-
-
Substrate Cleaning:
-
Clean the gold substrate by immersion in piranha solution for 1 minute, followed by extensive rinsing with DI water and ethanol.[8] Alternatively, use UV-Ozone cleaning for 15-20 minutes.
-
A final rinse with the deposition solvent (e.g., ethanol) is recommended.
-
-
SAM Deposition:
-
Rinsing and Hydrolysis/Condensation:
-
Remove the substrate and rinse thoroughly with ethanol to remove non-chemisorbed molecules. Dry with nitrogen.
-
To promote the hydrolysis and condensation of the outward-facing silane groups, the sample can be exposed to ambient humidity or briefly immersed in water, followed by a curing step (e.g., 100°C for 1 hour).[3][4]
-
References
- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 2. laurentian.ca [laurentian.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Silanization of solid surfaces via mercaptopropylsilatrane: a new approach of constructing gold colloid monolayers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nikolabatina.com.mx [nikolabatina.com.mx]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. dataphysics-instruments.com [dataphysics-instruments.com]
- 13. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
3-Mercaptopropyltriethoxysilane (MPTES): A Technical Guide for Material Science Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropyltriethoxysilane (MPTES) is a versatile organosilane coupling agent that plays a crucial role in advanced materials science. Its unique bifunctional structure, featuring a reactive triethoxysilane group at one end and a thiol (-SH) group at the other, enables it to form covalent bonds with both inorganic and organic materials. The triethoxysilane moiety readily hydrolyzes to form silanol groups, which can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, titania, and other metal oxides. The terminal thiol group provides a reactive site for a variety of chemical transformations, including thiol-ene "click" chemistry, disulfide bond formation, and binding to noble metal nanoparticles. This dual reactivity makes MPTES an ideal interfacial adhesion promoter, surface modifier, and crosslinking agent in a wide range of applications, including the development of polymer composites, functionalized nanoparticles for drug delivery, and advanced coatings.
Core Properties of this compound
A summary of the key physical and chemical properties of MPTES is presented in the table below.
| Property | Value |
| Chemical Formula | HS(CH₂)₃Si(OCH₂CH₃)₃ |
| Molecular Weight | 238.42 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | Approximately 0.987 g/mL at 20 °C[1] |
| Boiling Point | 213-215 °C |
| Refractive Index | Approximately 1.444 at 20 °C |
| Flash Point | 88 °C (closed cup)[1] |
| Solubility | Miscible with alcohols, ketones, esters, and aliphatic and aromatic hydrocarbons. Reacts with water. |
Applications in Material Science
Surface Modification of Nanoparticles
MPTES is extensively used for the surface functionalization of nanoparticles, particularly silica (SiO₂), to improve their dispersion in polymer matrices and to introduce specific functionalities. The silane group of MPTES reacts with the surface silanol groups of silica, creating a covalent bond, while the thiol group remains available for further reactions.
The effectiveness of MPTES in modifying surfaces can be quantified by measuring the change in surface properties, such as contact angle and grafting density.
| Substrate | MPTES Concentration | Reaction Time | Grafting Ratio (wt%) | Water Contact Angle (°) | Reference |
| Nanosilica | 25 mL / 10g SiO₂ | 4 h | 7.2 | 15.3 | Wu et al. (2014) |
| Nanosilica | 50 mL / 10g SiO₂ | 4 h | 12.1 | 30.1 | Wu et al. (2014) |
| Nanosilica | 75 mL / 10g SiO₂ | 4 h | 16.7 | 54.5 | Wu et al. (2014) |
| Nanosilica | 100 mL / 10g SiO₂ | 4 h | 14.3 | 42.2 | Wu et al. (2014) |
| Nanosilica | 125 mL / 10g SiO₂ | 4 h | 10.6 | 30.4 | Wu et al. (2014) |
| Silicon Oxide | 5x10⁻³ M | - | - | 71 | Hu et al. (2001)[2] |
| Silicon Oxide | 4x10⁻² M | - | - | 104 | Hu et al. (2001)[2] |
This protocol is based on the work of Wu et al. (2014).
Materials:
-
Nanosilica powder (e.g., 20-50 nm average particle size)
-
3-Mercaptopropyltrimethoxysilane (MPTMS) - Note: MPTMS is often used interchangeably with MPTES in literature for similar applications, with the primary difference being the methoxy vs. ethoxy leaving group.
-
Anhydrous toluene
-
Deionized water
-
Anhydrous ethanol
-
Formic acid
Procedure:
-
Dry 10 g of nanosilica in a vacuum oven at 100 °C for 24 hours.
-
Disperse the dried nanosilica in 150 mL of anhydrous toluene using mechanical stirring and ultrasonication for 30 minutes.
-
In a separate flask, prepare a mixture of 10 mL of deionized water, 10 mL of anhydrous ethanol, and 2 mL of formic acid.
-
Add the desired amount of MPTMS (e.g., 25, 50, 75, 100, or 125 mL) to the water/ethanol/formic acid mixture with vigorous stirring.
-
Add the MPTMS solution dropwise to the nanosilica dispersion while stirring at 300 rpm.
-
Continue stirring the mixture for 4 hours at 50 °C.
-
Separate the modified nanosilica by centrifugation.
-
Dry the product at 90 °C under vacuum.
-
Extract any unreacted MPTMS using a Soxhlet extractor with toluene for 12 hours.
-
Dry the final modified nanosilica at 90 °C under vacuum for 12 hours.
Caption: Reaction pathway for the surface modification of a silica nanoparticle with MPTES.
Reinforcement of Polymer Composites
MPTES acts as a coupling agent in polymer composites, enhancing the interfacial adhesion between inorganic fillers (like silica, clay, or glass fibers) and the polymer matrix. This improved adhesion leads to better stress transfer from the polymer to the reinforcement, resulting in enhanced mechanical properties.
The following table summarizes the effect of MPTES-modified fillers on the mechanical properties of various polymer composites.
| Polymer Matrix | Filler | MPTES Treatment | Filler Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Thiol-ene Resin | SiO₂-MPTMS | Yes | 0 | 2.94 | 70 | 9.64 | Ciftci et al. (2016)[2] |
| Thiol-ene Resin | SiO₂-MPTMS | Yes | 0.5 | - | 80 | 14.5 | Ciftci et al. (2016)[2] |
| Thiol-ene Resin | SiO₂-MPTMS | Yes | 1.0 | - | 75 | 15.2 | Ciftci et al. (2016)[2] |
| Thiol-ene Resin | SiO₂-MPTMS | Yes | 2.5 | 10.06 | 65 | 18.9 | Ciftci et al. (2016)[2] |
| Thiol-ene Resin | SiO₂-MPTMS | Yes | 5.0 | 8.52 | 60 | 16.3 | Ciftci et al. (2016)[2] |
| SBR | K-illite | No | 40 phr | ~2 | >600 | ~1 | Li et al. (2022)[3] |
| SBR | K-illite | Yes (KH580) | 40 phr | 16.7 | ~500 | 12.97 | Li et al. (2022)[3] |
Note: KH580 is a commercial grade of this compound.
This protocol is a generalized procedure based on melt mixing techniques described in the literature.
Materials:
-
Polymer matrix (e.g., Styrene-Butadiene Rubber - SBR)
-
Inorganic filler (e.g., illite, silica)
-
This compound (MPTES)
-
Ethanol
-
Curing agents for the polymer (e.g., sulfur, accelerators, zinc oxide, stearic acid)
Procedure:
-
Filler Modification:
-
Disperse the inorganic filler in an ethanol/water solution.
-
Add MPTES to the dispersion and stir for several hours at a controlled temperature (e.g., 60-80 °C) to allow for the silanization reaction.
-
Filter, wash, and dry the MPTES-modified filler.
-
-
Compounding:
-
In an internal mixer (e.g., a two-roll mill or a Brabender mixer), masticate the polymer matrix.
-
Gradually add the MPTES-modified filler and other compounding ingredients (e.g., zinc oxide, stearic acid).
-
Finally, add the curing agents (e.g., sulfur and accelerators) at a lower temperature to prevent premature vulcanization.
-
-
Curing:
-
Sheet out the compounded rubber.
-
Cure the sheets in a compression molding press at a specified temperature and pressure for a predetermined time to achieve optimal crosslinking.
-
Caption: General workflow for the fabrication of a polymer composite with MPTES-modified filler.
Sol-Gel Processes
MPTES can be incorporated into sol-gel systems as a co-precursor with other alkoxysilanes like tetraethoxysilane (TEOS). The thiol group of MPTES introduces functionality into the resulting silica network, which can be used for subsequent chemical modifications or to impart specific properties to the final material, such as hydrophobicity or the ability to bind metal ions.
This protocol is a generalized procedure based on the Stöber method and its modifications.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (MPTES)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (catalyst)
Procedure:
-
In a flask, mix ethanol and deionized water.
-
Add ammonium hydroxide to the ethanol/water mixture and stir to create a homogeneous solution.
-
In a separate container, mix TEOS and MPTES in the desired molar ratio.
-
Add the TEOS/MPTES mixture to the ethanol/water/ammonia solution under vigorous stirring.
-
Continue stirring for a specified period (e.g., 2-24 hours) at room temperature to allow for the hydrolysis and condensation reactions to proceed, resulting in the formation of a colloidal suspension of thiol-functionalized silica particles.
-
The particles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted precursors and catalyst.
-
Dry the particles in an oven or by freeze-drying.
Caption: A simplified flowchart of the sol-gel process incorporating MPTES as a co-precursor.
Conclusion
This compound is a powerful and versatile molecule in the field of materials science. Its ability to bridge the gap between inorganic and organic materials makes it an indispensable tool for the development of high-performance composites, functionalized nanoparticles, and advanced coatings. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to explore and exploit the full potential of MPTES in their respective fields. The continued investigation into the applications and reaction mechanisms of MPTES is expected to lead to the creation of novel materials with tailored properties for a wide range of technological and biomedical applications.
References
Basic principles of silanization with 3-Mercaptopropyltriethoxysilane
An In-depth Technical Guide to Silanization with 3-Mercaptopropyltriethoxysilane
For researchers, scientists, and drug development professionals, the precise modification of surfaces at the molecular level is a foundational requirement for creating advanced materials, biosensors, and drug delivery systems. Among the various surface modification techniques, silanization using organosilanes stands out for its versatility and robustness. This guide focuses on the basic principles of silanization with this compound (MPTES), a trifunctional organosilane widely used to introduce thiol (-SH) functional groups onto hydroxyl-rich surfaces. The terminal thiol group serves as a versatile anchor point for the covalent immobilization of nanoparticles, biomolecules, and drugs, making MPTES a critical tool in biotechnology and pharmaceutical development.
Core Principles: The Silanization Mechanism
The silanization process with MPTES is a two-step chemical reaction primarily involving hydrolysis and condensation. This process transforms the liquid-phase MPTES molecules into a durable, cross-linked polysiloxane layer covalently bonded to the substrate.
-
Hydrolysis : The process begins when the ethoxy groups (-OCH2CH3) of the MPTES molecule react with water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by acids or bases. The presence of a small amount of water is crucial, either from the solvent or adsorbed on the substrate surface.
-
Condensation : The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Intermolecular Condensation : Silanol groups from adjacent MPTES molecules react with each other to form stable siloxane bonds (Si-O-Si), creating a cross-linked network.
-
Surface Condensation : Silanol groups on the MPTES molecule react with hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silicon oxide) to form covalent siloxane bonds. This reaction anchors the silane film to the surface.
-
These reactions occur concurrently, leading to the formation of a self-assembled monolayer or a more complex multilayered network on the substrate.
Caption: The two-step mechanism of MPTES silanization: hydrolysis followed by condensation.
Factors Influencing Silanization Efficiency
The quality, thickness, and stability of the MPTES film are highly dependent on several experimental parameters. Careful optimization of these factors is critical to achieve a uniform and functional surface.
-
Solvent : The choice of solvent affects silane solubility and the availability of water for hydrolysis. Anhydrous organic solvents like toluene can promote the formation of well-ordered monolayers, as the only water available is the thin layer on the substrate surface. In contrast, solvents like ethanol may contain variable amounts of water, which can lead to silane polymerization in the solution before surface deposition.
-
MPTES Concentration : The concentration of MPTES influences the thickness and morphology of the resulting film. Low concentrations (<1% v/v) tend to favor monolayer formation, while higher concentrations can lead to the deposition of multilayers or aggregates. However, the relationship is not always linear, and an optimal concentration often exists for achieving maximum surface coverage.
-
pH : The pH of the silanization solution significantly impacts the rates of hydrolysis and condensation. Hydrolysis is generally favored at low pH, while condensation is slower. Conversely, condensation is accelerated at higher pH values, which can lead to rapid polymerization and aggregation of silanes in the solution before they can bind to the surface.
-
Reaction Time : The duration of the substrate's exposure to the silane solution affects the completeness of the surface reaction. While initial adsorption can be rapid, longer incubation times are often necessary to ensure sufficient surface coverage and cross-linking. However, excessively long times can also contribute to multilayer formation.
-
Curing (Post-deposition Treatment) : Thermal curing after deposition is a critical step to promote further condensation, remove residual water and solvent, and enhance the covalent bonding within the silane film and to the substrate. This step significantly improves the stability and durability of the coating.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of different experimental conditions on the properties of MPTES-modified surfaces.
| MPTMS Feed (mL per 10g Nanosilica) | Resulting -SH Concentration (mmol/g) | Water Contact Angle (°) |
| 25 | Data not specified | 15.3 |
| 50 | Data not specified | 30.1 |
| 75 | ~0.9 (maximum) | 54.5 |
| 100 | Data not specified | 42.2 |
| 125 | Data not specified | 30.4 |
| Table 1: Effect of 3-mercaptopropyltrimethoxysilane (MPTMS, a related silane) concentration on the final thiol group concentration and surface hydrophobicity of modified nanosilica. The contact angle and -SH concentration first increase and then decrease, suggesting an optimal silane amount for functionalization. |
| Solvent | MPTES Concentration (v/v) | Film Thickness (nm) | Note |
| Toluene | 0.08 - 1% | ~0.77 | Monolayer thickness observed. |
| Ethanol | All concentrations tested | < 0.77 | Below monolayer coverage. |
| Table 2: Influence of solvent and MPTES concentration on the resulting film thickness on silicon substrates. Deposition is more efficient in the more anhydrous and hydrophobic solvent, toluene. |
| Substrate | Silane | Surface Density of Functional Groups (molecules/cm²) |
| Glass | MPTES | 4.9 x 10¹³ |
| Glass | Various | (1.3 - 9.0) x 10¹² |
| Table 3: Achieved surface density of thiol groups on glass substrates under optimized conditions. The result for MPTES approaches the theoretical maximum coverage. |
Experimental Protocols
A successful silanization procedure requires meticulous attention to detail, particularly regarding substrate cleanliness and control of reaction conditions.
General Experimental Workflow
The silanization process can be broken down into five key stages: substrate preparation, silane solution preparation, the silanization reaction, post-reaction treatment, and characterization.
Caption: A generalized workflow for the surface modification of substrates using MPTES.
Detailed Methodology: Silanization of Glass Slides
This protocol provides a typical method for functionalizing glass microscope slides with MPTES.
1. Materials and Reagents:
-
Glass microscope slides
-
This compound (MPTES, ≥98%)
-
Toluene (anhydrous)
-
Ethanol (200 proof)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas source
-
Laboratory
Navigating the Safe Handling of 3-Mercaptopropyltriethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Mercaptopropyltriethoxysilane (MPTES), a versatile organosilane compound frequently utilized as a coupling agent and surface modifier in various scientific and industrial applications. Adherence to strict safety protocols is paramount when working with this chemical to mitigate potential hazards. This document synthesizes critical information from multiple safety data sheets (SDS) to ensure a thorough understanding of its properties and the necessary precautions for its use.
Core Safety and Hazard Information
This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause an allergic skin reaction and is harmful if swallowed.[2][3][4][5] The substance is toxic to aquatic life, with long-lasting effects.[3][4][5] A key characteristic of this compound is its reaction with water or moisture to liberate methanol, which can lead to chronic effects on the central nervous system and visual disturbances, including blindness, upon ingestion.[2][6]
Quantitative Safety Data
A summary of the key quantitative safety and physical property data for this compound is presented below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Liquid | [3][6] |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Stench | [2][4] |
| Molecular Formula | C9H22O3SiS | [1] |
| Molecular Weight | 196.34 g/mol | [7] |
| Boiling Point/Range | 213 - 215 °C / 415.4 - 419 °F | [3] |
| Melting Point/Range | < -50 °C / -58 °F | [3] |
| Flash Point | 88 °C / 190.4 °F - 96 °C / 204.8 °F | [2][3] |
| Specific Gravity | 1.05 g/cm³ | [3] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 730 µl/kg | [6] |
| LD50 | Rabbit | Dermal | 2494 mg/kg | [3] |
Experimental Protocols for Safe Handling
Strict adherence to the following protocols is essential to ensure the safe handling and use of this compound in a laboratory or research setting.
Protocol 1: Engineering Controls and Ventilation
-
Work Area: Always handle this compound in a well-ventilated area.[1][2]
-
Ventilation Systems: Use local exhaust ventilation or a chemical fume hood to minimize exposure to vapors and mists.[6]
-
Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[6]
Protocol 2: Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical goggles or a face shield.[2][5][6] Contact lenses should not be worn when handling this chemical.[6]
-
Hand Protection: Use neoprene or nitrile rubber gloves.[6] Inspect gloves for any signs of degradation or puncture before each use.
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2][6]
-
Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[6]
Protocol 3: General Handling and Hygiene
-
Avoid Contact: Avoid all eye and skin contact, and do not breathe vapor or mist.[2][6]
-
Hygiene Practices: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[3][6]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2][3]
Protocol 4: Storage
-
Container: Keep the container tightly closed and store in a cool, well-ventilated place.[1][2][6]
-
Incompatible Materials: Store away from moisture, water, strong oxidizing agents, acids, and alkalis.[1][6][8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1][2]
Mandatory Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: First aid procedures for exposure to this compound.
Emergency Procedures
In the event of an accidental release or exposure, the following procedures should be followed.
Spill and Leak Cleanup
-
Evacuate: Evacuate unnecessary personnel from the area.[6]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2] Do not use combustible materials like sawdust.[2]
-
Collection: Use a spark-proof tool to collect the absorbed material and place it in a suitable, closed container for disposal.[2]
-
Environmental Precautions: Prevent the spill from entering sewers or public waters.[6]
First Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable breathing position.[5][6] Seek medical advice if they feel unwell.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[3][5] Seek immediate medical attention.[2][6]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[6][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
-
Hazards: Irritating fumes and organic acid vapors may be generated in a fire.[6] Containers may explode when heated.[8]
By understanding and implementing these safety protocols, researchers and scientists can effectively manage the risks associated with this compound and ensure a safe working environment.
References
- 1. 3‐Mercaptopropyltriethoxy Silane MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. gelest.com [gelest.com]
- 7. (3-Mercaptopropyl)trimethoxysilane | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
A Comprehensive Guide to the Solubility of 3-Mercaptopropyltriethoxysilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Mercaptopropyltriethoxysilane (MPTES) in various organic solvents. This information is critical for the effective formulation, application, and purification of this versatile silane coupling agent in diverse research and industrial settings, including drug development.
Core Concepts in Solubility
This compound is a bifunctional organosilane featuring a mercapto (-SH) functional group and hydrolyzable ethoxysilyl groups. Its solubility is primarily dictated by the principle of "like dissolves like." The propyl chain and the mercapto group contribute to its compatibility with less polar organic solvents, while the ethoxysilyl groups can participate in hydrogen bonding, influencing its interaction with polar solvents. However, it is important to note that MPTES can slowly hydrolyze in the presence of water, which can affect its solubility behavior over time.
Quantitative Solubility Data
While precise numerical solubility values for this compound in a wide range of organic solvents are not extensively documented in publicly available literature, the compound is widely reported as being miscible with many common organic solvents. Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution. The following table summarizes the qualitative and, where available, miscibility data for MPTES in various organic solvents.
| Solvent Class | Solvent | Solubility | Reference(s) |
| Alcohols | Methanol | Miscible | [1][2] |
| Ethanol | Soluble, Miscible | [1][2] | |
| Isopropanol | Miscible | [1][2] | |
| Ketones | Acetone | Soluble, Miscible | [1][2] |
| Aromatic Hydrocarbons | Benzene | Soluble, Miscible | [1][2] |
| Toluene | Soluble, Miscible | [1][2] | |
| Xylene | Miscible | [1][2] | |
| Aliphatic Hydrocarbons | General Aliphatic Hydrocarbons | Soluble | [3] |
| Water | Water | Hydrolyzes slowly | [3] |
Experimental Protocol for Determining Solubility
The following is a general experimental protocol that can be adapted to determine the quantitative solubility of this compound in a specific organic solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled water bath or shaker
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess is to ensure that a saturated solution is formed.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let any undissolved MPTES settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any suspended micro-droplets of undissolved MPTES.
-
-
Quantification:
-
Accurately weigh an empty, dry container.
-
Transfer the filtered, known volume of the saturated solution into the pre-weighed container.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of inert gas or in a vacuum oven at a temperature that will not degrade the MPTES).
-
Once the solvent is completely evaporated, weigh the container with the MPTES residue.
-
The mass of the dissolved MPTES is the final weight of the container minus the initial empty weight.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) using the following formula: Solubility = (Mass of MPTES residue (g) / Volume of solution withdrawn (mL)) * 100
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent for specific handling and disposal instructions.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on application requirements.
References
Theoretical Modeling of 3-Mercaptopropyltriethoxysilane Surface Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical modeling of 3-Mercaptopropyltriethoxysilane (3-MPTES) surface interactions, a critical aspect of surface functionalization in various scientific and industrial fields, including drug development. We delve into the fundamental mechanisms of 3-MPTES hydrolysis, condensation, and subsequent interaction with a range of substrates, supported by quantitative data from computational studies. Detailed experimental protocols for key surface analysis techniques are provided to bridge the gap between theoretical predictions and experimental validation. Furthermore, this guide presents visual workflows and reaction pathways using Graphviz to facilitate a deeper understanding of the complex processes involved.
Introduction to this compound (3-MPTES)
This compound (3-MPTES) is a versatile organosilane coupling agent widely employed to modify the surface properties of inorganic materials. Its bifunctional nature, featuring a triethoxysilane group at one end and a terminal thiol (-SH) group at the other, allows it to act as a molecular bridge between inorganic substrates and organic materials. The triethoxysilane group, upon hydrolysis, forms reactive silanol groups that can covalently bond with hydroxyl-rich surfaces such as silica, metal oxides, and other inorganic substrates through condensation reactions.[1] The propyl chain acts as a spacer, while the terminal thiol group provides a reactive site for the subsequent attachment of nanoparticles, biomolecules, or other organic moieties.[2] This functionalization is pivotal in applications ranging from improving adhesion and corrosion resistance to the development of biosensors and drug delivery systems.
Theoretical Modeling of 3-MPTES Surface Interactions
Computational modeling provides invaluable insights into the atomic-level details of 3-MPTES surface interactions, guiding the rational design of functionalized materials. The two primary theoretical approaches employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-MPTES, DFT is instrumental in elucidating the mechanisms of hydrolysis, condensation, and adsorption on various surfaces.
Hydrolysis and Condensation: The initial step in the surface modification process is the hydrolysis of the ethoxy groups (-OCH2CH3) of 3-MPTES to form silanol groups (-OH).[3] This is followed by condensation reactions, where silanol groups react with other silanol groups (self-condensation) or with hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) or metal-siloxane (M-O-Si) bonds.[1] DFT calculations can model the reaction pathways and energy barriers for these processes, providing insights into the reaction kinetics and the stability of the resulting structures.
Surface Adsorption and Bonding: DFT is extensively used to calculate the adsorption energies of 3-MPTES on different substrates, determining the most favorable binding configurations. These calculations can reveal the nature of the chemical bonds formed, including bond lengths, bond angles, and charge transfer between the silane and the surface. For instance, studies on silica surfaces have shown that partially hydrolyzed silanes are favorable for grafting via the elimination of ethanol.[3] On gold surfaces, the interaction is primarily driven by the strong affinity of the thiol group for gold.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for studying the physical movements of atoms and molecules. This approach allows for the investigation of larger systems over longer timescales compared to DFT, providing insights into the dynamic behavior of 3-MPTES molecules on surfaces.
Self-Assembled Monolayer (SAM) Formation: MD simulations can model the self-assembly process of 3-MPTES molecules on a substrate, predicting the structure, orientation, and packing density of the resulting monolayer. These simulations can also reveal the role of solvent molecules and temperature on the final film structure.
Interfacial Properties and Binding Energies: MD simulations are used to calculate the binding energy between the 3-MPTES layer and the substrate, as well as the interaction energies between individual silane molecules. Furthermore, dynamic properties such as the diffusion coefficient of 3-MPTES on the surface and the radial distribution function, which describes the local arrangement of molecules, can be determined.[4][5][6]
Data Presentation: Quantitative Insights from Theoretical Modeling
The following tables summarize key quantitative data obtained from theoretical modeling studies of 3-MPTES and similar organosilanes on various surfaces.
Table 1: Adsorption and Binding Energies from DFT and MD Simulations
| Silane | Substrate | Method | Adsorption/Binding Energy (eV) | Reference |
| 3-MPTES (hydrolyzed) | Silica (SiO₂) | DFT | -1.97 to -3.47 | [3] |
| Thiol-functionalized silane | Gold (Au) | MD | -0.87 to -1.30 | |
| 3-MPTES | Alumina (Al₂O₃) | DFT | -1.5 to -2.5 | |
| 3-MPTES | Titania (TiO₂) | DFT | -1.8 to -2.8 | |
| Thiol | Copper Oxide (CuO) | DFT | -0.95 | [7] |
| Thiol | Copper (Cu) | DFT | -0.52 to -0.87 | [8] |
| 3-MPTES | Iron Oxide (Fe₃O₄) | MD | -2.0 to -3.0 |
Table 2: Bond Lengths and Angles from DFT Calculations
| Silane | Substrate | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
| 3-MPTES (hydrolyzed) | Silica (SiO₂) | Si-O (surface) | 1.62 - 1.67 | - | |
| 3-MPTES (hydrolyzed) | Silica (SiO₂) | O-Si-O | - | 108 - 111 | |
| Thiol | Gold (Au) | Au-S | 2.4 - 2.6 | - | |
| 3-MPTES | Alumina (Al₂O₃) | Al-O-Si | - | 130 - 145 | |
| 3-MPTES | Titania (TiO₂) | Ti-O-Si | - | 135 - 150 |
Table 3: Molecular Dynamics Simulation Parameters
| Silane | Substrate | Property | Value | Reference |
| Organosilane | Silica (SiO₂) | Diffusion Coefficient | 10⁻⁶ - 10⁻⁵ cm²/s | [9] |
| Thiol | Gold (Au) | Radial Distribution Function (g(r)) | Peak at ~2.5 Å (Au-S) | |
| 3-MPTES | Alumina (Al₂O₃) | Interaction Energy | -150 to -250 kcal/mol |
Experimental Protocols for Surface Characterization
Experimental validation is crucial to confirm the predictions from theoretical models. The following sections detail the methodologies for key surface analysis techniques used to characterize 3-MPTES functionalized surfaces.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation: The 3-MPTES functionalized substrate is carefully mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Source: A monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV), is used to irradiate the sample surface.
-
Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons is then calculated, which is characteristic of each element and its chemical environment.
-
Data Acquisition:
-
Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for specific elements of interest (e.g., C 1s, O 1s, Si 2p, S 2p, and the substrate elements like Au 4f).
-
-
Data Analysis: The high-resolution spectra are curve-fitted to identify the different chemical states of each element. For 3-MPTES on gold, characteristic binding energies are:
-
S 2p: The S 2p₃/₂ peak for sulfur bonded to gold (Au-S) is typically observed around 162.0 eV. Unbound thiol groups (S-H) appear at a slightly higher binding energy, around 163.4 eV.[1]
-
Si 2p: The Si 2p peak for Si-O-Si or Si-O-metal bonds is generally found in the range of 102-104 eV.
-
C 1s: The C 1s spectrum can be deconvoluted into components representing C-C/C-H (~284.8 eV), C-S (~286.0 eV), and C-O (~286.5 eV).
-
Au 4f: The Au 4f₇/₂ peak for metallic gold is at approximately 84.0 eV.[10]
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.
Methodology:
-
Sample Preparation: The 3-MPTES functionalized substrate is mounted on an AFM sample puck using double-sided adhesive. For imaging self-assembled monolayers, an atomically flat substrate is preferred.[4]
-
Cantilever and Tip: A sharp tip (nominal radius < 10 nm) at the end of a flexible cantilever is used to scan the surface. For imaging soft monolayers, tapping mode or PeakForce Tapping™ is preferred over contact mode to minimize sample damage.[11]
-
Imaging Parameters:
-
Scan Size: Start with a larger scan size (e.g., 1x1 µm) to get an overview of the surface and then zoom into smaller areas for high-resolution imaging.[11]
-
Scan Rate: A slow scan rate (e.g., 0.5-1.0 Hz) is typically used to ensure accurate tracking of the surface topography.[11]
-
Setpoint: In tapping mode, the setpoint amplitude is adjusted to be as close to the free-air amplitude as possible while maintaining stable imaging to minimize the force applied to the sample.[11]
-
-
Data Acquisition: Both height and phase images are acquired. Phase imaging is sensitive to variations in material properties and can reveal details not visible in the topography image.
-
Data Analysis: The AFM software is used to analyze the images to determine surface roughness (e.g., root mean square roughness), domain sizes, and the presence of any defects in the monolayer. For a well-formed 3-MPTES monolayer, a low surface roughness is expected.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.
Methodology:
-
Sample Preparation: For analyzing surface films, Attenuated Total Reflectance (ATR)-FTIR is a common technique. The 3-MPTES coated substrate is pressed against an ATR crystal (e.g., diamond or germanium). For powder samples, they can be mixed with KBr and pressed into a pellet.
-
Background Spectrum: A background spectrum of the clean, uncoated substrate or the empty ATR crystal is collected first.
-
Sample Spectrum: The spectrum of the 3-MPTES functionalized sample is then collected.
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the 3-MPTES layer. Characteristic peaks are identified to confirm the presence of specific functional groups:
-
Si-O-Si: Asymmetric stretching vibrations of siloxane bonds typically appear as a broad and strong band in the range of 1000-1130 cm⁻¹.[6][12]
-
Si-O-Metal: These bonds usually appear at slightly lower wavenumbers than Si-O-Si, often in the 900-1000 cm⁻¹ region.[12]
-
-SH (Thiol): The S-H stretching vibration is a weak band that appears around 2550 cm⁻¹.[13]
-
-CH₂-: Stretching vibrations of the propyl chain are observed in the 2850-2960 cm⁻¹ region.
-
Visualizing the Process: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes in the theoretical modeling and experimental characterization of 3-MPTES surface interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Passive Control of Silane Diffusion for Gradient Application of Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 8. Application of Molecular Dynamics Simulations in Molecular Property Prediction II: Diffusion Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Modification on the Fluid Diffusion Coefficient in Silica Nanochannels [mdpi.com]
- 10. Atomistic Molecular Dynamics Simulations of Lipids Near TiO2 Nanosurfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Functionalization of Gold Nanoparticles with 3-Mercaptopropyltriethoxysilane
Introduction
Gold nanoparticles (AuNPs) are central to numerous applications in biomedical research and drug development due to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry.[1][2] Surface functionalization is a critical step to impart specific reactivity and stability to AuNPs for applications such as targeted drug delivery, diagnostics, and bio-imaging.[3][4][5] 3-Mercaptopropyltriethoxysilane (MPTES) is a bifunctional linker molecule ideal for modifying gold surfaces. Its thiol (-SH) group forms a strong covalent bond with the gold surface, while the triethoxysilane group can undergo hydrolysis to form reactive silanol groups (-Si-OH).[6][7] These silanol groups can then be used for subsequent surface modifications, such as the deposition of a silica shell, or for conjugation to other molecules.
This document provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with MPTES. It includes the experimental procedure, expected characterization data, and visual workflows to guide researchers in the successful surface modification of AuNPs.
Principle of Functionalization
The functionalization process is based on a ligand exchange reaction. Citrate ions, which electrostatically stabilize the as-synthesized AuNPs, are displaced by MPTES.[5] The sulfur atom of the MPTES thiol group has a high affinity for the gold surface, leading to the formation of a stable Au-S covalent bond.[3] This self-assembled monolayer of MPTES on the AuNP surface presents ethoxysilane groups to the surrounding solvent, which can subsequently be hydrolyzed.
Experimental Protocol
This protocol is designed for the functionalization of approximately 10-30 nm citrate-stabilized gold nanoparticles.
Materials and Reagents
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-30 nm diameter)
-
This compound (MPTES, ≥95%)
-
Ethanol (anhydrous)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Benchtop microcentrifuge
-
Rotator or orbital shaker
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Step-by-Step Procedure
-
Preparation of MPTES Solution:
-
Prepare a 10 mM stock solution of MPTES in anhydrous ethanol.
-
Note: MPTES is moisture-sensitive. Prepare the solution fresh before use.
-
-
Ligand Exchange Reaction:
-
In a microcentrifuge tube, add 1 mL of the citrate-stabilized AuNP solution.
-
To this solution, add a sufficient volume of the 10 mM MPTES stock solution to achieve a significant molar excess. A starting point is to add 10 µL of the MPTES solution.
-
Incubate the mixture for 4-6 hours at room temperature on a rotator or orbital shaker to ensure thorough mixing.[4] For a more complete ligand exchange, this incubation can be extended overnight.[3]
-
-
Purification of MPTES-Functionalized AuNPs:
-
Following incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration are dependent on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes is a good starting point).[4][8]
-
Carefully aspirate and discard the supernatant, which contains excess MPTES and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 1 mL of ethanol to wash away any remaining unbound MPTES. Sonicate briefly if necessary to ensure full resuspension.
-
Repeat the centrifugation and resuspension step twice more, using DI water or PBS for the final two washes. This ensures the complete removal of any residual ethanol and unbound linker.[4]
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the purified MPTES-AuNP pellet in a suitable buffer for your downstream application (e.g., DI water or PBS).
-
Store the functionalized nanoparticles at 4°C in the dark.[8]
-
Characterization of Functionalized Nanoparticles
The successful functionalization of AuNPs with MPTES can be confirmed by several characterization techniques.[6][9]
UV-Vis Spectroscopy
A slight red-shift in the surface plasmon resonance (SPR) peak is expected after surface modification due to the change in the local dielectric environment of the nanoparticles.[10]
Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter of the nanoparticles, which is expected to increase after the addition of the MPTES layer. The Zeta potential will also change, reflecting the alteration of the nanoparticle's surface charge from the negatively charged citrate coat.[10]
Data Presentation
The following table summarizes the expected quantitative data from the characterization of bare and MPTES-functionalized gold nanoparticles.
| Nanoparticle Sample | Hydrodynamic Diameter (d.nm)[6][10] | Polydispersity Index (PDI)[6] | Zeta Potential (mV)[6][10] | UV-Vis λmax (nm)[9] |
| Bare AuNPs (Citrate-stabilized) | ~20 nm | < 0.2 | ~ -35 mV | ~ 520 nm |
| MPTES-Functionalized AuNPs | ~25-30 nm | < 0.3 | ~ -10 to -20 mV | ~ 522-525 nm |
Visualizations
Functionalization Pathway
Caption: Chemical pathway for MPTES functionalization of AuNPs and subsequent hydrolysis.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of MPTES-AuNPs.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Quantification of the Surface Coverage of Gold Nanoparticles with Mercaptosulfonates Using Isothermal Titration Calorimetry (ITC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization, purification, and stability of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [cora.ucc.ie]
Application Notes and Protocols for 3-Mercaptopropyltriethoxysilane (MPTES) Coating on Glass Slides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the functionalization of glass slides with 3-Mercaptopropyltriethoxysilane (MPTES). This process creates a surface with available thiol (-SH) groups, which are valuable for the covalent immobilization of various biomolecules, nanoparticles, and for use in biosensor development and drug delivery applications.
Introduction
Silanization is a surface modification technique that utilizes organofunctional alkoxysilane molecules to form a covalent bond with surfaces rich in hydroxyl groups, such as glass. This compound possesses a triethoxysilane group that reacts with the glass surface and a terminal thiol group that can be used for further conjugation. This protocol outlines a reliable method for achieving a uniform and stable MPTES coating on glass slides.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for MPTES coating.
Materials Required
-
Glass microscope slides
-
This compound (MPTES)
-
Ethanol (Anhydrous, 200 proof)
-
Acetone
-
Deionized (DI) water
-
Nitrogen gas source
-
Sonicator
-
Oven or hot plate
-
Staining jars or beakers
-
Forceps
Step-by-Step Coating Procedure
1. Cleaning and Activation of Glass Slides:
Proper cleaning is crucial for a uniform silane layer. The goal is to remove organic contaminants and to hydroxylate the glass surface, increasing the number of reactive silanol groups.
-
Step 1.1: Initial Cleaning: Place the glass slides in a slide rack and immerse them in a beaker containing acetone. Sonicate for 15 minutes to remove organic residues.
-
Step 1.2: Ethanol Wash: Decant the acetone and replace it with ethanol. Sonicate for another 15 minutes.
-
Step 1.3: DI Water Rinse: Rinse the slides thoroughly with deionized water.
-
Step 1.4: Surface Hydroxylation (Choose one of the following methods):
-
Method A: Piranha Solution (Use with extreme caution in a fume hood with appropriate personal protective equipment):
-
Prepare Piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 (v/v) ratio. Warning: This solution is highly corrosive and reacts violently with organic materials.
-
Immerse the cleaned slides in the Piranha solution for 30 minutes.
-
Carefully remove the slides and rinse extensively with deionized water.
-
-
Method B: Plasma Cleaning:
-
Place the cleaned and dried slides in a plasma cleaner.
-
Treat with oxygen plasma for 5-10 minutes. This method is effective at removing organic contaminants and activating the surface.[1]
-
-
-
Step 1.5: Final Rinse and Drying: Rinse the slides again with deionized water and then with ethanol. Dry the slides under a stream of nitrogen gas and use them immediately for silanization to prevent re-contamination.
2. Silanization with MPTES:
This step involves the reaction of MPTES with the activated glass surface.
-
Step 2.1: Prepare Silane Solution: In a fume hood, prepare a 1% to 10% (v/v) solution of MPTES in 95% ethanol/5% water.[2] For example, to make a 10% solution, add 10 ml of MPTES to a mixture of 90 ml of ethanol and 5 ml of water. Prepare this solution fresh just before use.
-
Step 2.2: Immersion: Immediately immerse the cleaned and dried glass slides into the freshly prepared MPTES solution.[2] Ensure the slides are fully submerged. The immersion can be carried out for 1 to 3 hours at room temperature.[2]
-
Step 2.3: Rinsing: After immersion, remove the slides from the silane solution and rinse them thoroughly with fresh ethanol to remove any unbound MPTES.[2] It is recommended to perform this rinse multiple times (e.g., 6 times on each side).[2]
-
Step 2.4: Drying: Dry the slides under a stream of nitrogen gas.
3. Curing:
Curing is performed to promote the formation of a stable, cross-linked silane layer on the glass surface.
-
Step 3.1: Baking: Place the silanized and dried slides in an oven at 110°C for 10-30 minutes.[2]
-
Step 3.2: Cooling and Storage: After baking, allow the slides to cool to room temperature. The MPTES-coated slides are now ready for use. For storage, keep them in a clean, dry environment, such as a desiccator.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various protocols for MPTES coating of glass slides.
| Parameter | Recommended Range | Notes |
| MPTES Concentration | 1% - 10% (v/v) in solvent | Higher concentrations may lead to multilayer formation.[2] |
| Solvent System | 95% Ethanol / 5% Water | The presence of a small amount of water is necessary for the hydrolysis of the ethoxy groups of the silane. |
| Immersion Time | 1 - 3 hours | Longer immersion times do not necessarily improve coating quality and may lead to thicker, less uniform layers.[2] |
| Curing Temperature | 110°C | This temperature is sufficient for cross-linking without degrading the thiol groups.[2] |
| Curing Time | 10 - 30 minutes | Adequate time for the condensation reaction to occur.[2] |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the MPTES coating of glass slides.
Caption: Workflow for MPTES coating of glass slides.
References
Application of 3-Mercaptopropyltriethoxysilane in Quantum Dot Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals renowned for their unique photophysical properties, including high quantum yield, size-tunable fluorescence emission, and resistance to photobleaching.[1][2][3] These characteristics make them highly desirable for a range of applications in biomedical research and drug development, such as bioimaging, biosensing, and targeted drug delivery.[1][4][5][6] However, pristine QDs are often synthesized in organic solvents and are capped with hydrophobic ligands, rendering them incompatible with aqueous biological environments.[7]
Surface modification is a critical step to transfer QDs into the aqueous phase and functionalize them for specific biological applications. 3-Mercaptopropyltriethoxysilane (MPTES) and its methoxy analog, 3-mercaptopropyltrimethoxysilane (MPTMS), are versatile silane coupling agents widely employed for this purpose.[7][8] The thiol group of MPTES exhibits strong affinity for the QD surface, enabling ligand exchange to displace hydrophobic ligands.[7] The triethoxysilane group can be hydrolyzed to form a stable silica shell around the QD, enhancing its stability and providing a surface for further bioconjugation.[9][10] This document provides detailed application notes and protocols for the surface modification of quantum dots using MPTES.
Key Applications and Advantages of MPTES Modification
The use of MPTES for QD surface modification offers several advantages:
-
Enhanced Stability: The formation of a silica shell provides a robust physical barrier, protecting the QD core from harsh biological environments and reducing photobleaching.[9][11] MPTES-capped ZnS quantum dots have demonstrated remarkable stability, maintaining their photoluminescence intensity for over 50 days under normal laboratory lighting conditions.[11]
-
Improved Biocompatibility: The silica coating minimizes the leaching of potentially toxic heavy metal ions from the QD core, thereby improving their biocompatibility for in vitro and in vivo applications.[9]
-
Facilitated Bioconjugation: The silica surface can be readily functionalized with various biomolecules, such as antibodies, peptides, and nucleic acids, for targeted delivery and specific labeling.[7][12]
-
Aqueous Dispersibility: MPTES modification renders hydrophobic QDs water-soluble, which is essential for their use in biological systems.[7][13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing MPTES and MPTMS for QD surface modification.
Table 1: Physicochemical Properties of MPTES/MPTMS-Modified Quantum Dots
| Quantum Dot Type | Modifying Agent | Average Particle Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| ZnS | MPTMS | ~5 | Not Reported | Not Reported | [11] |
| MPA-QD | - | 4.3 ± 0.2 | 6.1 ± 0.5 | -52.6 ± 4.7 | [14] |
| Chl-QD (MPA-QD functionalized) | - | Not Reported | 24.5 ± 2.5 | -28.4 ± 3.8 | [14] |
| CdTe/SiO2 | MPTMS | ~23 (initial) to ~60 (after 3 days) | Not Reported | Not Reported | [10] |
Table 2: Optical Properties and Stability of MPTES/MPTMS-Modified Quantum Dots
| Quantum Dot Type | Modifying Agent | Quantum Yield (%) | Stability | Reference |
| ZnS | MPTMS (1/2:2:1 ratio) | 42 | Maintained PL for >50 days; stable in DI water, PBS, and at 50°C for >20h | [11] |
| ZnS | MPTMS (1/4:2:1 ratio) | 25 | Maintained PL for >50 days; stable in DI water, PBS | [11] |
| QD@SiO2 | MPTMS | 50-65 | Stable in harsh environments (pH 3-13, saturated NaCl, 100°C) | [9] |
Experimental Protocols
Protocol 1: Ligand Exchange for Aqueous Transfer of Quantum Dots using MPTES
This protocol describes the replacement of native hydrophobic ligands on QDs with MPTES to facilitate their transfer into an aqueous phase.
Materials:
-
Hydrophobic quantum dots (e.g., oleic acid-capped CdSe/ZnS) in toluene
-
This compound (MPTES)
-
Methanol
-
Tetramethylammonium hydroxide (TMAOH) solution in methanol
-
Toluene
-
Deionized (DI) water
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Precipitation of QDs: Precipitate 10 mg of oleic acid-capped QDs from their toluene solution by adding methanol. Centrifuge to pellet the QDs and discard the supernatant to remove excess ligands.[13]
-
Dispersion in MPTES: Disperse the wet QD precipitate in 50 µL of MPTES.[13]
-
Deprotonation: After a brief sonication (5 minutes), add 500 µL of TMAOH in methanol (pH 10) to deprotonate the thiol groups of MPTES, facilitating their binding to the QD surface.[13]
-
Stirring: Dilute the mixture with 10 mL of methanol and stir for 1 hour under an inert atmosphere.[13]
-
Purification: Precipitate the MPTES-modified QDs by adding toluene. Centrifuge to collect the precipitate.[13]
-
Final Dispersion: Disperse the purified MPTES-QDs in methanol or DI water for subsequent use. The resulting solution should be clear and transparent, indicating successful surface modification and aqueous dispersibility.[13]
Protocol 2: Silica Shelling of MPTES-Functionalized Quantum Dots
This protocol details the formation of a silica shell on MPTES-functionalized QDs using the Stöber method.[9][10]
Materials:
-
MPTES-functionalized quantum dots in an alcohol-water mixture
-
Tetraethyl orthosilicate (TEOS)
-
Ammonia solution (NH4OH, 28-30%)
-
Ethanol
-
DI water
-
Magnetic stirrer
Procedure:
-
Preparation of Reaction Mixture: In a flask, disperse the MPTES-functionalized QDs in a mixture of ethanol and DI water.
-
Initiation of Silanization: While stirring, add a specific volume of TEOS to the QD dispersion. TEOS will act as the silica precursor.[9]
-
Catalysis: Add ammonia solution to the mixture to catalyze the hydrolysis and condensation of TEOS, initiating the formation of the silica shell on the QD surface.[9]
-
Shell Growth: Allow the reaction to proceed for a controlled period (e.g., several hours to days) to achieve the desired silica shell thickness. The thickness can be controlled by adjusting the reaction time and the concentration of TEOS.[10]
-
Purification: Once the desired shell thickness is achieved, purify the silica-coated QDs (QD@SiO2) by centrifugation. Wash the pellet multiple times with ethanol and then DI water to remove unreacted reagents.
-
Final Dispersion: Resuspend the purified QD@SiO2 in DI water or a suitable buffer for storage and further applications.
Visualized Workflows and Pathways
Caption: Workflow for MPTES Surface Modification of Quantum Dots.
Caption: Ligand Exchange Mechanism using MPTES on Quantum Dots.
Conclusion
This compound is a highly effective and versatile reagent for the surface modification of quantum dots, enabling their application in a wide array of biological and biomedical fields. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to successfully functionalize QDs for their specific research needs, from fundamental bioimaging studies to the development of advanced drug delivery systems. The ability to create stable, biocompatible, and readily conjugatable QD probes through MPTES modification is a cornerstone of their successful implementation in complex biological systems.
References
- 1. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecularly imprinted polymer coated Mn-doped ZnS quantum dots embedded in a metal–organic framework as a probe for selective room temperature phospho ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05537B [pubs.rsc.org]
- 3. Quantum dots–DNA bioconjugates: synthesis to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of semiconductor quantum dots in bioimaging and biosensing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Quantum Dots in Bioimaging and Bioassays [sigmaaldrich.com]
- 6. Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Full-color-emitting (CuInS 2 )ZnS-alloyed core/shell quantum dots with trimethoxysilyl end-capped ligands soluble in an ionic liquid - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03066B [pubs.rsc.org]
- 9. Highly bright water-soluble silica coated quantum dots with excellent stability - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Time-Dependent Growth of Silica Shells on CdTe Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable aqueous ZnS quantum dots obtained using (3-mercaptopropyl)trimethoxysilane as a capping molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Immobilization on Biosensors using 3-Mercaptopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropyltriethoxysilane (MPTES) is a versatile organosilane coupling agent widely employed in the fabrication of biosensors. Its utility stems from its dual-functional nature: the triethoxysilane group forms stable covalent bonds with hydroxylated surfaces such as glass and silicon oxide, while the terminal thiol (-SH) group provides a reactive site for the covalent attachment of biomolecules. This allows for the stable and oriented immobilization of proteins, a critical step in the development of sensitive and specific biosensors for a wide range of applications, including diagnostics, drug discovery, and environmental monitoring. The ability of MPTES to form self-assembled monolayers (SAMs) on various substrates makes it an invaluable tool for surface functionalization.
Core Concepts in MPTES-Mediated Protein Immobilization
The successful immobilization of proteins using MPTES hinges on two key chemical processes: silanization of the biosensor substrate and the subsequent covalent attachment of the protein.
Silanization
Silanization is the process of modifying a surface with silane coupling agents. In the case of MPTES, the ethoxy groups (-OCH2CH3) hydrolyze in the presence of trace amounts of water to form reactive silanol groups (Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the surface of substrates like glass, silicon, or metal oxides, forming a stable, covalent siloxane bond (Si-O-Substrate). This process results in a durable MPTES layer with the thiol groups oriented away from the surface, ready for protein immobilization. The quality and stability of the silane layer are influenced by factors such as reaction time, temperature, and the concentration of MPTES.
Protein Immobilization Strategies
The terminal thiol group of the MPTES layer serves as a versatile anchor point for attaching proteins through several mechanisms:
-
Direct Attachment to Gold Surfaces: The thiol group has a strong affinity for gold and can form a self-assembled monolayer (SAM) on gold surfaces, which are commonly used in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) biosensors.
-
Covalent Bonding via Cross-linkers: Bifunctional cross-linking agents can be used to create a covalent linkage between the thiol group on the MPTES-functionalized surface and specific amino acid residues (e.g., amines, carboxyls) on the protein. This is a common strategy for immobilizing proteins that do not have accessible cysteine residues.
-
Attachment of Gold Nanoparticles: The thiol groups can be used to anchor gold nanoparticles (AuNPs) to the sensor surface.[1] These nanoparticles can then be functionalized with proteins, which can enhance the sensitivity of the biosensor.[1]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for biosensor surface functionalization with MPTES and the chemical pathways for protein immobilization.
References
Application Notes and Protocols: 3-Mercaptopropyltriethoxysilane (3-MPTES) as a Coupling Agent in Polymer Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropyltriethoxysilane (3-MPTES) is a versatile organofunctional silane that acts as a highly effective coupling agent in the formulation of polymer nanocomposites. Its unique bifunctional nature allows it to form a durable bridge between inorganic nanoparticles and organic polymer matrices. This chemical linkage significantly enhances the dispersion of nanoparticles, improves interfacial adhesion, and ultimately leads to superior mechanical, thermal, and functional properties of the composite material.[1][2] These enhanced materials are finding applications in a wide range of fields, including advanced coatings, high-strength rubbers and plastics, and innovative drug delivery systems.[2][3]
The 3-MPTES molecule possesses two key functional groups: a triethoxysilyl group and a mercapto (-SH) group.[1] The triethoxysilyl end undergoes hydrolysis in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic nanoparticles, such as silica, zirconia, and other metal oxides, forming stable covalent Si-O-Si bonds.[1][4] The mercapto group, at the other end of its propyl chain, is available to react with a variety of polymer matrices. This thiol group can readily participate in thiol-ene "click" reactions, addition reactions with polymers containing double bonds or epoxy groups, or other cross-linking mechanisms, thereby covalently bonding the nanoparticle to the surrounding polymer matrix.[1][5][6] This dual functionality is the key to its efficacy in improving composite properties.
Mechanism of Action of 3-MPTES as a Coupling Agent
The function of 3-MPTES as a coupling agent can be described in a two-step mechanism:
-
Reaction with the Inorganic Nanoparticle Surface: The triethoxy groups of the 3-MPTES molecule hydrolyze into silanol groups. These newly formed silanol groups then react with the hydroxyl groups on the surface of the inorganic nanoparticle, forming a stable covalent bond and effectively grafting the mercaptopropyl moiety onto the nanoparticle surface. This surface modification increases the hydrophobicity of the nanoparticles, which aids in their dispersion within the polymer matrix and prevents agglomeration.[5]
-
Reaction with the Organic Polymer Matrix: The terminal mercapto (-SH) group of the now surface-bound silane is available to react with the polymer matrix during compounding or curing. This creates a strong covalent link between the nanoparticle and the polymer, ensuring efficient stress transfer from the polymer to the reinforcing nanoparticle. This enhanced interfacial adhesion is crucial for the improvement of the nanocomposite's mechanical properties.[1]
Applications and Quantitative Data
The use of 3-MPTES-modified nanoparticles has been shown to significantly improve the mechanical properties of various polymer systems. The degree of improvement is dependent on the type of nanoparticle, the polymer matrix, the concentration of the modified nanoparticles, and the processing conditions.
| Polymer Matrix | Nanoparticle | Nanoparticle Loading (wt%) | Tensile Strength Improvement | Young's Modulus Improvement | Reference |
| Thiol-ene Resin | Silica (SiO2) | 2.5 | 77.3% (max) | - | [6][7] |
| Epoxy Resin | Iron Oxide (Fe3O4) | 15 | 68.66% | 39.59% | [8] |
| Epoxy Resin | Y3Fe5O12 | - | 46.66% | 27.5% | [8] |
| High-Density Polyethylene (HDPE) | Clay | - | ~20% | ~50% | [9] |
Note: The data presented is a summary from various studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles with 3-MPTES
This protocol details the procedure for grafting 3-MPTES onto the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SiO2)
-
This compound (3-MPTES)
-
Anhydrous Toluene
-
Ethanol
-
Formic acid (for pH adjustment, if needed)
-
Two-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
Drying of Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 100-120°C for 12-24 hours to remove any adsorbed water.
-
Dispersion: Disperse 5 grams of the dried silica nanoparticles into 300 mL of anhydrous toluene in a 500 mL two-necked flask. Use an ultrasonic bath for 30 minutes to ensure a homogenous dispersion.[6]
-
Reaction Setup: Equip the flask with a condenser, a dropping funnel, and a magnetic stirrer.
-
Addition of 3-MPTES: Add 10 grams of 3-MPTES dropwise to the silica suspension over a period of 30 minutes at room temperature with continuous stirring.[6]
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and stir for 12-24 hours.[6][7]
-
Purification:
-
Cool the mixture to room temperature.
-
Separate the modified nanoparticles by centrifugation at 4000 rpm for 20 minutes.[6]
-
Discard the supernatant and wash the nanoparticles sequentially with toluene and ethanol to remove any unreacted 3-MPTES. Repeat the washing and centrifugation steps three times.[6]
-
-
Drying: Dry the purified 3-MPTES-modified silica nanoparticles in a vacuum oven at 90°C for 12 hours.[6]
Protocol 2: Fabrication of a Polymer Nanocomposite via In-Situ Photopolymerization
This protocol describes the incorporation of 3-MPTES-modified silica nanoparticles into a thiol-ene resin system, followed by photopolymerization.
Materials:
-
3-MPTES-modified silica nanoparticles (from Protocol 1)
-
Bisphenol A glycerolate dimethacrylate (Bis-GMA)
-
Trimethylolpropane tris(3-mercaptopropionate) (TMPMP)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Suitable solvent (e.g., tetrahydrofuran, THF), if necessary
-
High-speed mechanical mixer or ultrasonic probe
-
UV curing system
Procedure:
-
Preparation of Resin Mixture: Prepare the thiol-ene resin by mixing equimolar amounts of Bis-GMA and TMPMP.
-
Dispersion of Modified Nanoparticles:
-
Weigh the desired amount of 3-MPTES-modified silica nanoparticles (e.g., for 0.5, 1.0, 2.5, or 5.0 wt% loading).[6]
-
Disperse the nanoparticles into the thiol-ene resin mixture. For better dispersion, a high-speed mechanical mixer or an ultrasonic probe can be used. If the resin is too viscous, a small amount of a suitable solvent can be added, which should be evaporated before curing.
-
-
Addition of Photoinitiator: Add the photoinitiator (e.g., 1 wt% DMPA relative to the total resin weight) to the nanoparticle-resin suspension and mix until it is completely dissolved.
-
Casting: Pour the final mixture into a mold of the desired shape for the nanocomposite.
-
UV Curing: Expose the mixture to UV light of appropriate wavelength and intensity until the resin is fully cured. The curing time will depend on the thickness of the sample and the power of the UV source.
-
Post-Curing: A post-curing step at an elevated temperature (e.g., 80-100°C) for a few hours may be beneficial to ensure complete reaction.
Applications in Drug Development
The unique properties of polymer nanocomposites prepared with 3-MPTES-modified nanoparticles make them promising candidates for applications in drug delivery. The nanoparticle core can be loaded with therapeutic agents, and the polymer shell can be designed to control the release of the drug. The surface of the nanocomposite can be further functionalized with targeting ligands to direct the nanocarrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[10][11]
The use of 3-MPTES to couple a biodegradable polymer to a nanoparticle core can create a robust drug delivery vehicle. The biocompatibility of the final nanocomposite is a critical factor, and surface modifications, such as the inclusion of polyethylene glycol (PEG) chains alongside or in place of the polymer matrix, can help to reduce opsonization and prolong circulation time.[12] The cellular uptake of these nanoparticles is an important area of investigation, with endocytosis being a primary mechanism.[13][14]
Characterization of 3-MPTES Modified Nanocomposites
A suite of analytical techniques is employed to confirm the successful surface modification and to evaluate the properties of the final nanocomposite.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of the mercapto groups and Si-O-Si bonds on the nanoparticle surface after modification.[6][7]
-
Thermogravimetric Analysis (TGA): Quantifies the amount of 3-MPTES grafted onto the nanoparticle surface by measuring the weight loss upon thermal decomposition of the organic component.[4][6]
-
Dynamic Light Scattering (DLS): Measures the size distribution of the nanoparticles in suspension, which can indicate the state of dispersion or aggregation.[6]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide direct visualization of the nanoparticle morphology, size, and their dispersion within the polymer matrix.[6][7]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of sulfur and silicon on the nanoparticle surface.[6]
-
Mechanical Testing: Tensile tests are performed to measure properties such as tensile strength, Young's modulus, and elongation at break, to quantify the reinforcing effect of the nanoparticles.[6][15]
Conclusion
This compound is a powerful tool for the development of advanced polymer nanocomposites. By providing a robust chemical link between inorganic nanoparticles and organic polymers, it enables the creation of materials with significantly enhanced properties. The protocols and data presented here offer a starting point for researchers and scientists to explore the potential of 3-MPTES in their specific applications, from high-performance materials to next-generation drug delivery systems. Careful control of the surface modification and composite fabrication processes is key to unlocking the full potential of these versatile materials.
References
- 1. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 2. Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene/clay nanocomposites prepared by polymerization compounding method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-mediated and cell membrane-coated nanoparticles for drug delivery and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aa.washington.edu [aa.washington.edu]
Application Notes and Protocols for Creating Self-Assembled Monolayers with 3-Mercaptopropyltriethoxysilane on Silicon Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the formation of high-quality self-assembled monolayers (SAMs) of 3-Mercaptopropyltriethoxysilane (MPTES) on silicon oxide (SiO₂) substrates. MPTES SAMs are widely utilized for their terminal thiol groups, which serve as versatile anchor points for the immobilization of nanoparticles, biomolecules, and other functional materials, making them crucial in the development of biosensors, microarrays, and drug delivery systems.
Principle of MPTES SAM Formation
The formation of a MPTES SAM on a silicon oxide surface is a two-step process involving hydrolysis and condensation. Initially, the ethoxy groups of the MPTES molecule hydrolyze in the presence of trace amounts of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the hydrated silicon oxide surface, forming stable covalent siloxane bonds (Si-O-Si). Lateral condensation between adjacent hydrolyzed MPTES molecules further strengthens and organizes the monolayer. The propyl chain with the terminal thiol group (-SH) orients away from the surface, creating a functionalized interface.[1][2][3][4][5]
Key Process Parameters and Characterization Data
The quality of the resulting MPTES SAM is highly dependent on several experimental parameters. The following tables summarize key quantitative data for process optimization and expected characterization results.
Table 1: Process Parameters for MPTES SAM Formation
| Parameter | Value | Notes |
| Substrate | P-type <100> silicon wafers | Other silicon wafer types can be used. |
| Cleaning: Acetone Bath | 10 minutes at < 55°C | Removes organic residues.[6][7][8] |
| Cleaning: Methanol Bath | 2-5 minutes at room temperature | Rinses acetone residue.[6][7][8] |
| Hydroxylation: Piranha Solution | 30 minutes at 90°C (7:3 H₂SO₄:H₂O₂) | Creates a hydroxyl-terminated surface. Caution: Piranha solution is extremely corrosive and reactive. [9] |
| Hydroxylation: RCA-1 Clean | 15-20 minutes at 70-80°C (5:1:1 H₂O:NH₄OH:H₂O₂) | An alternative to Piranha solution for hydroxylation.[6][7][10] |
| MPTES Solution Concentration | 5 x 10⁻³ M to 4 x 10⁻² M in an anhydrous solvent (e.g., Toluene, Benzene) | Lower concentrations (e.g., 5 x 10⁻³ M) are reported to yield more ordered monolayers.[1][11] |
| Immersion Time | 90 minutes to 24 hours at room temperature | A 90-minute immersion is often sufficient for complete monolayer formation.[9][12] |
| Curing/Annealing (Optional) | 30 minutes at 100°C | Can help to remove residual solvent and improve monolayer stability.[1] |
Table 2: Typical Characterization Results for MPTES SAMs on Silicon Oxide
| Characterization Technique | Parameter | Typical Value | Reference |
| Contact Angle Goniometry | Water Contact Angle (Bare SiO₂) | ~10-46° | [1][9] |
| Water Contact Angle (MPTES SAM) | ~71-104° | [1][9] | |
| Ellipsometry | Film Thickness | ~0.73 - 6.2 nm | [9][12] |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | ~163.8 eV | [9] |
| Si 2p Binding Energy (Silane) | ~99.1 eV | [9] | |
| Si 2p Binding Energy (Silicon Oxide) | ~103.5 eV | [9] | |
| Atomic Force Microscopy (AFM) | Surface Roughness (Ra) | ≤ 0.2 nm | [12] |
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of MPTES SAMs on silicon oxide substrates.
Caption: Experimental workflow for MPTES SAM formation.
Detailed Experimental Protocols
Protocol 1: Silicon Wafer Cleaning and Hydroxylation
Materials:
-
Silicon wafers
-
Acetone (reagent grade)
-
Methanol (reagent grade)
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ammonium hydroxide (NH₄OH, 27%)
-
Beakers
-
Wafer tweezers
-
Hot plate
-
Nitrogen gas source
Procedure:
-
Solvent Cleaning: a. Place the silicon wafer in a beaker with acetone. For enhanced cleaning, the beaker can be placed on a hot plate and warmed to no more than 55°C for 10 minutes.[6][7][8] b. Using wafer tweezers, transfer the wafer to a beaker containing methanol for 2-5 minutes.[6][7][8] c. Rinse the wafer thoroughly with DI water and dry it under a gentle stream of nitrogen.
-
Surface Hydroxylation (Choose one of the following methods):
a. Piranha Solution Method (Handle with extreme caution in a fume hood with appropriate personal protective equipment): i. Prepare the Piranha solution by slowly adding 3 parts of 30% hydrogen peroxide to 7 parts of concentrated sulfuric acid in a glass beaker. Warning: This mixture is highly exothermic and reactive. ii. Immerse the cleaned wafer in the Piranha solution at 90°C for 30 minutes.[9] iii. Carefully remove the wafer and rinse it extensively with DI water. iv. Dry the wafer under a stream of nitrogen.
b. RCA-1 Clean Method: i. Prepare the RCA-1 solution by mixing 5 parts DI water, 1 part 27% ammonium hydroxide, and 1 part 30% hydrogen peroxide in a glass beaker.[6][7] ii. Heat the solution to 70-80°C on a hot plate.[6][10] iii. Immerse the cleaned wafer in the RCA-1 solution for 15-20 minutes.[6][7] iv. Remove the wafer and rinse it thoroughly with DI water. v. Dry the wafer under a stream of nitrogen.
Protocol 2: MPTES Self-Assembled Monolayer Formation (Solution Deposition)
Materials:
-
Hydroxylated silicon wafer
-
This compound (MPTES)
-
Anhydrous toluene or benzene
-
Glass vial or beaker with a cap
-
Nitrogen or argon gas (optional, for inert atmosphere)
Procedure:
-
Solution Preparation: a. In a clean, dry glass vial, prepare a solution of MPTES in anhydrous toluene or benzene. A concentration of 5 x 10⁻³ M is recommended for forming a well-ordered monolayer.[1] For example, to make a 10 mL solution, add approximately 12 µL of MPTES to 10 mL of anhydrous toluene. b. For best results, the solution can be prepared and the reaction carried out under an inert atmosphere (e.g., in a glovebox or by bubbling the solvent with nitrogen).
-
SAM Deposition: a. Immediately after drying, immerse the hydroxylated silicon wafer into the MPTES solution. b. Seal the container and leave the wafer immersed for 90 minutes to 24 hours at room temperature.[9] A 90-minute immersion is often sufficient.[9] c. After immersion, remove the wafer from the solution.
-
Post-Deposition Rinsing and Drying: a. Rinse the wafer thoroughly with fresh anhydrous toluene (or the solvent used for deposition) to remove any physisorbed molecules. b. Dry the wafer under a gentle stream of nitrogen.
-
Optional Curing: a. To enhance the stability of the monolayer, the wafer can be cured in an oven at 100°C for 30 minutes.[1]
Mechanism of MPTES SAM Formation on Silicon Oxide
The following diagram illustrates the chemical reactions involved in the formation of a MPTES SAM.
References
- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis and condensation of self-assembled monolayers of (3-mercaptopropyl)trimethoxysilane on Ag and Au surfaces (Journal Article) | OSTI.GOV [osti.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. inrf.uci.edu [inrf.uci.edu]
- 7. Silicon Wafer Cleaning | Shin-Etsu MicroSi [microsi.com]
- 8. Silicon Wafer Cleaning: Methods and Techniques [waferworld.com]
- 9. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 10. universitywafer.com [universitywafer.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with 3-Mercaptopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of silica nanoparticles using 3-Mercaptopropyltriethoxysilane (MPTES). This functionalization is a critical step in the development of advanced drug delivery systems, enabling the covalent attachment of therapeutic agents, targeting ligands, and other molecules to the nanoparticle surface. The introduction of thiol (-SH) groups via MPTES modification provides a versatile handle for various conjugation chemistries.
Introduction
Silica nanoparticles (SNPs) are widely utilized as drug carriers due to their biocompatibility, high surface area, tunable pore size, and straightforward synthesis.[1][2] However, the native silica surface, rich in silanol groups (Si-OH), often requires modification to enhance drug loading, control release kinetics, and improve interactions with biological systems.[1][3] Surface functionalization with organosilanes, such as this compound (MPTES), is a common and effective strategy to introduce desired functional groups.[4][5]
The thiol group (-SH) introduced by MPTES is particularly useful in drug delivery for several reasons:
-
Covalent Drug Attachment: Thiol groups can readily react with various functional groups on drug molecules, such as maleimides, haloacetates, and pyridyl disulfides, to form stable covalent bonds.[6]
-
Gold Nanoparticle Conjugation: The strong affinity of sulfur for gold allows for the straightforward attachment of gold nanoparticles, which can be used for imaging or photothermal therapy.
-
Disulfide Crosslinking: Thiol groups can be oxidized to form disulfide bonds, which are cleavable in the reducing environment of the intracellular space, providing a mechanism for stimuli-responsive drug release.[7]
-
Enhanced Biocompatibility: Surface modification can prevent particle aggregation and improve the stability of nanoparticles in biological media.[8]
This document outlines the synthesis of silica nanoparticles via the Stöber method, followed by a detailed protocol for their surface modification with MPTES. It also includes methods for characterizing the functionalized nanoparticles and presents relevant quantitative data from the literature.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in an alcohol/water mixture with ammonia as a catalyst.[9][10]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Add TEOS dropwise to the stirring solution. The rate of addition can influence the final particle size.[10]
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.[9]
-
Collect the silica particles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Dry the silica nanoparticles in an oven at 60-80°C.[9]
Surface Modification with this compound (MPTES)
This protocol details the process of grafting MPTES onto the surface of the synthesized silica nanoparticles. This is a post-synthesis grafting method.[11]
Materials:
-
Synthesized silica nanoparticles
-
This compound (MPTES) or 3-mercaptopropyltrimethoxysilane (MPTMS)[4][5]
-
Toluene (anhydrous)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension (e.g., 10 g of nanosilica in 150 mL of anhydrous toluene).[4]
-
(Optional) To activate the silanol groups, the silica nanoparticles can be kept in a vacuum chamber for 24 hours at 100°C before dispersion.[4]
-
In a separate flask, prepare a solution of MPTES in anhydrous toluene. The amount of MPTES can be varied to control the grafting density.[4]
-
Add the MPTES solution to the silica suspension under vigorous stirring.
-
Reflux the mixture at an elevated temperature (e.g., 50°C or 80°C) for a period of 4 to 24 hours under a nitrogen atmosphere with constant stirring.[4][12]
-
After the reaction, cool the mixture to room temperature.
-
Collect the MPTES-functionalized silica particles by centrifugation.
-
Wash the particles thoroughly with toluene and ethanol to remove any unreacted MPTES. A Soxhlet extraction with toluene for 12 hours can be performed for complete removal of unreacted silane.[4]
-
Dry the functionalized silica particles under vacuum at 90°C for 12 hours.[4]
Characterization of MPTES-Modified Silica Nanoparticles
Several analytical techniques are essential to confirm the successful surface modification and to characterize the properties of the resulting nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of organic functional groups on the silica surface. Look for characteristic peaks of C-H stretching from the propyl chain (around 2939 cm⁻¹ and 2849 cm⁻¹) and the disappearance or reduction of the broad -OH peak (around 3400 cm⁻¹).[5] The S-H stretching peak is often weak and may not be easily observable.
-
Thermogravimetric Analysis (TGA): To quantify the amount of MPTES grafted onto the silica surface (grafting ratio). The weight loss observed between 200°C and 600°C corresponds to the decomposition of the organic mercaptopropyl groups.[5][13]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.[5][14]
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface, specifically the presence of sulfur (S 2p peak at approximately 164.8 eV) and carbon (C 1s peak).[5][15]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which can indicate successful functionalization.
Quantitative Data
The following tables summarize quantitative data reported in the literature for the surface modification of silica nanoparticles with mercapto-silanes.
Table 1: Grafting Ratio of MPTMS on Nanosilica
| MPTMS Amount (mL per 10g nanosilica) | Grafting Ratio (wt%) | Reference |
|---|---|---|
| 25 | 7.2 | [4] |
| 50 | 12.5 | [4] |
| 75 | 16.7 | [4] |
| 100 | 14.3 | [4] |
| 125 | 10.6 | [4] |
Data from a study using 3-mercaptopropyltrimethoxysilane (MPTMS).[4]
Table 2: Properties of MPTMS-Modified Silica Nanoparticles
| Property | Value | Reference |
|---|---|---|
| Average Particle Size (DLS) | ~300 nm | [5] |
| Average Particle Size (STEM) | ~200 nm | [5] |
| Grafting Ratio (TGA) | 22.9% | [5] |
Data from a study using 3-mercaptopropyltrimethoxysilane (MPTMS).[5]
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and MPTES-modification of silica nanoparticles.
Logical Relationship of MPTES Functionalization
Caption: MPTES reaction with silica surface and subsequent applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Mesoporous Silica Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 5. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Toolbox for the Synthesis of Multifunctionalized Mesoporous Silica Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on Mesoporous Silica Nanoparticle Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polymer grafting density on silica nanoparticle toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for Thiol-Ene Click Chemistry with 3-Mercaptopropyltriethoxysilane for Surface Grafting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene click chemistry has emerged as a powerful and versatile tool for surface modification, offering high efficiency, specificity, and mild reaction conditions. This method facilitates the covalent attachment of a wide array of molecules to surfaces, enabling the tailored design of materials for applications ranging from biomaterials and drug delivery to biosensors and antifouling coatings. The reaction proceeds via a radical-mediated addition of a thiol group (-SH) to an alkene group (-C=C-), often initiated by UV light.
A key component in preparing surfaces for thiol-ene chemistry is 3-Mercaptopropyltriethoxysilane (MPTES). This organosilane molecule serves as a bifunctional linker, capable of covalently binding to hydroxylated surfaces (e.g., glass, silicon wafers, metal oxides) through its triethoxysilane group, while presenting a terminal thiol group for subsequent thiol-ene reactions. This two-step approach allows for the robust immobilization of various "ene"-functionalized molecules, providing precise control over surface chemistry and functionality.
These application notes provide detailed protocols for the surface grafting of molecules onto substrates using MPTES-mediated thiol-ene click chemistry.
Reaction Mechanism and Experimental Workflow
The overall process involves three main stages: substrate preparation, silanization with MPTES to introduce thiol groups, and the subsequent thiol-ene click reaction to graft the desired molecules.
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Experimental workflow for surface grafting.
Experimental Protocols
Materials and Reagents
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound (MPTES, ≥95%)
-
Anhydrous Toluene (or Ethanol)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Ammonium Hydroxide (NH₄OH, 28-30%)
-
Hydrochloric Acid (HCl, 37%)
-
Alkene-terminated molecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent for thiol-ene reaction (e.g., methanol, THF, or a mixture)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol 1: Substrate Cleaning and Hydroxylation
Objective: To remove organic contaminants and create a hydroxylated surface for efficient silanization. Two common methods are provided.
A) Piranha Cleaning (for silicon and glass substrates)
Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Prepare and use Piranha solution in a certified fume hood.
-
Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container. Caution: This is an exothermic reaction.
-
Immerse the substrates in the Piranha solution for 15-30 minutes at room temperature.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
B) RCA Cleaning (a less aggressive alternative)
-
SC-1 Clean: Immerse substrates in a 5:1:1 mixture of DI water: 29% NH₄OH: 30% H₂O₂ at 75-80°C for 10-15 minutes to remove organic residues.
-
Rinse thoroughly with DI water.
-
SC-2 Clean: Immerse substrates in a 6:1:1 mixture of DI water: 37% HCl: 30% H₂O₂ at 75-80°C for 10-15 minutes to remove metallic contaminants.
-
Rinse copiously with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Protocol 2: Surface Silanization with MPTES
Objective: To form a self-assembled monolayer of MPTES on the hydroxylated surface, presenting terminal thiol groups.
-
Prepare a 1-5% (v/v) solution of MPTES in anhydrous toluene or ethanol in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and dried substrates in the MPTES solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature. For a vapor-phase deposition, place the substrates in a vacuum desiccator alongside an open vial containing a small amount of MPTES for 1-3 hours.
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene (or ethanol) to remove any physisorbed silane.
-
Cure the silanized substrates in an oven at 80-110°C for 30-60 minutes to promote covalent bond formation and stabilize the monolayer.
-
Store the thiol-functionalized substrates under an inert atmosphere and use them promptly, as thiol groups can oxidize in air.
Protocol 3: Thiol-Ene Click Reaction for Surface Grafting
Objective: To covalently attach an alkene-terminated molecule to the thiol-functionalized surface via a photoinitiated radical reaction.
-
Prepare a solution of the desired alkene-terminated molecule (e.g., 1-10 mM) and a photoinitiator (e.g., 1 mol% relative to the alkene) in a suitable solvent (e.g., methanol, THF, or a 1:1 mixture). The solvent should be chosen to dissolve both the alkene and the photoinitiator.
-
Place the MPTES-functionalized substrate in a reaction vessel (e.g., a petri dish).
-
Cover the substrate with the prepared alkene/photoinitiator solution.
-
Irradiate the substrate with a UV lamp (e.g., 365 nm) for 15-90 minutes under ambient conditions. The optimal irradiation time will depend on the specific reactants and UV source intensity.
-
After irradiation, remove the substrate and rinse it thoroughly with the reaction solvent, followed by other solvents like hexane and dichloromethane, to remove unreacted molecules and photoinitiator byproducts.
-
Dry the functionalized substrate under a stream of nitrogen gas.
Data Presentation: Quantitative Analysis of Surface Modification
The success of each modification step can be quantified using various surface analysis techniques. The following tables summarize typical data obtained from the literature.
Table 1: Water Contact Angle Measurements
| Surface State | Typical Water Contact Angle (°) | Reference |
| Cleaned Hydroxylated Substrate | < 10° | [1] |
| After MPTES Silanization | 50° - 75° | [2] |
| After Thiol-Ene Grafting (Hydrophilic 'ene') | Decreased (e.g., 15-45°) | [2] |
| After Thiol-Ene Grafting (Hydrophobic 'ene') | Increased (e.g., > 90°) | [3] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface State | Expected Elements | Key Peak Binding Energies (eV) | Reference |
| Cleaned Substrate (Si/SiO₂) | Si, O | Si 2p (~103), O 1s (~532) | [3] |
| After MPTES Silanization | Si, O, C, S | S 2p (~164), C 1s (~285) | [3] |
| After Thiol-Ene Grafting (with N-containing 'ene') | Si, O, C, S, N | N 1s (~400) | [1] |
| After Thiol-Ene Grafting (with F-containing 'ene') | Si, O, C, S, F | F 1s (~688) | [3] |
Table 3: Ellipsometry Layer Thickness Measurements
| Layer | Typical Thickness (nm) | Reference |
| MPTES Monolayer | ~1-2 nm | [4] |
| Grafted Polymer Layer (e.g., PEG) | Variable (can be tuned, e.g., 5-50 nm) | [5] |
Troubleshooting and Considerations
-
Incomplete Silanization: Ensure the substrate is thoroughly cleaned and hydroxylated. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent premature hydrolysis and polymerization of MPTES in solution.
-
Low Grafting Efficiency: Confirm the presence of thiol groups after silanization. Thiol groups can oxidize in air; use freshly prepared surfaces. Optimize UV exposure time and photoinitiator concentration. Ensure the 'ene' molecule is pure and reactive.
-
Surface Contamination: Use high-purity reagents and solvents. Perform all steps in a clean environment to avoid adsorption of airborne contaminants.
-
Safety: Always handle strong acids, bases, and organic solvents with appropriate safety precautions in a fume hood. UV radiation can be harmful to the eyes and skin; use appropriate shielding.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of thiol moieties, including their thiol-ene reactions and air oxidation, onto polyelectrolyte multilayer substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Mercaptopropyltriethoxysilane in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Mercaptopropyltriethoxysilane (MPTES) in solid-phase peptide synthesis (SPPS). MPTES offers a versatile platform for the synthesis of peptides with a C-terminal thiol handle, enabling subsequent site-specific modifications and conjugations.
Application Notes
This compound (MPTES) serves as a functional linker for the covalent attachment of the initial amino acid to a solid support, typically silica or controlled pore glass. The key feature of this approach is the introduction of a terminal thiol group upon cleavage of the synthesized peptide from the support. This thiol functionality opens up a wide array of downstream applications, making it a valuable tool in peptide chemistry, drug discovery, and materials science.
Key Applications:
-
Synthesis of C-terminally Thiol-functionalized Peptides: The primary application is the production of peptides bearing a free thiol group at their C-terminus. These peptides are valuable intermediates for various chemical biology and drug development applications.
-
Peptide Cyclization: The C-terminal thiol can be reacted with an internal cysteine residue or other electrophilic moieties within the peptide sequence to generate cyclic peptides, which often exhibit enhanced stability and biological activity.
-
Surface Immobilization: Peptides synthesized via this method can be readily immobilized onto gold surfaces or other thiol-reactive materials for applications in biosensors, diagnostics, and biomaterials.
-
Bioconjugation and "Click" Chemistry: The thiol group is an excellent handle for conjugation to other molecules, such as proteins, polymers, or small molecule drugs, through thiol-ene or thiol-maleimide "click" chemistry.[1][2] This allows for the construction of complex and multifunctional biomolecules.
-
Native Chemical Ligation (NCL): The C-terminal thioester required for NCL can be generated from the thiol-terminated peptide, enabling the synthesis of larger proteins by ligating peptide fragments.[3]
Advantages of MPTES-based SPPS:
-
Versatility: Provides a straightforward method to introduce a reactive thiol handle at the C-terminus of a peptide.
-
Orthogonality: The silane linkage to the solid support is stable to the standard conditions of Fmoc-based SPPS, ensuring the integrity of the growing peptide chain.[4][5]
-
Compatibility: Compatible with a wide range of amino acid side-chain protecting groups used in Fmoc chemistry.[5]
Experimental Protocols
Protocol for Functionalization of Solid Support with MPTES
This protocol describes the preparation of a thiol-functionalized solid support using MPTES. Silica gel is a common choice of support due to its mechanical stability and the presence of surface silanol groups.
Materials:
-
Silica gel (or controlled pore glass), 100-200 mesh
-
This compound (MPTES)
-
Anhydrous toluene
-
Methanol
-
Dichloromethane (DCM)
-
Reaction vessel with overhead stirrer and reflux condenser
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Activation of Silica Support:
-
Wash the silica gel with 1 M HCl to remove any metal impurities.
-
Rinse thoroughly with deionized water until the pH is neutral.
-
Dry the silica gel in an oven at 120°C for at least 4 hours to remove adsorbed water and activate the surface silanol groups.
-
-
Silanization Reaction:
-
Transfer the dried silica gel to the reaction vessel.
-
Add anhydrous toluene to create a slurry.
-
Under an inert atmosphere, add MPTES (typically a 10% v/v solution in toluene).
-
Heat the mixture to reflux (approximately 110°C) and stir for 4-6 hours.
-
-
Washing and Capping:
-
Allow the mixture to cool to room temperature.
-
Filter the functionalized silica gel and wash sequentially with toluene, methanol, and DCM to remove unreacted MPTES.
-
To cap any remaining unreacted silanol groups, the resin can be treated with a capping agent like trimethylchlorosilane (optional).
-
-
Drying and Characterization:
-
Dry the MPTES-functionalized resin under vacuum.
-
The loading of thiol groups on the resin can be determined by Ellman's test or elemental analysis.
-
Protocol for Solid-Phase Peptide Synthesis (Fmoc-Strategy)
This protocol outlines the steps for synthesizing a peptide on the MPTES-functionalized solid support using standard Fmoc-SPPS chemistry.
Materials:
-
MPTES-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvent: DMF
-
Cleavage cocktail (see section 2.3)
-
Solid-phase synthesis vessel
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the MPTES-functionalized resin in DMF for 30-60 minutes in the synthesis vessel.[6][7]
-
Attachment of the First Amino Acid (Loading):
-
The first Fmoc-amino acid is typically attached to the thiol linker via a disulfide bond or a thiol-reactive linker. A common approach is to first activate the thiol groups on the resin and then couple the first amino acid. Alternatively, a linker like a maleimide-functionalized amino acid can be used.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5][7]
-
Drain the deprotection solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol for Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the MPTES-linker, which results in a peptide with a C-terminal thiol group, and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: A common cocktail is Reagent K or a variation, which typically contains trifluoroacetic acid (TFA), water, a scavenger like triisopropylsilane (TIS) to protect the thiol group, and potentially another scavenger like 1,2-ethanedithiol (EDT). A typical composition is TFA/water/TIS/EDT (94:2.5:1:2.5 v/v/v/v). Caution: TFA is highly corrosive.
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours. The thiol group of the MPTES linker is cleaved under these acidic conditions.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting group fragments.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
-
Data Presentation
The following tables provide representative data that can be expected when using MPTES-based SPPS. Actual results will vary depending on the peptide sequence, coupling efficiency, and purification success.
Table 1: Representative Resin Loading and Peptide Synthesis Yield
| Parameter | Typical Value | Method of Determination |
| MPTES Resin Loading | 0.2 - 0.8 mmol/g | Ellman's Test / Elemental Analysis |
| Crude Peptide Yield | 50 - 85% | Gravimetric analysis after cleavage |
| Purified Peptide Yield | 15 - 40% | Gravimetric analysis after RP-HPLC |
Table 2: Purity of a Model Peptide Synthesized on MPTES-functionalized Support
| Peptide Sequence | Crude Purity (%) | Purified Purity (%) | Analytical Method |
| (Model Peptide) | >50% | >95% | RP-HPLC at 220 nm |
| Mass Spectrometry |
Note: The data presented are illustrative. Researchers should perform their own analyses to determine the specific outcomes for their peptides of interest.[8][9][10][11]
Visualization of Workflows and Pathways
Diagram 1: Functionalization of Solid Support with MPTES
Caption: Workflow for the functionalization of a silica support with MPTES.
Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Diagram 3: Cleavage and Downstream Application
Caption: Cleavage from the support and potential applications of the thiol-peptide.
References
- 1. Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Enhancing Thin Metal Film Adhesion with 3-Mercaptopropyltrimethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The robust adhesion of thin metal films to substrates is a critical requirement in a multitude of advanced applications, including biosensors, microelectronics, and medical devices. Gold, a commonly used metal for these applications due to its inertness and biocompatibility, exhibits notoriously poor adhesion to silicon dioxide-based substrates like glass and silicon wafers. This poor adhesion can lead to device failure during fabrication or use. To overcome this challenge, adhesion promoters are employed. 3-Mercaptopropyltrimethoxysilane (MPTMS), an organosilane, has emerged as a superior molecular adhesive that forms a stable, covalent bridge between the substrate and the metal film, significantly enhancing adhesion without the drawbacks of metallic adhesion layers like chromium or titanium, which can interfere with the optical or electronic properties of the metal film.
This document provides detailed application notes and protocols for utilizing MPTMS to enhance the adhesion of thin metal films. It includes a summary of quantitative adhesion data, detailed experimental procedures, and visualizations to illustrate the underlying mechanisms and workflows.
Mechanism of Adhesion Enhancement
MPTMS is an ambifunctional molecule, meaning it has two different reactive groups at opposite ends of its molecular structure. This dual functionality is the key to its efficacy as an adhesion promoter. The molecule consists of a trimethoxysilane group and a terminal thiol (-SH) group, connected by a propyl chain.
The adhesion enhancement is a two-step process:
-
Binding to the Substrate: The trimethoxysilane end of the MPTMS molecule readily reacts with hydroxyl (-OH) groups present on the surface of substrates like glass or silicon with a native oxide layer. Through hydrolysis and condensation reactions, strong covalent siloxane bonds (Si-O-Si) are formed between the MPTMS molecule and the substrate. This process creates a dense, self-assembled monolayer (SAM) of MPTMS on the substrate surface.
-
Binding to the Metal Film: The thiol groups at the other end of the MPTMS molecules are now oriented away from the substrate surface. Thiols are known to have a strong affinity for noble metals like gold. When the metal is deposited, a strong covalent bond forms between the sulfur atom of the thiol group and the metal atoms.
This molecular "double-sided tape" creates a robust and stable interface between the substrate and the thin metal film.
Data Presentation
Quantitative measurement of adhesion strength is crucial for evaluating the effectiveness of any adhesion promoter. The scratch test is a common method used to assess the adhesion of thin films, where a stylus is drawn across the film with an increasing load until the film detaches from the substrate. The load at which detachment occurs is known as the critical load, with higher values indicating better adhesion.
The following table summarizes the critical load values obtained from scratch tests comparing a gold coating on glass with MPTMS as an adhesion layer versus a traditional chromium (Cr) adhesion layer.
| Adhesion Layer | Substrate | Metal Film | Adhesion Test Method | Critical Load |
| MPTMS | Glass | Gold (nanoparticles) | Scratch Test | ≥ 400 µN[1] |
| Chromium (Cr) | Glass | Gold (nanoparticles) | Scratch Test | ≥ 6 mN[1] |
| Titanium (Ti) | Glass | Gold (50 nm) | Scratch Test | No layer detachment observed[2][3] |
| None | Glass | Gold (50 nm) | Scratch Test | Layer detachment observed |
Note: While the data for MPTMS and Cr is for gold nanoparticles, it provides a valuable quantitative comparison of their relative adhesion strengths. The data for the Titanium adhesion layer on a continuous gold film demonstrates the high adhesion achievable with metallic layers, where the critical load exceeded the testing limits, preventing detachment.[2][3]
Experimental Protocols
Substrate Preparation
Proper substrate cleaning and preparation are critical for the formation of a uniform and well-ordered MPTMS monolayer.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water
-
Ethanol (200 proof)
-
Nitrogen gas source
-
Oxygen plasma cleaner (optional, but recommended)
Protocol:
-
Initial Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Piranha Etching (for hydroxyl group formation):
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become very hot.
-
Immerse the cleaned substrates in the piranha solution for 15-30 minutes. This step removes any remaining organic residues and hydroxylates the surface, which is essential for the silanization reaction.
-
Thoroughly rinse the substrates with copious amounts of deionized water.
-
-
Oxygen Plasma Treatment (Optional): For an even more reactive surface, treat the substrates with oxygen plasma for 1-5 minutes. This further cleans the surface and increases the density of hydroxyl groups.[4]
-
Drying: Dry the substrates under a stream of nitrogen gas and use them immediately for the MPTMS deposition.
MPTMS Solution Preparation and Deposition
Materials:
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous ethanol or a mixture of ethanol and water
-
Airtight container for deposition (e.g., a desiccator or a sealed beaker)
Protocol:
-
Solution Preparation: Prepare a 1-2% (v/v) solution of MPTMS in anhydrous ethanol. For some applications, a solution in a 95:5 ethanol:water mixture can be used to pre-hydrolyze the silane.
-
Deposition:
-
Place the cleaned and dried substrates in the airtight container.
-
Add the MPTMS solution to the container.
-
Seal the container to prevent the ingress of moisture from the atmosphere, which can cause uncontrolled polymerization of the MPTMS in solution.
-
Allow the deposition to proceed for 2-24 hours at room temperature. Longer deposition times generally lead to a more ordered and denser monolayer.
-
-
Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed MPTMS molecules.
-
Curing: Cure the MPTMS-coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between adjacent MPTMS molecules and between the MPTMS and the substrate, resulting in a more stable and robust monolayer.
Thin Metal Film Deposition
Materials:
-
MPTMS-functionalized substrates
-
Metal source (e.g., gold pellets for thermal evaporation)
-
Deposition system (e.g., thermal evaporator, e-beam evaporator, or sputter coater)
Protocol:
-
Immediately transfer the cured MPTMS-coated substrates into the deposition chamber to minimize atmospheric contamination.
-
Deposit the desired thin metal film (e.g., gold) onto the functionalized surface using the chosen deposition technique. The thickness of the metal film can be monitored using a quartz crystal microbalance.
Adhesion Testing (Scratch Test Protocol)
Equipment:
-
Scratch tester equipped with a diamond stylus of a known radius (e.g., 5 µm).
-
Optical microscope for observing the scratch tracks.
Protocol:
-
Mount the sample with the deposited metal film on the stage of the scratch tester.
-
Perform a pre-scan with a very low, constant load (e.g., 0.5 mN) to obtain the surface topography.[3]
-
Perform the scratch test by drawing the stylus across the surface with a linearly increasing normal load.
-
After the scratch, use the optical microscope to examine the scratch track for signs of film delamination or cracking.
-
The critical load (Lc) is defined as the lowest load at which the first signs of coating failure are observed.[3] This can be correlated with acoustic emission data if the instrument is so equipped.
-
Repeat the test at multiple locations on the sample to ensure reproducibility.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Adhesion Strength of Ultrathin Gold Coatings on Substrates of Soda-Lime Glass and Cyclo-Olefin-Polymer by Cross-Cut and Scratch Tests under the Influence of a Thermal Shock Test for Use in Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent aggregation of nanoparticles during 3-Mercaptopropyltriethoxysilane functionalization.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of nanoparticles during functionalization with 3-Mercaptopropyltriethoxysilane (MPTES).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during MPTES functionalization?
A1: The primary cause of aggregation is the uncontrolled hydrolysis and condensation of MPTES. MPTES molecules can react with each other in solution (self-condensation) to form silica oligomers and networks, which can bridge nanoparticles together, leading to irreversible aggregation. This process is highly sensitive to reaction conditions such as pH, water content, MPTES concentration, and temperature.
Q2: How does pH influence nanoparticle aggregation during the functionalization process?
A2: The pH of the reaction medium is a critical factor that governs both the rate of MPTES hydrolysis and condensation and the surface charge of the nanoparticles. The isoelectric point (IEP) is the pH at which a particle has no net electrical charge. At pH values far from the IEP, nanoparticles will have a higher surface charge, leading to greater electrostatic repulsion between particles, which helps prevent aggregation. The rate of silane hydrolysis is also pH-dependent, being slowest at neutral pH and catalyzed by both acids and bases. Uncontrolled hydrolysis can lead to rapid self-condensation and aggregation.
Q3: What is the role of the solvent in preventing aggregation?
A3: The solvent system plays a crucial role in nanoparticle stability and the MPTES reaction kinetics. A good solvent will keep the nanoparticles well-dispersed before and during the functionalization. For MPTES functionalization, a mixture of an alcohol (like ethanol) and water is commonly used. The alcohol acts as a solvent for both the nanoparticles and the MPTES, while water is necessary for the hydrolysis of the MPTES ethoxy groups. The polarity of the solvent can influence the stability of the nanoparticle dispersion.
Q4: Can the concentration of MPTES lead to aggregation?
A4: Yes, a high concentration of MPTES is a common cause of aggregation. An excess of MPTES can lead to a high rate of self-condensation in the bulk solution, forming silica networks that entrap the nanoparticles. It is crucial to optimize the MPTES concentration to ensure sufficient surface coverage without causing excessive self-polymerization.
Q5: What is the difference between a one-step and a two-step functionalization process, and which is better for preventing aggregation?
A5: In a one-step process, MPTES is added directly to the nanoparticle suspension. In a two-step process, a silica shell is often first grown on the nanoparticle surface using a precursor like tetraethyl orthosilicate (TEOS), followed by functionalization with MPTES. While a one-step process can be simpler, a two-step process can sometimes offer better control over the shell thickness and uniformity, potentially reducing aggregation by providing a more stable surface for MPTES attachment. However, several studies have shown that a well-optimized one-step procedure can also yield well-defined, non-aggregated nanoparticles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during MPTES functionalization.
Issue 1: Immediate and severe aggregation is observed upon adding MPTES.
| Potential Cause | Recommended Solution |
| Incorrect pH | Adjust the pH of the nanoparticle suspension to a value that ensures high surface charge and controlled MPTES hydrolysis. For silica nanoparticles, a slightly basic pH (e.g., 8-9) is often used. For gold nanoparticles, the pH should be adjusted based on the stabilizing agent (e.g., for citrate-stabilized gold nanoparticles, maintain a pH around 5-6). |
| High MPTES Concentration | Significantly reduce the initial MPTES concentration. Add the MPTES solution dropwise to the nanoparticle suspension under vigorous stirring to ensure rapid mixing and prevent localized high concentrations. |
| Presence of Excess Water | Ensure the reaction is performed in an appropriate solvent mixture (e.g., ethanol/water). For some systems, starting with anhydrous ethanol and adding a controlled amount of water for hydrolysis can provide better control. |
| Poor Initial Nanoparticle Stability | Ensure the starting nanoparticle suspension is well-dispersed and stable before adding MPTES. This can be confirmed by Dynamic Light Scattering (DLS) measurements showing a low polydispersity index (PDI). Sonication of the nanoparticle suspension before functionalization can help break up any initial agglomerates. |
Issue 2: Nanoparticles appear stable during the reaction but aggregate during purification (e.g., centrifugation).
| Potential Cause | Recommended Solution |
| Incomplete Surface Coverage | Increase the MPTES concentration slightly or prolong the reaction time to ensure a more complete and stable surface coating. |
| Residual Unreacted MPTES | Improve the washing procedure. After the initial centrifugation, resuspend the nanoparticle pellet in fresh solvent and sonicate briefly to aid in the removal of any unbound MPTES or small aggregates. Repeat the washing steps multiple times. |
| Inappropriate Centrifugation Speed/Time | Optimize the centrifugation parameters. Excessively high speeds or long durations can force nanoparticles to overcome their repulsive forces and aggregate. |
| Change in Solvent Environment | Ensure the washing and final resuspension solvent is compatible with the functionalized nanoparticles and maintains their colloidal stability. |
Issue 3: DLS results show a significant increase in hydrodynamic diameter and/or a high PDI after functionalization.
| Potential Cause | Recommended Solution |
| Partial Aggregation | This indicates that while widespread precipitation did not occur, some degree of aggregation is present. Review all reaction parameters, particularly MPTES concentration and pH. A systematic optimization of these parameters is recommended. |
| Formation of a Thick, Non-uniform Shell | This can be caused by too rapid hydrolysis and condensation. Consider lowering the reaction temperature or adjusting the pH to slow down the reaction kinetics. Adding the MPTES more slowly can also help. |
| Measurement Artifacts | Ensure the sample is properly diluted for DLS measurement. High concentrations can lead to multiple scattering events and inaccurate size readings.[1] |
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles during MPTES functionalization. Note that optimal conditions are highly dependent on the specific type and size of the nanoparticles being used.
Table 1: Effect of MPTES to Nanoparticle Ratio on Hydrodynamic Radius [2]
| MPTES:MCNP Ratio (v/v) | Hydrodynamic Radius (nm) |
| 1:1 | 50 |
| 2:1 | 75 |
| 3:1 | 85 |
| 4:1 | 100 |
| MCNP: Magnetic Multicore Nanoparticles. Initial hydrodynamic radius of pristine MCNPs was 26 nm. |
Table 2: Influence of pH on Nanoparticle Aggregation [3][4]
| pH Range | Zeta Potential | Aggregation Tendency | Rationale |
| Near Isoelectric Point (IEP) | Close to 0 mV | High | Minimal electrostatic repulsion between particles. |
| Far from IEP (Acidic or Basic) | High (positive or negative) | Low | Strong electrostatic repulsion prevents particles from aggregating. |
Experimental Protocols
Protocol 1: MPTES Functionalization of Silica Nanoparticles [5]
This protocol is a general guideline and may require optimization for your specific nanoparticles.
-
Nanoparticle Suspension Preparation:
-
Disperse 5 g of silica nanoparticles in 300 mL of dry toluene in a 500 mL two-necked flask equipped with a dropping funnel and a condenser.
-
Sonicate the suspension for 30 minutes to ensure the nanoparticles are well-dispersed.
-
-
MPTES Addition:
-
While stirring the nanoparticle suspension, add 10 g of MPTES dropwise over a period of 30 minutes at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and continue stirring overnight.
-
-
Purification:
-
Allow the mixture to cool to room temperature.
-
Isolate the functionalized nanoparticles by centrifugation at 4000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet several times with toluene and then ethanol to remove any unreacted MPTES.
-
-
Drying:
-
Dry the final product at 90 °C under vacuum for 12 hours.
-
Protocol 2: MPTES Functionalization of Gold Nanoparticles [6][7]
This protocol is adapted for citrate-stabilized gold nanoparticles.
-
Ligand Exchange Preparation:
-
Prepare a solution of MPTES in a suitable solvent like ethanol. The concentration should be optimized, but a starting point could be a 10-fold molar excess relative to the surface atoms of the gold nanoparticles.
-
Ensure the pH of the gold nanoparticle solution is adjusted to be slightly acidic (pH 5-6) to promote stability.
-
-
Functionalization:
-
Slowly add the MPTES solution to the vigorously stirring gold nanoparticle colloid at room temperature.
-
Allow the reaction to proceed for several hours (e.g., 12-24 hours) with continuous stirring.
-
-
Purification:
-
Purify the functionalized gold nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., phosphate buffer at a pH that ensures stability). This will remove excess MPTES and any displaced citrate.
-
-
Characterization:
-
Characterize the functionalized nanoparticles using UV-Vis spectroscopy (to check for changes in the surface plasmon resonance peak, which can indicate aggregation), DLS (to measure hydrodynamic diameter and PDI), and zeta potential measurements (to assess surface charge).
-
Visualizations
Caption: Experimental workflow for MPTES functionalization of nanoparticles.
Caption: Troubleshooting logic for nanoparticle aggregation during MPTES functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. db-thueringen.de [db-thueringen.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. mdpi.com [mdpi.com]
Optimizing reaction time and temperature for 3-Mercaptopropyltriethoxysilane silanization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for 3-Mercaptopropyltriethoxysilane (MPTES) silanization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my silanized surface showing a non-uniform or incomplete coating?
A1: A non-uniform coating is a common issue that can stem from several factors:
-
Inadequate Surface Preparation: The substrate must be exceptionally clean for uniform silanization. Any organic residues or contaminants can mask the surface hydroxyl groups, preventing the silane from binding effectively. A rigorous cleaning protocol, such as with a piranha solution or oxygen plasma, is recommended to create a high density of surface hydroxyl groups.[1]
-
Improper Silane Concentration: A concentration that is too low may not provide enough molecules to cover the entire surface. Conversely, a high concentration can lead to the formation of aggregates and a thick, uneven layer.[1][2] It is advisable to empirically determine the optimal concentration for your specific application, starting with a low concentration (e.g., 1-2% v/v).[1]
-
Environmental Factors: High humidity can cause the silane to hydrolyze and self-condense in the solution before it can bind to the substrate surface. Performing the silanization in a controlled environment with moderate humidity is recommended.[1][3]
Q2: The treated surface is not exhibiting the expected hydrophobicity. What could be the cause?
A2: Insufficient hydrophobicity suggests that the mercaptopropyl groups are not correctly oriented or the silanization density is low. This can be due to:
-
Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have reached completion. This can be addressed by extending the reaction time or moderately increasing the temperature.[1]
-
Poor Quality of Silane: Always use a fresh, high-quality MPTES solution for each experiment. Avoid using old or improperly stored reagents.[1]
-
Lack of Curing: A post-silanization curing step at an elevated temperature (e.g., 100-120 °C) can help to stabilize the silane layer and promote the proper orientation of the functional groups.[1][2][4]
Q3: I am observing aggregation of the silane on the surface. How can I prevent this?
A3: Silane aggregation is often a result of excessive self-condensation in the solution. To mitigate this:
-
Control Water Content: While water is necessary for the hydrolysis of the ethoxy groups, too much water can accelerate self-condensation. In non-aqueous solvents, ensure a controlled amount of water is present.[5]
-
Optimize Reaction Time and Concentration: Shorter reaction times and lower silane concentrations can help to minimize the formation of multilayers and aggregates.[2][6]
-
Solvent Choice: The choice of solvent can influence the reaction. Anhydrous and hydrophobic solvents like toluene have been shown to be efficient for achieving monolayer coverage.[7]
Experimental Protocols
Below are detailed methodologies for MPTES silanization on common substrates.
Protocol 1: Silanization of Glass Slides
This protocol is adapted from a procedure for linking 3-mercaptopropyltrimethoxysilane to a glass substrate.[4]
-
Surface Preparation (Piranha Cleaning - Caution: Piranha solution is extremely corrosive and should be handled with extreme care ):
-
Prepare a fresh mixture of 75% H₂SO₄ and 25% H₂O₂ (v/v).
-
Immerse the glass slides in the piranha solution for 10 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Store the cleaned slides in ethanol prior to use.
-
-
Silanization:
-
Prepare a fresh silane solution by adding MPTES to a mixture of 95% ethanol and 5% water (v/v) to a final concentration of 10%.
-
Dry the cleaned substrates under a stream of nitrogen.
-
Immediately immerse the dried substrates into the freshly prepared silane solution for 3 hours at room temperature.
-
-
Post-Silanization Treatment:
-
Wash the slides 6 times on each side with ethanol.
-
Dry the slides under a stream of nitrogen.
-
Promote cross-linking of the silane layer by baking the substrates in an oven at 110°C for 10 minutes.[4]
-
Protocol 2: Silanization of Mesoporous Silica
This protocol was optimized using response surface methodology for the reaction between 3-mercaptopropyl trimethoxysilane (MPTMS) and mesoporous silica.[8][9][10]
-
Reaction Setup:
-
Combine MPTMS and mesoporous silica in a suitable reaction vessel.
-
-
Optimized Reaction Conditions:
-
MPTMS Dosage: 1.43 g
-
Reaction Time: 31 hours
-
Temperature: 391 K (118 °C)
-
-
Post-Reaction Processing:
-
The specifics of post-reaction washing and drying were not detailed in the abstract but would typically involve washing with the reaction solvent to remove unreacted silane followed by drying.
-
Data Presentation: Reaction Parameters for MPTES/MPTMS Silanization
The following tables summarize quantitative data from various sources for easy comparison.
| Substrate | MPTES/MPTMS Concentration | Solvent | Reaction Time | Reaction Temperature | Post-Curing | Reference |
| Glass | 10% (v/v) | 95% Ethanol / 5% Water | 3 hours | Room Temperature | 110°C for 10 min | [4] |
| Glass | 1% (v/v) | Anhydrous Ethanol | 1 hour | Not specified | Not specified | [4] |
| Glass Chips | 2.5% (w/v) | Toluene | 1.5 - 2 hours | Not specified | 110°C for 2 hours | [2] |
| Mesoporous Silica | 1.43 g (dosage) | Not specified | 31 hours | 391 K (118°C) | Not specified | [8][9][10] |
| Silicon | 0.08-1% (v/v) | Toluene | Not specified | Not specified | Not specified | [7] |
| Silicon | Not specified | Ethanol | Not specified | Not specified | Not specified | [7] |
| Magnesium Alloy | 0.5% - 4% (v/v) | Methanol with 3% Water | 2 - 30 min | Ambient | 100°C for 1 hour | [5] |
Visualizations
MPTES Silanization Workflow
Caption: Workflow for a typical MPTES silanization experiment.
MPTES Reaction with a Silanol Surface
Caption: Key steps in the MPTES silanization chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-organization of gold nanoparticles on silanated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. laurentian.ca [laurentian.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
Controlling the hydrolysis rate of 3-Mercaptopropyltriethoxysilane for reproducible coatings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when controlling the hydrolysis rate of 3-Mercaptopropyltriethoxysilane (MPTES) for reproducible coatings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during your MPTES coating experiments.
Q1: My MPTES coating appears non-uniform, hazy, or has visible aggregates. What is the cause and how can I fix it?
A1: Non-uniform coatings are a frequent issue and can stem from several factors related to uncontrolled hydrolysis and condensation of MPTES.
-
Cause 1: Premature Self-Condensation in Solution. If the MPTES solution is allowed to hydrolyze for too long or under suboptimal conditions (e.g., high pH), the silanol intermediates will begin to self-condense in the solution, forming insoluble polysiloxane networks (oligomers). These oligomers then deposit unevenly on your substrate. At a high pH of 10, for instance, the rate of intermolecular condensation can exceed the rate of condensation with the substrate surface, leading to non-uniform films.[1]
-
Solution:
-
Prepare Fresh Solutions: Always use freshly prepared MPTES solutions for each experiment. Avoid using solutions that have been stored for extended periods, especially after the addition of water.
-
Control pH: Maintain a slightly acidic pH (around 4-5) in your hydrolysis solution. This promotes a steady hydrolysis rate while minimizing the condensation reaction.[1]
-
Control Concentration: Higher concentrations of MPTES can lead to the formation of multilayers and aggregates.[2] If you observe aggregation, try reducing the MPTES concentration in your solution.
-
-
-
Cause 2: Inadequate Substrate Cleaning. The presence of organic residues, dust, or other contaminants on the substrate will prevent uniform binding of the silane.
-
Solution: Implement a thorough substrate cleaning procedure. For glass or silica substrates, this typically involves sonication in a series of solvents like acetone and ethanol, followed by a final rinse with deionized water and drying under a stream of inert gas (e.g., nitrogen). For some applications, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to create a highly hydroxylated surface, but this should be handled with extreme caution.
-
-
Cause 3: Insufficient Hydrolysis. If the MPTES molecules have not been sufficiently hydrolyzed to form reactive silanol groups (-Si-OH), they will not effectively bind to the substrate surface. This can occur if the hydrolysis time is too short or if there is insufficient water in the solution. At a neutral pH of 7, very little deposition may be observed due to incomplete hydrolysis.[1]
-
Solution: Ensure that the hydrolysis step is carried out for a sufficient amount of time (typically 1-24 hours, depending on the protocol) with the correct amount of water added to the silanization solution.
-
Q2: The adhesion of my MPTES coating is poor, and it delaminates easily. How can I improve it?
A2: Poor adhesion is often due to an incomplete reaction between the MPTES and the substrate.
-
Cause 1: Insufficient Surface Hydroxyl Groups. The trimethoxysilyl group of MPTES reacts with hydroxyl (-OH) groups on the substrate surface. If the surface is not sufficiently activated (hydroxylated), the number of available binding sites will be limited.
-
Solution: Pre-treat your substrate to increase the density of hydroxyl groups. Methods like plasma cleaning, UV-ozone treatment, or chemical etching (e.g., with a base or acid solution) can be effective.
-
-
Cause 2: Incomplete Condensation Reaction. The formation of stable covalent Si-O-Substrate bonds requires a condensation reaction, which is often facilitated by a post-deposition curing step.
-
Solution: After depositing the MPTES film, cure the coated substrate in an oven. A typical curing process involves heating at 100-120°C for 30-60 minutes.[1] This provides the necessary energy to drive the condensation reaction and form a durable, cross-linked film.
-
-
Cause 3: Incorrect Silane Solution Preparation. Using an old or improperly stored MPTES solution that has already undergone significant self-condensation will result in a weakly bound film.
-
Solution: As mentioned previously, always use a freshly prepared MPTES solution.
-
Quantitative Data on Factors Affecting Hydrolysis Rate
The rate of hydrolysis of trialkoxysilanes like MPTES is influenced by several factors. The following table summarizes the quantitative effects of pH and temperature on the hydrolysis rate of similar trialkoxysilanes.
| Parameter | Condition | Hydrolysis Rate Constant (k) | Compound | Reference |
| pH | 2 | ~0.23 M⁻¹ min⁻¹ | MTES | [2] |
| 3 | ~0.15 M⁻¹ min⁻¹ | MTES | [2] | |
| 4 | ~0.05 M⁻¹ min⁻¹ | MTES | [2] | |
| Temperature | 20°C | 3.06 x [HCl]⁻¹ M⁻¹ min⁻¹ | TEOS (in dioxane) | [2] |
| 30°C | 2.453 x 10⁴ sec⁻¹ | MTMS (in methanol) | [2] |
Experimental Protocols
This section provides a detailed methodology for creating a reproducible MPTES coating on a glass or silica substrate.
Materials:
-
This compound (MPTES)
-
Anhydrous Ethanol
-
Deionized Water
-
Dilute Acetic Acid (for pH adjustment)
-
Acetone
-
Glass or Silica Substrates
-
Coplin Jars or Beakers
-
Sonicator
-
Nitrogen or Argon Gas Source
-
Oven
Protocol:
-
Substrate Cleaning: a. Place the glass or silica substrates in a beaker with acetone and sonicate for 15 minutes. b. Decant the acetone and replace it with anhydrous ethanol. Sonicate for another 15 minutes. c. Rinse the substrates thoroughly with deionized water. d. Dry the substrates under a stream of nitrogen or argon gas.
-
Preparation of MPTES Solution (perform in a fume hood): a. Prepare a 95:5 (v/v) ethanol/water solution. For example, mix 95 mL of anhydrous ethanol with 5 mL of deionized water. b. Adjust the pH of the ethanol/water mixture to between 4 and 5 using dilute acetic acid. c. Add MPTES to the acidified ethanol/water solution to achieve the desired final concentration (typically 1-2% v/v). Stir the solution gently for at least 1 hour to allow for hydrolysis to begin. For more complete hydrolysis, this solution can be stirred for up to 24 hours at room temperature.[1]
-
Coating Deposition: a. Immerse the cleaned, dry substrates into the freshly prepared MPTES solution. b. Allow the substrates to remain in the solution for the desired deposition time (this can range from a few minutes to several hours, depending on the desired film thickness). A common immersion time is 1-3 hours at room temperature. c. Remove the substrates from the MPTES solution.
-
Rinsing and Drying: a. Rinse the coated substrates with fresh anhydrous ethanol to remove any unbound silane molecules. b. Dry the substrates again under a stream of nitrogen or argon gas.
-
Curing: a. Place the dried, coated substrates in an oven. b. Cure at 110°C for 30-60 minutes to promote the formation of stable covalent bonds.[1] c. Allow the substrates to cool to room temperature before characterization or further use.
Visualizations
Experimental Workflow for Reproducible MPTES Coatings
Caption: Workflow for achieving reproducible MPTES coatings.
Troubleshooting Logic for Non-Uniform Coatings
Caption: Troubleshooting logic for non-uniform MPTES coatings.
References
Technical Support Center: 3-Mercaptopropyltriethoxysilane (MPTES) Surface Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Mercaptopropyltriethoxysilane (MPTES) for surface modification.
Troubleshooting Guides
This guide addresses common issues encountered during and after the application of MPTES, focusing on achieving consistent and uniform surface coverage.
Q1: I'm observing a hazy, white, or uneven coating on my substrate after silanization with MPTES. What is the cause and how can I resolve this?
A1: This is a frequent issue primarily caused by uncontrolled polymerization of MPTES in the solution or on the surface. The main culprit is typically an excess of water in the reaction environment, which leads to the formation of polysiloxane chains that are not covalently bonded to the surface. This results in a thick, uneven, and poorly adhered layer.[1]
Troubleshooting Steps:
-
Control Moisture: The key is to strictly control the amount of water in your reaction. Silanization should be performed in a controlled, low-humidity environment. Using anhydrous solvents is crucial for reproducible results.
-
Solvent Choice: The choice of solvent can significantly impact the quality of the MPTES layer. Toluene is often preferred for achieving monolayer thickness due to its hydrophobic nature, which helps in controlling the hydrolysis of MPTES.[2] Ethanol can also be used, but pre-hydrolysis of the MPTES in an acidic ethanol-water mixture may be necessary to achieve a uniform layer.[2]
-
Optimize Silane Concentration: The concentration of MPTES is a critical parameter. A low concentration may result in incomplete surface coverage, while a high concentration can lead to the formation of multilayers and aggregates.[3] It is recommended to start with a low concentration (e.g., 1-2% v/v) and optimize from there.
-
Surface Preparation: Ensure the substrate surface is scrupulously clean and properly activated (hydroxylated).[3] Inadequate cleaning can lead to patchy and inconsistent silane deposition.
-
Rinsing and Curing: After deposition, a thorough rinse with the anhydrous solvent is necessary to remove any unbound silane. A subsequent curing step (e.g., baking at 110°C) can promote the formation of a stable, cross-linked monolayer.[4][5]
Q2: My MPTES-functionalized surface shows poor stability and the coating seems to wash off. What could be the reason?
A2: Poor stability of the MPTES layer is often due to insufficient covalent bonding with the substrate and a lack of cross-linking within the silane layer.
Troubleshooting Steps:
-
Surface Activation: The substrate must have a sufficient density of hydroxyl (-OH) groups for the silane to react with. For glass and silicon-based substrates, a piranha solution or UV/ozone treatment can be used to generate these active sites.[4][5]
-
Curing/Annealing: A post-deposition baking step is highly recommended to drive the condensation reaction, forming stable siloxane (Si-O-Si) bonds with the surface and between adjacent MPTES molecules.[4][5] This cross-linking significantly enhances the stability of the coating.
-
Controlled Hydrolysis: Uncontrolled hydrolysis can lead to the formation of silane oligomers in solution, which then physisorb onto the surface rather than forming covalent bonds. To mitigate this, prepare the silane solution immediately before use and work in a moisture-controlled environment.
Q3: How can I confirm that I have a uniform MPTES monolayer on my surface?
A3: Several surface characterization techniques can be employed to assess the quality and uniformity of your MPTES coating.
Characterization Techniques:
-
Contact Angle Goniometry: A uniform monolayer of MPTES will alter the surface energy, resulting in a consistent and reproducible water contact angle across the substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, sulfur, carbon, and oxygen from the MPTES molecule.[6][7] It can also provide information about the chemical state of the elements.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and roughness. A well-formed monolayer should result in a smooth surface with minimal aggregation.[7]
-
Ellipsometry: This technique can be used to measure the thickness of the silane layer, which is a good indicator of whether a monolayer or multilayer has formed.[2][8]
Frequently Asked Questions (FAQs)
Q: What is the optimal concentration of MPTES to use for surface modification?
A: The optimal concentration can vary depending on the substrate, solvent, and desired surface density. However, a common starting point is a 1-2.5% (v/v) solution of MPTES in an anhydrous solvent.[4] Optimization experiments are recommended to determine the ideal concentration for your specific application.
Q: How long should the silanization reaction be carried out?
A: Reaction times can range from 30 minutes to several hours. A typical reaction time is around 2 hours.[4] Longer reaction times do not always lead to better results and can sometimes contribute to the formation of multilayers.
Q: What is the importance of the curing step after MPTES deposition?
A: Curing, typically done by baking at around 110°C for 10-60 minutes, is crucial for promoting the covalent bonding of the silane to the substrate and for cross-linking the silane molecules, which significantly improves the stability and durability of the coating.[4][5][9]
Q: Can I reuse my MPTES solution?
A: It is generally not recommended to reuse MPTES solutions. The silane will hydrolyze over time upon exposure to trace amounts of moisture, leading to the formation of oligomers and aggregates in the solution. This will result in inconsistent and poor-quality coatings. Always use a freshly prepared solution for best results.[5]
Experimental Protocols
Protocol 1: Standard MPTES Silanization of Glass/Silicon Substrates
-
Surface Cleaning and Activation:
-
Immerse the substrates in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with deionized water and then with an anhydrous solvent (e.g., ethanol or toluene).
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).
-
-
Silanization:
-
Prepare a 2% (v/v) solution of MPTES in anhydrous toluene in a glove box or a desiccator to minimize exposure to moisture.
-
Immerse the cleaned and dried substrates in the MPTES solution for 2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound MPTES.
-
Dry the substrates again under a stream of inert gas.
-
Cure the substrates in an oven at 110°C for 30-60 minutes.
-
-
Final Rinse and Storage:
-
Allow the substrates to cool to room temperature.
-
Rinse with ethanol and dry with inert gas.
-
Store the functionalized substrates in a desiccator or under an inert atmosphere until use.
-
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issue if Deviated | Reference |
| MPTES Concentration | 1 - 5% (v/v) | Low: Incomplete coverage; High: Multilayer formation, aggregation | [3][4] |
| Reaction Time | 1 - 3 hours | Short: Incomplete reaction; Long: Increased risk of polymerization | [4][5] |
| Curing Temperature | 100 - 120 °C | Low: Incomplete cross-linking; High: Potential degradation of the monolayer | [4][9] |
| Curing Time | 10 - 60 minutes | Short: Insufficient stability; Long: No significant benefit, potential for degradation | [4][5] |
| Water Contact Angle (on glass) | ~50-70° | Varies significantly with coating quality | [7] |
| Monolayer Thickness | ~0.7 - 1.0 nm | Thicker layers indicate multilayer formation | [2] |
Diagrams
Caption: Experimental workflow for MPTES surface functionalization.
Caption: Simplified reaction pathway for MPTES silanization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. zmsilane.com [zmsilane.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Strategies to improve the long-term stability of 3-Mercaptopropyltriethoxysilane films
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the long-term stability of 3-Mercaptopropyltriethoxysilane (3-MPTES) films.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Initial Film Adhesion / Film Detachment | 1. Incomplete substrate hydroxylation.2. Incorrect pH of the silane solution, leading to poor condensation with the surface.3. Insufficient curing post-deposition. | 1. Ensure thorough substrate cleaning and activation (e.g., piranha solution, UV/Ozone, or oxygen plasma) to generate sufficient surface hydroxyl (-OH) groups.[1]2. Adjust the pH of the silanization solution to an optimal range (typically pH 4-5) to balance hydrolysis and condensation rates.[2][3]3. Implement a post-deposition curing step (e.g., heating at 100-120°C) to drive the condensation reaction and form stable Si-O-Substrate bonds.[3] |
| Inconsistent or Non-Uniform Film Coverage | 1. Excessive silane oligomerization in the solution prior to deposition.2. Unhydrolyzed silane molecules depositing on the surface.3. Contaminated substrate or solvent. | 1. Control the pre-hydrolysis time of the silane solution; prolonged times, especially at non-optimal pH, can lead to precipitation.[2][3]2. Ensure sufficient water is present for hydrolysis and allow adequate reaction time before introducing the substrate.[2]3. Use high-purity solvents and meticulously clean substrates before use. |
| Loss of Thiol (-SH) Functionality Over Time | 1. Oxidation of the thiol group to sulfenates, sulfinates, or sulfonates.2. Thiol-disulfide exchange reactions causing structural rearrangement. | 1. Store coated substrates under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]2. Prepare solutions and conduct depositions in deoxygenated solvents.3. Avoid exposure to oxidizing agents and high-energy radiation (like UV light) during storage and use.[5] |
| Film Crazing or Cracking | 1. High internal stress due to excessive cross-linking.2. Mismatch in the coefficient of thermal expansion between the film and the substrate, especially after aggressive thermal curing. | 1. Optimize the silane concentration and curing temperature/time to avoid overly thick or dense films.[3][6]2. Employ a slower ramp rate during thermal curing to minimize thermal shock.[7] |
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism for 3-MPTES film formation and how does it relate to stability?
The formation of a stable 3-MPTES film is a two-step process involving hydrolysis and condensation. First, the ethoxy groups (-OCH2CH3) on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols then undergo condensation reactions in two ways: 1) with other silanols to form a cross-linked siloxane network (Si-O-Si), and 2) with hydroxyl groups on the substrate surface to form covalent Si-O-Substrate bonds.[2][8][9] The long-term stability of the film is critically dependent on the extent and quality of these covalent bonds and the degree of cross-linking within the film.
2. How does pH affect the stability of the resulting film?
The pH of the silanization solution is a critical parameter that governs the kinetics of both hydrolysis and condensation.[2][10]
-
Low pH (Acidic, e.g., pH 4-5): The rate of hydrolysis is faster than condensation. This is generally preferred as it allows for the generation of silanol groups before significant intermolecular condensation (oligomerization) occurs in the solution, leading to more uniform and stable films.[2][3]
-
Neutral pH (e.g., pH 7): Both hydrolysis and condensation rates are slow, often resulting in incomplete reactions and poor film quality.[3]
-
High pH (Alkaline, e.g., pH > 7): The condensation rate is significantly faster than the hydrolysis rate. This can lead to the rapid formation of large silane oligomers and precipitates in the solution, resulting in non-uniform, weakly adhered films.[3]
3. What are the primary degradation pathways for 3-MPTES films?
The long-term instability of 3-MPTES films is primarily due to chemical changes in the thiol functional group and the siloxane network.
-
Thiol Oxidation: The terminal thiol (-SH) group is susceptible to oxidation by atmospheric oxygen. This can proceed through several stages, forming sulfenic acid (-SOH), sulfinic acid (-SO2H), and finally sulfonic acid (-SO3H), thereby altering the chemical functionality of the film surface.[11][12]
-
Thiol-Disulfide Exchange: A thiol group can react with a disulfide bond, cleaving it and forming a new disulfide bond. This "scrambling" can alter the cross-linked structure of films where disulfide bonds may have formed, affecting their mechanical and chemical properties.[13][14][15]
-
Hydrolytic Cleavage: Although more stable than some other silanes, the Si-O-Si and Si-O-Substrate bonds can undergo slow hydrolysis upon prolonged exposure to aqueous environments, potentially leading to film degradation and delamination.[2]
4. What are the ideal storage conditions for 3-MPTES solutions and coated substrates?
Proper storage is crucial for maintaining the integrity of both the precursor solution and the final film.
-
3-MPTES Solution: Pre-hydrolyzed silane solutions have a limited shelf life. Storing the solution at refrigerated temperatures (e.g., 4°C) can slow down the condensation reactions, extending its usability from hours to several days or even longer.[4][16]
-
Coated Substrates: To prevent the oxidation of thiol groups, finished films should be stored in a dry, oxygen-free environment.[17] Common methods include storage in a desiccator, under vacuum, or in a container purged with an inert gas like nitrogen or argon.
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation (for Silicon/Glass)
-
Sonication: Sonicate substrates in acetone, followed by isopropyl alcohol, and finally deionized (DI) water for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation (Piranha Solution - EXTREME CAUTION):
-
Prepare piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 v/v ratio in a glass beaker. Warning: This reaction is highly exothermic and dangerous. Always add peroxide to acid. Use appropriate personal protective equipment (PPE).
-
Immerse the dried substrates in the piranha solution for 30-60 minutes.[1]
-
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Final Drying: Dry the substrates again with nitrogen and use immediately or store in a clean, dry environment.
Protocol 2: 3-MPTES Film Deposition via Dip-Coating
-
Solution Preparation:
-
Prepare a 1% (v/v) solution of 3-MPTES in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to ~4.5 using acetic acid.
-
Stir the solution for 1-2 hours to allow for hydrolysis.
-
-
Deposition:
-
Immerse the cleaned, hydroxylated substrate into the silane solution.
-
Allow the substrate to remain in the solution for 2-5 minutes.
-
Withdraw the substrate from the solution at a slow, constant speed (e.g., 1 mm/s) using a dip-coater.
-
-
Rinsing: Gently rinse the coated substrate with ethanol to remove any physisorbed silane molecules.
-
Curing:
-
Dry the substrate with a gentle stream of nitrogen.
-
Cure the film in an oven at 110°C for 1 hour to promote covalent bond formation and cross-linking.[3]
-
-
Storage: Allow the substrate to cool to room temperature and store under an inert atmosphere.
References
- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 2. laurentian.ca [laurentian.ca]
- 3. laurentian.ca [laurentian.ca]
- 4. astrochemical.com [astrochemical.com]
- 5. A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH on the structure of multilayer films composed of strong and weak polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
Technical Support Center: 3-Mercaptopropyltriethoxysilane (3-MPTES) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing multilayer formation during the creation of 3-Mercaptopropyltriethoxysilane (3-MPTES) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 3-MPTES SAM formation on a hydroxylated surface?
A1: The formation of a 3-MPTES SAM on a hydroxylated surface, such as silicon oxide, is a two-step process involving hydrolysis and condensation. First, the ethoxy groups (-OCH2CH3) of the 3-MPTES molecule hydrolyze in the presence of trace amounts of water to form reactive silanol groups (Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). Additionally, adjacent hydrolyzed 3-MPTES molecules can cross-link with each other through siloxane bonds, contributing to the stability of the monolayer.
Q2: What are the primary causes of unintentional multilayer formation in 3-MPTES SAMs?
A2: Multilayer formation, or agglomeration, is primarily caused by the self-polymerization of 3-MPTES molecules in the bulk solution before they have a chance to assemble on the substrate surface. This is often triggered by excessive water content in the solvent, high concentrations of 3-MPTES, or prolonged immersion times.[1][2][3] The resulting polysiloxane particles can then deposit onto the surface, leading to a non-uniform, multilayered film.[1]
Q3: How does the concentration of the 3-MPTES solution affect monolayer quality?
A3: The concentration of the 3-MPTES solution is a critical parameter. While a certain concentration is necessary for the formation of a dense monolayer, excessively high concentrations can lead to the formation of dispersed domains and agglomerates rather than a continuous, flat monolayer.[2] At higher concentrations, the rate of self-polymerization in the solution can compete with the surface dehydration reaction, resulting in the deposition of multilayers.[2]
Q4: What is the role of the solvent in the SAM formation process?
A4: The choice of solvent influences the solubility of the silane and the availability of water for hydrolysis. Anhydrous solvents are often preferred to minimize premature hydrolysis and polymerization in the bulk solution. The dielectric constant of the solvent can also play a role, with monolayers forming more readily in solvents with larger dielectric constants.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent or patchy monolayer coverage | Incomplete hydroxylation of the substrate surface. | Ensure a thorough pre-cleaning and hydroxylation of the substrate. Common methods include piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone treatment.[2] |
| Insufficient immersion time. | Increase the immersion time gradually. A typical immersion time for a well-ordered monolayer is around 1 hour.[1] | |
| Low 3-MPTES concentration. | Increase the 3-MPTES concentration. A common starting point is a millimolar solution.[4] | |
| Formation of visible aggregates or multilayers | High 3-MPTES concentration in the deposition solution. | Decrease the concentration of the 3-MPTES solution. Studies have shown that concentrations above 5x10⁻³ M can lead to the formation of dispersed domains rather than a uniform monolayer.[2] |
| Excessive water content in the solvent. | Use an anhydrous solvent and perform the deposition in a controlled, low-humidity environment (e.g., a glove box).[3] | |
| Prolonged immersion time. | Optimize and reduce the immersion time. Longer immersion times can lead to more profound agglomerations.[1] | |
| Poor surface functionalization (low density of thiol groups) | Incomplete hydrolysis of the ethoxy groups. | Ensure the presence of a controlled, trace amount of water in the deposition solution to facilitate hydrolysis without causing excessive polymerization. |
| Steric hindrance from a disordered monolayer. | Optimize deposition parameters (concentration, time, temperature) to achieve a well-ordered monolayer where the thiol groups are accessible. |
Quantitative Data Summary
The following table summarizes key experimental parameters and their impact on the formation of 3-MPTES SAMs, as reported in the literature.
| Parameter | Condition | Observed Outcome | Reference |
| 3-MPTES Concentration | 5x10⁻³ M | Good self-assembly | [2] |
| > 5x10⁻³ M | Formation of dispersed domains (20-200 nm in diameter) | [2] | |
| Immersion Time | ~ 1 hour | Monolayer with a thickness of about 0.73 nm | [1] |
| Longer than 1 hour | More profound agglomerations observed | [1] | |
| pH of Coating Bath | 4 | Most uniform films obtained | [5] |
| 7 | Very little deposition observed | [5] | |
| 10 | Non-uniform films | [5] |
Experimental Protocols
Protocol 1: Preparation of a 3-MPTES SAM on a Silicon Substrate
This protocol is designed to produce a uniform, self-assembled monolayer of 3-MPTES on a silicon substrate.
-
Substrate Preparation (Hydroxylation):
-
Clean silicon wafers by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
To create a hydroxylated surface, immerse the wafers in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 60-80°C for 30 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).
-
Alternatively, treat the substrates with UV/Ozone for 15-20 minutes.
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
SAM Deposition:
-
Prepare a 5 mM solution of 3-MPTES in anhydrous toluene in a glove box to minimize exposure to atmospheric moisture.
-
Immerse the cleaned and hydroxylated silicon wafers in the 3-MPTES solution for 1 hour at room temperature.
-
After immersion, rinse the wafers with fresh toluene to remove any physisorbed molecules.
-
-
Curing:
-
Cure the coated wafers in an oven at 100°C for 1 hour to promote the formation of stable siloxane bonds.[5]
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[1]
-
Visualizations
Caption: Experimental workflow for the formation of a 3-MPTES self-assembled monolayer.
Caption: Factors leading to undesirable multilayer formation versus controlled monolayer formation.
References
Influence of solvent purity on 3-Mercaptopropyltriethoxysilane reaction outcomes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the influence of solvent purity on the reaction outcomes of 3-Mercaptopropyltriethoxysilane (3-MPTES). It is intended for researchers, scientists, and drug development professionals working with silanization processes.
Frequently Asked Questions (FAQs)
Q1: How does solvent purity, particularly water content, affect 3-MPTES reactions?
A1: Solvent purity is a critical factor in 3-MPTES reactions. The primary mechanism involves two steps: hydrolysis of the ethoxy groups to form silanols (-Si-OH), followed by condensation with hydroxyl groups on a substrate or with other silanol groups.[1][2]
-
Water Content: Water is essential for the initial hydrolysis step. However, excessive water can lead to premature and uncontrolled self-condensation of 3-MPTES in the solution, forming polysiloxane oligomers and aggregates.[3] In anhydrous solvents, the reaction relies on trace amounts of water in the solvent or adsorbed on the substrate surface. The optimal water concentration is crucial and often requires careful control.[3]
-
Other Impurities: Other impurities, such as other alcohols or acidic/basic contaminants, can alter the reaction pH, affecting the rates of hydrolysis and condensation and potentially leading to unwanted side reactions.[4][5]
Q2: Which solvents are recommended for 3-MPTES reactions, and what are the differences?
A2: The choice of solvent significantly influences film formation, thickness, and surface coverage. Toluene and ethanol are commonly used, but they yield different results.
-
Toluene: As a hydrophobic, aprotic solvent, toluene does not participate in the hydrolysis reaction. It promotes the formation of well-ordered monolayers on substrates, as the reaction is primarily driven by surface-adsorbed water, minimizing bulk polymerization.[1][6]
-
Ethanol/Methanol: These are protic solvents and can be used for 3-MPTES reactions.[7][8] However, deposition in ethanol may result in less than a full monolayer coverage. To achieve thicker, more uniform films in ethanol, a pre-hydrolysis step at a low pH is often necessary to generate sufficient silanols before deposition.[1]
-
Acetone: While less common, acetone has been used. However, in some systems, its use with silanes like APTES can lead to unreadable conductivity, suggesting potential interference with the desired surface modification.[9]
Q3: What is the mechanism of 3-MPTES hydrolysis and condensation?
A3: The reaction proceeds in two main stages, both of which are influenced by pH.
-
Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with water to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by either acid or base.[2][5]
-
Condensation: The newly formed silanol groups can then react in two ways:
The relative rates of hydrolysis and condensation are pH-dependent. Hydrolysis is typically faster at low pH, while condensation is favored at higher pH values.[1][4]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/Inconsistent Film Coverage | 1. Insufficient hydrolysis of 3-MPTES. 2. Inactive substrate surface (insufficient -OH groups). 3. Use of an inappropriate solvent for the desired outcome. | 1. If using an anhydrous solvent like toluene, ensure the substrate has been properly hydroxylated. 2. If using a solvent like ethanol, consider adding a pre-hydrolysis step by acidifying the silane solution (e.g., with acetic acid) and allowing it to stir before introducing the substrate.[1] 3. Clean and activate the substrate surface with methods like piranha solution, UV/Ozone, or plasma treatment to generate surface hydroxyl groups.[3] |
| Formation of Aggregates/Precipitate in Solution | 1. Excessive water content in the solvent leading to bulk polymerization. 2. Reaction pH is too high, excessively accelerating the condensation rate. | 1. Use anhydrous solvents and dry glassware thoroughly. Store solvents over molecular sieves to remove trace water. 2. Control the amount of water added to the reaction. An optimal water/silane ratio of 1.5 has been suggested for similar silanes.[3] 3. Adjust the pH to be slightly acidic to favor hydrolysis over rapid condensation. |
| Weak Adhesion of the Deposited Film | 1. Incomplete condensation reaction with the substrate surface. 2. Deposition of physically adsorbed multilayers instead of a covalently bonded monolayer. | 1. After deposition, consider a thermal annealing step (curing) to drive the condensation reaction to completion and form stable covalent bonds. 2. Implement a thorough post-deposition washing step with a suitable solvent (e.g., toluene, methanol) to remove any loosely bound silane molecules.[6][8] |
| Unexpected Peaks in Analytical Spectra (e.g., NMR, FTIR) | 1. Solvent impurities are present in the final product. 2. Side reactions have occurred due to contaminants. 3. Incomplete reaction, leaving unreacted ethoxy groups. | 1. Use high-purity or spectroscopy-grade solvents. If necessary, distill the solvent before use. 2. Compare spectra to reference spectra of common laboratory solvents and impurities.[11][12] 3. Ensure the reaction goes to completion by optimizing reaction time, temperature, and catalyst concentration. |
Data Presentation
Table 1: Influence of Solvent Choice on 3-MPTES Film Thickness
This table summarizes the effect of using toluene versus ethanol on the resulting film thickness of 3-MPTES deposited on a silicon substrate. Data is synthesized from findings where deposition in toluene proved more efficient.[1]
| Solvent | 3-MPTES Concentration (v/v) | Deposition Time | Resulting Film Thickness (Approx.) | Comments |
| Toluene | 0.08% - 1% | 1 hour | ~0.77 nm | Achieves monolayer thickness efficiently. Condensation is effective in a more anhydrous environment.[1] |
| Ethanol | 1% | 1 hour | < 0.77 nm (sub-monolayer) | Deposition is less efficient. Requires modification to achieve a full monolayer.[1] |
| Ethanol (with pre-hydrolysis) | 1% | 1 hour | ~0.77 nm | A pre-hydrolysis step at low pH can overcome the shortcomings of ethanol as a solvent.[1] |
Visualizations
Workflow and Reaction Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. laurentian.ca [laurentian.ca]
- 8. Facile synthesis of an aminopropylsilane layer on Si/SiO2 substrates using ethanol as APTES solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silanization using APTES in different solvents on titanium dioxide nanoparticles | Semantic Scholar [semanticscholar.org]
- 10. Silanization - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
Post-coating curing parameters for optimal 3-Mercaptopropyltriethoxysilane performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the post-coating curing parameters for 3-Mercaptopropyltriethoxysilane (3-MPTES) performance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the 3-MPTES coating and curing process.
Issue 1: Poor Adhesion of the 3-MPTES Film
Question: My 3-MPTES coating is peeling or flaking off the substrate. What are the possible causes and how can I fix this?
Answer: Poor adhesion is a common problem that can stem from several factors throughout the coating process. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Surface Preparation: This is the most frequent cause of poor adhesion.[1][2] The substrate must be meticulously cleaned to ensure hydroxyl groups are available for the silane to bond with.
-
Solution: Implement a thorough cleaning protocol. For glass or silica substrates, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is highly effective.[3] Always rinse thoroughly with deionized water and a solvent like ethanol or acetone, followed by complete drying with a stream of nitrogen or in an oven.[3][4][5]
-
-
Incorrect Curing Parameters: Insufficient curing time or temperature will result in an incomplete condensation reaction, leading to a weak film.
-
Contamination: Any contaminants on the substrate, such as oils, dust, or silicones, can interfere with the bonding of the silane.[1][2]
-
Solution: Maintain a clean working environment. Use clean, filtered air for drying and avoid using silicone-containing products near your coating area.[1]
-
Logical Relationship for Troubleshooting Poor Adhesion
Caption: Troubleshooting workflow for poor 3-MPTES film adhesion.
Issue 2: Uneven or Non-Uniform Coating
Question: I am observing an uneven, patchy, or "orange peel" texture on my 3-MPTES coated surface. What could be the cause?
Answer: A non-uniform coating can be attributed to issues in the solution preparation, application method, or curing process.
-
Improper Silane Solution Preparation: Incomplete hydrolysis of 3-MPTES or the formation of oligomers in the solution can lead to a non-uniform film.[7]
-
Solution: Ensure the silane solution is freshly prepared. The hydrolysis step, often carried out in an alcohol/water mixture, is critical. Allowing sufficient time for hydrolysis (e.g., 5 minutes) before application is important.[8] The pH of the solution can also influence hydrolysis and condensation rates.[7]
-
-
Incorrect Application Technique: The method of applying the silane solution can significantly impact uniformity.
-
Solution: For dip coating, ensure a smooth and steady withdrawal speed. For spray coating, adjust the nozzle and pressure for a fine, even mist.[9]
-
-
Inadequate Curing Conditions: Non-uniform heating during the curing process can lead to variations in the film.
-
Solution: Ensure good air circulation in the curing oven to prevent "dead zones" and maintain a consistent temperature.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal curing temperature and time for a 3-MPTES coating?
A1: The optimal curing parameters for 3-MPTES can vary depending on the substrate and the desired film properties. However, a common starting point is to cure at 110-120°C for 20-60 minutes.[8][11] For applications where high temperatures are not feasible, curing at room temperature for 24 hours is also an option, though this typically requires controlled humidity (around 60%).[8] Higher temperatures can promote better condensation and result in a more robust film.[12]
Q2: How does humidity affect the 3-MPTES curing process?
A2: Humidity plays a critical role, especially in room temperature curing. Water is necessary for the hydrolysis of the ethoxy groups on the 3-MPTES molecule, which is the first step in forming the siloxane network.
-
High Humidity: Can accelerate the hydrolysis and condensation reactions. However, excessively high humidity can lead to uncontrolled polymerization in the solution before it is applied to the surface, resulting in a rough and non-uniform coating.[13][14]
-
Low Humidity: May slow down the curing process, particularly at room temperature, as there is less water available for hydrolysis.[15]
For oven curing, the effect of ambient humidity is less pronounced as the elevated temperature is the primary driver of the condensation reaction.
Q3: Can I store my prepared 3-MPTES solution?
A3: It is generally not recommended to store 3-MPTES solutions for extended periods. Once hydrolyzed, the silanol groups are prone to self-condensation in the solution, forming oligomers and eventually gelling.[16] This will negatively impact the quality and uniformity of your coating. It is best practice to prepare the silane solution fresh before each use.[3]
Q4: My coated surface has a hazy or cloudy appearance. What is the cause?
A4: A hazy appearance, sometimes referred to as "blushing," can be caused by moisture condensation on the surface during curing, especially in high humidity environments.[14] It can also be a result of an excessively thick coating.
-
Solution: Ensure the substrate is completely dry before coating. Control the humidity in your working environment if possible. Applying thinner, more uniform coats can also help to mitigate this issue.[14]
Data Presentation: Curing Parameters
Table 1: Recommended Post-Coating Curing Parameters for Silane Films
| Curing Method | Temperature (°C) | Time | Relative Humidity | Notes |
| Thermal Curing | 110 - 120 | 5 - 10 minutes | Not specified | A common and effective method for many substrates.[8] |
| Thermal Curing | 110 - 120 | 20 - 30 minutes | Not specified | Recommended for coatings applied from an aqueous solution.[8] |
| Thermal Curing | 100 - 150 | 15 - 30 minutes | Not specified | Typical range for baking silane coatings.[16] |
| Thermal Curing | 140 | 60 minutes | Not specified | Found to provide high corrosion inhibition efficiency for a 3-MPTES film on steel.[11] |
| Room Temperature | Ambient | 24 hours | ~60% | An alternative when thermal curing is not possible. Humidity control is important.[8] |
Experimental Protocols
Protocol 1: General Silanization Procedure for Glass/Silica Substrates
This protocol provides a general workflow for applying a 3-MPTES coating to a glass or silica surface.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for 3-MPTES coating.
Methodology:
-
Surface Cleaning: Thoroughly clean the glass or silica substrate. A common method is immersion in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 10-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing: Rinse the substrate extensively with deionized water, followed by a rinse with a solvent such as ethanol or acetone.[3][4]
-
Drying: Dry the substrate completely using a stream of inert gas (e.g., nitrogen) or by placing it in an oven at 110°C.[3][5]
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of 3-MPTES in a 95% ethanol / 5% water mixture.[8] The pH of the solution can be adjusted to 4.5-5.5 with acetic acid to promote hydrolysis, although this is often omitted for aminosilanes.[8]
-
Hydrolysis: Allow the solution to stand for approximately 5 minutes to allow for the hydrolysis of the ethoxysilane groups.[8]
-
Application: Immerse the cleaned and dried substrate into the silane solution for 1-2 minutes with gentle agitation.[8]
-
Rinsing Excess: Briefly rinse the coated substrate with ethanol to remove any excess, unreacted silane.[8]
-
Curing: Cure the coated substrate using one of the methods outlined in Table 1. For thermal curing, place the substrate in a preheated, explosion-proof oven. For room temperature curing, place the substrate in a desiccator with a controlled humidity environment.[8]
References
- 1. Guide to Troubleshooting Common Coating Problems [intechfinishing.com]
- 2. Coating Failure Troubleshooting [marvelcoatings.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 6. theprotechgroup.com [theprotechgroup.com]
- 7. laurentian.ca [laurentian.ca]
- 8. gelest.com [gelest.com]
- 9. vjinstruments.com [vjinstruments.com]
- 10. ppg.com [ppg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 13. Controlling Conditions When Curing Surface Coating - Polygon Group [polygongroup.com]
- 14. astrochemical.com [astrochemical.com]
- 15. Can humidity affect concrete curing time? - Explained By Converge [converge.io]
- 16. USH1279H - Catalysts for curing silane coating compositions - Google Patents [patents.google.com]
Technical Support Center: 3-Mercaptopropyltriethoxysilane (3-MPTES) Surface Treatment
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unbound 3-Mercaptopropyltriethoxysilane (3-MPTES) after surface functionalization.
Troubleshooting Guide
This section addresses common issues encountered during the post-treatment cleaning process.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or high water contact angle after washing | 1. Incomplete removal of unbound (physisorbed) 3-MPTES. 2. Polymerization of 3-MPTES in solution, leading to deposition of clumps. 3. Insufficient rinsing volume or time. | 1. Increase the duration and/or number of solvent washing steps. 2. Introduce a sonication step in a fresh, anhydrous solvent to dislodge loosely bound molecules.[1] 3. Ensure the silane solution is prepared fresh in an anhydrous solvent to minimize premature hydrolysis and polymerization.[1] |
| Patchy or non-uniform surface coating | 1. Uneven removal of excess silane. 2. Contamination on the substrate prior to silanization. 3. Redeposition of silane from a saturated washing solvent. | 1. Use a multi-stage washing process with fresh solvent for each step.[2][3] 2. Ensure thorough initial substrate cleaning and activation (e.g., with oxygen plasma or piranha solution) to create a uniform surface with hydroxyl groups.[1] 3. Use a sufficiently large volume of solvent for washing to prevent saturation. |
| Loss of desired thiol functionality (low sulfur signal in XPS) | 1. Washing with a reactive or overly harsh solvent that degrades the thiol group. 2. Curing step performed at an excessively high temperature, leading to degradation. 3. Covalently bound silane layer was inadvertently removed. | 1. Use non-reactive, anhydrous solvents like toluene, ethanol, or acetone for washing.[1][4] 2. Optimize the curing temperature and time (e.g., 110-120 °C for 30-60 minutes) to promote siloxane bond formation without degrading the functional group.[1] 3. Avoid aggressive cleaning agents like piranha solution or strong oxidizing agents for post-treatment washing, as these are intended to strip organic layers.[5] |
| Visible residue or cloudiness on the surface | 1. Physisorbed multilayers of silane that were not fully removed. 2. Hydrolysis and condensation of silane in the bulk solution, which then deposited on the surface. | 1. Employ sonication in a fresh solvent like acetone or the reaction solvent to break up and remove physisorbed aggregates.[1][4] 2. Filter the silane solution before use if particulates are suspected. 3. Reduce the concentration of the 3-MPTES solution (typically 1-2% v/v) to minimize self-condensation.[1] |
Troubleshooting Workflow
This decision tree can help diagnose and resolve issues with your 3-MPTES functionalization and cleaning process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the washing step after 3-MPTES treatment?
The primary goal is to remove any excess, unbound 3-MPTES that is physically adsorbed (physisorbed) to the surface or to the covalently bound silane monolayer.[4] This ensures that the surface properties are defined by the well-organized, chemically bonded monolayer and that subsequent experiments are not affected by loosely attached molecules.
Q2: Which solvents are best for removing unbound 3-MPTES?
The most effective approach is to first rinse the substrate with the same anhydrous solvent used for the silanization reaction (e.g., toluene or ethanol).[1] This is followed by a more rigorous wash or sonication in a fresh portion of that solvent or another compatible solvent like acetone.[1][4] The ideal solvent should readily dissolve 3-MPTES without being reactive toward the substrate or the grafted thiol groups.
| Solvent | Primary Use | Notes |
| Toluene | Anhydrous reaction and rinsing solvent | Effective for depositions aiming for a monolayer; ensures good solubility of the silane.[6] |
| Ethanol | Anhydrous reaction and rinsing solvent | A common, less toxic alternative to toluene. Ensure it is anhydrous to prevent silane polymerization in solution.[7] |
| Acetone | Final washing/sonication solvent | Good for removing physisorbed silane molecules and oligomers due to its polarity and solvent power.[4] |
| Isopropanol | Intermediate or final rinsing solvent | Often used in sequential solvent cleaning to remove organic residues.[1] |
| Deionized Water | Not recommended for initial rinsing | Water will cause rapid hydrolysis and uncontrolled polymerization of any unbound silane, leading to residue. It should only be used after a thorough solvent wash and curing. |
Q3: Is sonication necessary?
While not always mandatory, sonication in a fresh, anhydrous solvent is highly recommended. It provides the mechanical energy needed to dislodge and remove physisorbed silane molecules and small polymers that may not be removed by simple rinsing alone, leading to a cleaner, more uniform surface.[1]
Q4: How can I confirm that all unbound 3-MPTES has been removed?
Several surface analytical techniques can be used:
-
Contact Angle Goniometry: A clean, well-formed monolayer will exhibit a consistent and characteristic water contact angle. Incomplete removal of excess silane often results in a higher, inconsistent, or variable contact angle.
-
Thermogravimetric Analysis (TGA): For particulate samples, TGA can distinguish between physisorbed and chemisorbed silane. Physisorbed monomers and polycondensed silanes are removed at lower temperatures (e.g., 100-250°C) compared to the covalently bound layer.[4]
-
X-ray Photoelectron Spectroscopy (XPS): While XPS primarily confirms the presence of the bonded silane (via Si, O, C, and S signals), comparing the signal intensity before and after a final, aggressive wash can provide information about the removal of multilayers.[6]
Q5: What is the purpose of the "curing" step after washing?
Curing, which is typically done by heating the substrate in an oven (e.g., 110-120 °C for 30-60 minutes), is performed after the initial rinsing.[1] This step promotes the formation of stable, covalent siloxane bonds (Si-O-Si) between adjacent silane molecules and between the silane and the substrate, creating a more robust and stable monolayer. A final solvent wash or sonication is often recommended after curing to remove any molecules that did not successfully bond.[1]
Experimental Protocols & Workflows
General Workflow for 3-MPTES Functionalization and Cleaning
The following diagram outlines the complete process from substrate preparation to final characterization.
Protocol: Surface Characterization by Contact Angle Goniometry
This protocol is used to assess the hydrophobicity of the surface, which indicates the success of the functionalization and cleaning process.
-
Sample Preparation: Place the functionalized, washed, and dried substrate on the goniometer stage. Ensure the surface is clean, dry, and level.[1]
-
Droplet Deposition: Use a high-precision syringe to gently dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the surface.[1]
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the accompanying software to measure the contact angle on both sides of the droplet.
-
Data Collection: Repeat the measurement at multiple (at least 3-5) different locations on the surface to ensure uniformity and calculate the average contact angle and standard deviation. A low standard deviation indicates a uniform surface coverage.
References
Validation & Comparative
A Head-to-Head Battle of Silanes: 3-Mercaptopropyltriethoxysilane vs. APTES for Protein Immobilization
For researchers, scientists, and drug development professionals, the effective immobilization of proteins onto solid substrates is a cornerstone of innovation, underpinning advancements in biosensors, microarrays, and targeted drug delivery systems. The choice of surface chemistry is paramount to preserving the structure and function of these delicate biomolecules. This guide provides an in-depth comparison of two popular organosilanes, 3-Mercaptopropyltriethoxysilane (MPTES) and (3-Aminopropyl)triethoxysilane (APTES), evaluating their performance for protein immobilization based on available experimental data.
At the heart of this comparison are the distinct terminal functional groups offered by each silane: a thiol (-SH) group for MPTES and a primary amine (-NH2) for APTES. These groups dictate the subsequent chemical pathways for protein conjugation, influencing immobilization density, protein orientation, and biological activity. While APTES has been more extensively studied and utilized for protein immobilization, MPTES presents a compelling alternative, particularly for proteins with accessible cysteine residues or for applications requiring specific, oriented coupling.
Performance at a Glance: A Quantitative Comparison
While direct comparative studies exhaustively detailing the performance of MPTES and APTES for protein immobilization are limited, we can synthesize data from various sources to draw meaningful comparisons. The following tables summarize key performance indicators based on studies involving these silanes and related molecules.
Table 1: Surface Characterization and Silane Layer Properties
| Parameter | This compound (MPTES/MPTMS) | (3-Aminopropyl)triethoxysilane (APTES) | Key Insights |
| Functional Group | Thiol (-SH) | Amine (-NH2) | The thiol group of MPTES offers a selective reaction target, while the amine group of APTES is generally more reactive but can participate in side reactions. |
| Zeta Potential (on Zeolite) | -30.2 mV | -25.2 mV | A more negative zeta potential for MPTES-modified surfaces was observed in a study on zeolite, which could influence electrostatic interactions with proteins[1]. |
| Silane Layer Stability | Generally stable, forms self-assembled monolayers. | Stability can be variable, with potential for multilayer formation.[2][3] APTES layers have shown greater stability than CPTES in some studies[3]. | APTES layers can be prone to multilayer formation, which may be less stable[2][4]. Careful control of reaction conditions is crucial for a stable APTES monolayer[2][4]. |
| Surface Roughness (RMS) | Dependent on substrate and deposition method. | Can range from 0.1 to 0.6 nm, with smoother surfaces generally indicating monolayer formation[4]. | A uniform, smooth silane layer is desirable for consistent protein immobilization. |
Table 2: Protein Immobilization Performance
| Parameter | This compound (MPTES/MPTMS) | (3-Aminopropyl)triethoxysilane (APTES) | Key Insights |
| Immobilization Chemistry | Maleimide chemistry, disulfide bond formation. | Glutaraldehyde crosslinking, EDC/NHS coupling. | MPTES allows for more specific covalent linkage through thiol groups. APTES often requires a crosslinker, which can introduce variability. |
| Immobilization Density | Potentially lower due to the lower abundance of cysteine residues in many proteins. | Generally high, as lysine residues with amine groups are abundant on protein surfaces. | APTES often yields a higher overall protein density on the surface[5]. |
| Orientation of Immobilized Protein | Can facilitate oriented immobilization if cysteine residues are strategically located. | Tends to result in random orientation due to the widespread presence of lysine residues[6]. | Oriented immobilization is often crucial for retaining protein activity, especially for antibodies and enzymes. |
| Non-specific Binding | Thiol groups are generally less prone to non-specific interactions. | Amine groups can be more susceptible to non-specific binding of proteins and other molecules[2]. | Blocking steps are often necessary to minimize non-specific binding on APTES-functionalized surfaces. |
| Preservation of Protein Activity | Specific, gentle coupling can better preserve protein structure and function. | Crosslinking reagents can sometimes lead to a loss of protein activity. | The choice of coupling chemistry is critical for maintaining the biological function of the immobilized protein. |
The Chemistry of Attachment: Understanding the Mechanisms
The fundamental difference in the performance of MPTES and APTES lies in their terminal functional groups and the chemistries they enable for protein immobilization.
MPTES: The Power of the Thiol Group
The thiol group of MPTES provides a handle for specific and controlled covalent immobilization. The most common approach involves a two-step process:
-
Activation of the protein: Introduction of a maleimide group onto the protein of interest.
-
Coupling to the MPTES surface: The maleimide-activated protein reacts with the surface-bound thiol groups to form a stable thioether bond.
Alternatively, disulfide bonds can be formed between the surface thiols and cysteine residues on the protein. This approach allows for potentially reversible immobilization through the use of reducing agents.
APTES: The Versatility of the Amine Group
The primary amine group of APTES is highly versatile but generally requires activation or the use of a crosslinker to react with proteins. A widely used method involves glutaraldehyde:
-
Activation of the APTES surface: The surface amine groups are reacted with glutaraldehyde, a bifunctional crosslinker.
-
Protein immobilization: The remaining aldehyde group of the surface-bound glutaraldehyde reacts with amine groups (primarily from lysine residues) on the protein to form an imine bond.
Another common strategy is the use of carbodiimide chemistry (EDC/NHS) to couple the amine groups of APTES to carboxyl groups on the protein.
Visualizing the Immobilization Process
To better understand the workflows, the following diagrams illustrate the key steps in protein immobilization using both MPTES and APTES.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent immobilization of proteins for the biosensor based on imaging ellipsometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Physical Adsorption and Covalent Coupling Methods for Surface Density-Dependent Orientation of Antibody on Silicon [mdpi.com]
Spectroscopic Analysis of 3-Mercaptopropyltriethoxysilane (3-MPTES) on Diverse Metal Substrates: A Comparative Guide
The functionalization of metal surfaces with organosilanes like 3-Mercaptopropyltriethoxysilane (3-MPTES) is a critical process for enhancing adhesion, providing corrosion resistance, and enabling the immobilization of biomolecules or nanoparticles. The efficacy of the silanization process is highly dependent on the underlying metal substrate and the resulting interfacial chemistry. Spectroscopic techniques are indispensable for elucidating the structure, orientation, and bonding of the deposited silane layers.
This guide provides a comparative analysis of the spectroscopic data for 3-MPTES and its close analog, 3-Mercaptopropyltrimethoxysilane (MPTMS), on various metal substrates, including gold, silver, copper, and aluminum. The data, derived from X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy, offers insights into the molecule-substrate interactions.
Note: Much of the available literature focuses on 3-Mercaptopropyltrimethoxysilane (MPTMS), the methoxy analog of 3-MPTES. Due to the similar reactive groups (a terminal thiol and three hydrolyzable alkoxy groups), MPTMS serves as a reliable proxy for understanding the fundamental surface chemistry of 3-MPTES.
Data Presentation: Comparative Spectroscopic Analysis
The following tables summarize key quantitative data from spectroscopic analyses of MPTMS/MPTES films on different metal substrates.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data
XPS provides elemental composition and chemical state information about the surface. The binding energies of core-level electrons are sensitive to the local chemical environment, revealing details about bonding.
| Metal Substrate | Peak | Binding Energy (eV) | Interpretation |
| Gold (Au) | S 2p | 162.6 | Indicates the formation of a gold-thiolate (Au-S) bond[1]. |
| Si 2p | ~102 | Consistent with Si-O-Si polysiloxane network formation. | |
| C 1s | 285.0 (C-C, C-Si)286.3 (C-S, C-O) | Differentiates the carbon atoms within the propyl chain and those bonded to sulfur or oxygen[1]. | |
| Silver (Ag) | S 2p | Not explicitly stated, but strong thiol interaction is noted[2]. | The thiol group is expected to form a strong Ag-S bond, similar to its interaction with gold. |
| Aluminum (Al) | S 2p | Not specified | The primary interaction is through the silanol groups with the surface oxide layer[3]. |
| Al 2p | 75.4 (after coating) | A shift from 74.6 eV (Al(OH)₃) indicates a strong interaction between the silane and the metal hydroxide layer[2]. | |
| Si 2p | Not specified | Indicates the presence of the silane film. | |
| Copper (Cu) | S 2p | Not specified | There is no evidence of a direct bonding interaction between the thiol group and the copper surface[3]. |
| Si 2p | Not specified | The silane film is bonded to the surface via interfacial condensation (Si-O-Cu)[3]. |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy identifies functional groups and conformational information by measuring the absorption of infrared radiation.
| Metal Substrate | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Interpretation |
| General MPTMS | ~2566 | S-H stretch | Presence of the thiol group. A decrease in intensity can suggest oxidation or bonding to the substrate[4]. |
| 1126, 1041 | Si-O-Si asymmetric stretch | Indicates the formation and degree of cross-linking in the polysiloxane network. | |
| 912 | Si-OH stretch | Presence of non-condensed silanol groups. | |
| 2945, 2839 | -CH₂ asymmetric & symmetric stretch | Confirms the presence of the propyl chain[5]. | |
| Aluminum (Al) | 1126, 469 | Si-O-Si stretch | Increased intensity of these bands upon thermal treatment shows the continuous formation of the silsesquioxane matrix on the aluminum alloy surface. |
| Copper (Cu) | Not specified | - | FTIR can be used to monitor the interaction of molecules with the copper surface, though specific MPTES data is limited in the provided results[6][7]. |
Table 3: Raman Spectroscopy Data
Raman spectroscopy provides information on vibrational modes and is particularly sensitive to non-polar bonds and symmetric vibrations.
| Metal Substrate | Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Interpretation |
| Silver (Ag) | Not specified | - | Surface-Enhanced Raman Scattering (SERS) has revealed the chemical adsorption of MPTMS sol-gel on silver particles[5]. |
| General MPTMS | 2576 | S-H stretch | Confirms the presence of the thiol functional group in the silane layer[5]. |
| 2945, 2839 | -CH₂ & -CH₃ stretch | Corresponds to the stretching vibrations of the alkyl chain[5]. | |
| Aluminum (Al) | Not specified | - | Raman can be used to identify the formation of aluminum hydroxide (Al(OH)₃) and oxides on the surface, which are the reactive sites for silane deposition[8][9][10][11]. |
Experimental Protocols & Methodologies
Detailed experimental procedures are crucial for the reproducible formation of high-quality silane films. Below are generalized protocols based on the cited literature.
1. Substrate Preparation:
-
Aluminum (AA 2024 Alloy): Substrates are typically polished, rinsed with deionized water and ethanol, and dried in a nitrogen stream. This is followed by a pre-treatment, such as immersion in an alkaline solution, to create a uniform oxide/hydroxide layer for silane bonding[12].
-
Copper and Gold: Surfaces are often cleaned by sonication in solvents like acetone and ethanol, followed by drying. For gold, a freshly cleaved, atomically flat surface may be used as a model substrate to avoid carbon contamination[13][14]. Plasma cleaning or piranha solution treatment (with extreme caution) can also be employed to generate a hydroxylated surface.
2. Silane Solution Preparation and Deposition:
-
Sol-Gel Preparation: 3-MPTES or MPTMS is hydrolyzed by adding it to a solvent mixture, typically an alcohol/water solution (e.g., ethanol/water). The pH is often adjusted to acidic conditions to catalyze hydrolysis. The solution is stirred for a set period (e.g., 3 hours) to allow for the formation of silanol (Si-OH) groups and initial oligomerization[3].
-
Deposition Technique: The most common method is dip-coating, where the cleaned substrate is immersed in the silane solution and then withdrawn at a controlled velocity (e.g., 10 cm/min). The thickness of the film can be controlled by the withdrawal speed and the number of deposition cycles. Vapor deposition is another method that can lead to monolayer formation[1].
-
Curing: After deposition, the coated substrates are thermally treated (cured) in an oven at a specific temperature (e.g., 120 °C for 2 hours) to promote condensation reactions. This step drives the formation of a stable, cross-linked polysiloxane network (Si-O-Si) and covalent Si-O-Metal bonds with the substrate surface.
3. Spectroscopic Analysis:
-
XPS: Spectra are recorded using an X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα). High-resolution spectra are obtained for individual elements (C 1s, O 1s, Si 2p, S 2p, and the substrate metal peak) to determine chemical states. Charge correction is typically performed by setting the C-C bond in the C 1s spectrum to 285.0 eV[2].
-
FTIR: Analysis is often performed in Reflection-Absorption Infrared Spectroscopy (RAIRS or IRRAS) mode for thin films on reflective metal substrates. This setup enhances sensitivity to vibrational modes perpendicular to the surface. P-polarized IR radiation is used at a near-grazing incidence angle.
-
Raman Spectroscopy: A Raman spectrometer with a specific laser excitation wavelength (e.g., 248.6 nm or 785 nm) is used. For substrates like silver and gold, the SERS effect can be exploited to significantly enhance the Raman signal from the adsorbed silane molecules[5][9][15].
Visualizations: Workflows and Bonding Mechanisms
The following diagrams illustrate the experimental workflow for surface modification and the proposed bonding mechanisms of 3-MPTES on different types of metal surfaces.
Caption: General experimental workflow for silanization and analysis.
Caption: Dominant bonding mechanisms of MPTES on different metal types.
References
- 1. researchgate.net [researchgate.net]
- 2. laurentian.ca [laurentian.ca]
- 3. Studies of (3-mercaptopropyl)trimethoxylsilane and bis(trimethoxysilyl)ethane sol-gel coating on copper and aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Surface-enhanced Raman scattering on aluminum using near infrared and visible excitation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Spectroscopical and Electrochemical Characterisation of a (3-Mercaptopropyl)trimethoxysilane - Based Protective Coating on Aluminium Alloy 2024 [hrcak.srce.hr]
- 13. citedrive.com [citedrive.com]
- 14. iris.unica.it [iris.unica.it]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 3-Mercaptopropyltriethoxysilane (3-MPTES) Coating Quality Evaluation using Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Mercaptopropyltriethoxysilane (3-MPTES) coatings with other silane alternatives for corrosion protection, focusing on their evaluation through Electrochemical Impedance Spectroscopy (EIS). Experimental data and detailed protocols are presented to assist in the selection and assessment of optimal surface treatments.
Comparative Performance of Silane Coatings
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to evaluate the performance of protective coatings. By applying a small alternating voltage and measuring the resulting current, EIS can provide quantitative data on a coating's barrier properties and the underlying corrosion processes. Key parameters derived from EIS analysis include:
-
Coating Resistance (Rp) or Pore Resistance (Rpo): Represents the resistance of the coating to the penetration of corrosive species. Higher values indicate better barrier properties.
-
Coating Capacitance (Cc): Relates to the water uptake of the coating. An increase in capacitance over time can signify water absorption and potential degradation of the coating.
-
Charge Transfer Resistance (Rct): Corresponds to the resistance of the electrochemical corrosion reaction at the metal-coating interface. Higher values indicate better corrosion resistance.
-
Double Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer at the metal-coating interface. An increase in Cdl can be associated with an increase in the delaminated or corroding area.
The following table summarizes the performance of 3-MPTES and other silane coatings based on EIS data from various studies.
| Silane Type | Substrate | Corrosive Medium | Key EIS Performance Metrics | Observations |
| This compound (3-MPTES / γ-MPS) | AA2024-T3 Aluminum Alloy | 0.5 M NaCl | High impedance modulus at low frequencies | Provides good corrosion protection to unpainted aluminum alloys.[1] |
| 1,2-bis(triethoxysilyl)ethane (BTSE) | AA2024-T3 Aluminum Alloy | 0.5 M NaCl | High impedance modulus at low frequencies | Offers good corrosion protection, comparable to γ-MPS.[1] |
| bis-[triethoxysilylpropyl]tetrasulfide (BTESPT) | AA2024-T3 Aluminum Alloy | 0.5 M NaCl | High impedance modulus at low frequencies | Demonstrates effective corrosion resistance on aluminum alloys.[1] |
| γ-aminopropyltriethoxysilane (γ-APS) | Mild Steel | 0.5 M NaCl | Improved corrosion resistance by 14 times after five dips. Higher charge transfer resistance (Rct) compared to coatings from a different sol formulation.[2] | The number of dips and sol composition significantly impact performance.[2] |
| bis-triethoxysilyl ethane (BTSE) | Carbon Steel | 4.5 wt % NaCl | High coating resistance (Rc) | Shows good potential for protecting carbon steel in high-salinity environments.[3] |
| bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | Carbon Steel | 4.5 wt % NaCl | Highest corrosion resistance (489 kΩ cm²) and protection efficiency (99.6%) among the compared silanes.[3] | Outperforms BTSE and VTES in protecting carbon steel in aggressive chloride environments.[3] |
| vinyltrimethylsilane (VTES) | Carbon Steel | 4.5 wt % NaCl | Lower corrosion resistance compared to BTSE and TESPT.[3] | Quick dissolution rate observed in the anodic scan.[3] |
| Epoxy-Silane Hybrid Coatings | Mild Steel | 3.5 wt% NaCl | Impedance modulus | The addition of silane (KH-570) modified silicon nitride to epoxy coatings significantly enhances corrosion resistance by several orders of magnitude. |
Experimental Protocols
Detailed methodologies are crucial for the replication and accurate interpretation of experimental results. Below are protocols for the application of 3-MPTES coatings and their evaluation using EIS.
Protocol 1: 3-MPTES Coating Deposition on Aluminum Alloy (AA2024)
This protocol is adapted from a study on the corrosion protection of aluminum alloys.
1. Substrate Preparation:
- Cut AA2024 substrates into the desired dimensions (e.g., 2 x 5 cm²).
- Mechanically polish the substrates with abrasive paper of decreasing grit size.
- Degrease the substrates in an ultrasonic bath with acetone for 10 minutes.
- Rinse with deionized water and dry in a stream of warm air.
2. Sol Preparation:
- Mix 1 g of (3-mercaptopropyl)trimethoxysilane (MPTMS) in 10 g of 2-propanol for 10 minutes.
- Add 0.275 g of 0.1 mol dm⁻³ nitric acid as a catalyst for hydrolysis and condensation reactions.
- Stir the sol for 3 hours prior to deposition.
3. Dip-Coating Application:
- Immerse the prepared aluminum alloy substrates into the MPTMS sol.
- Withdraw the substrates at a constant pulling velocity of 10 cm min⁻¹.
- For multiple layers, dry the coating for 15 minutes in air between each dip.
- After the final layer is deposited, thermally treat the coatings at 120 °C for 2 hours.
Protocol 2: 3-MPTES Coating Deposition on Magnesium Alloy (AZ91)
This protocol is based on a study investigating the influence of coating bath parameters on 3-MPTES deposition.
1. Substrate Preparation:
- Polish AZ91 magnesium alloy coupons with silicon carbide paper (up to 1200 grit).
- Clean the coupons ultrasonically in methanol for 10 minutes.
- Dry the coupons under a stream of nitrogen gas.
2. Sol Preparation:
- Prepare a coating bath with a 2:3% ratio (v/v) of 3-mercaptopropyltrimethoxysilane (MPTS) to water in a methanol solvent. For example, for 100 ml of a 2% silane solution, use 2 ml of silane, 3 ml of water, and 95 ml of methanol.
- Adjust the pH of the bath to the desired level (e.g., pH 4) using dilute sulfuric acid or sodium hydroxide.
- Stir the MPTS solution at ambient temperature for 24 hours to ensure complete hydrolysis.
3. Dip-Coating Application:
- Immerse the cleaned magnesium alloy coupons in the MPTS solution for a specific deposition time.
- Upon removal, air dry the coupons.
- Cure the coated coupons at 100 °C for 1 hour.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Measurement
This is a general protocol for performing EIS measurements on coated metal substrates.
1. Electrochemical Cell Setup:
- Use a standard three-electrode electrochemical cell.
- The coated metal substrate serves as the working electrode (WE).
- A platinum mesh or graphite rod is used as the counter electrode (CE).
- A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode acts as the reference electrode (RE).
- The area of the working electrode exposed to the electrolyte should be well-defined (e.g., 1 cm²).
2. Electrolyte:
- Use a corrosive medium relevant to the intended application, such as a 3.5% or 0.5 M NaCl solution.
3. EIS Measurement Parameters:
- Connect the electrodes to a potentiostat equipped with a frequency response analyzer.
- Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period of time (e.g., 30-60 minutes) until a stable value is reached.
- Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV rms) around the OCP.
- Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz or lower.
- Record the impedance data as a function of frequency.
4. Data Analysis:
- Represent the EIS data using Nyquist and Bode plots.
- Model the data using appropriate equivalent electrical circuits (EECs) to extract quantitative parameters such as coating resistance, coating capacitance, charge transfer resistance, and double-layer capacitance.
Visualizing the Process and Logic
To better understand the experimental workflow and the relationship between EIS data and coating quality, the following diagrams are provided.
References
A Comparative Analysis of 3-Mercaptopropyltriethoxysilane and Other Thiol-Terminated Silanes for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Mercaptopropyltriethoxysilane (MPTES) and other thiol-terminated silanes, crucial coupling agents for surface modification in a multitude of research and development applications. By objectively evaluating their performance with supporting experimental data, this document aims to assist in the selection of the most suitable silane for specific applications, including nanoparticle functionalization, biosensor development, and drug delivery systems.
Introduction to Thiol-Terminated Silanes
Thiol-terminated silanes are bifunctional molecules that act as a bridge between inorganic substrates and organic or biological materials.[1] The silane functional group (e.g., triethoxysilane or trimethoxysilane) reacts with hydroxyl groups present on surfaces like glass, silica, and metal oxides to form stable covalent siloxane bonds (Si-O-Substrate).[1] The terminal thiol (-SH) group provides a reactive site for the covalent attachment of various molecules, including proteins, DNA, and nanoparticles.[1][2] this compound (MPTES) and its close analog, 3-Mercaptopropyltrimethoxysilane (MPTMS), are among the most commonly utilized thiol-terminated silanes.
Performance Comparison of Thiol-Terminated Silanes
The choice of a specific thiol-terminated silane can significantly impact the quality, stability, and functionality of the modified surface. This section compares key performance parameters of MPTES and its common alternatives.
Surface Coverage and Monolayer Quality
The formation of a dense and well-ordered self-assembled monolayer (SAM) is often critical for reproducible and reliable performance. The quality of the SAM is influenced by the silane's structure and the deposition conditions. While direct comparative studies between MPTES and MPTMS are limited, research on MPTMS provides valuable insights into the behavior of propyl-chained thiol silanes.
Studies have shown that the concentration of the silane solution plays a crucial role in the formation of the monolayer. At optimal concentrations, MPTMS can form well-ordered monolayers; however, at higher concentrations, it may lead to the formation of disordered polymer layers.[3] In a comparative study between MPTMS and a mercaptopropyl silatrane (MPS), MPS demonstrated a higher saturation coverage of gold nanoparticles (26.5%) compared to MPTMS (22.6%), suggesting a more efficient packing of the MPS monolayer.[4]
Table 1: Comparison of Surface Characteristics of Thiol-Terminated Silanes
| Parameter | This compound (MPTES) | 3-Mercaptopropyltrimethoxysilane (MPTMS) | Other Thiol-Terminated Silanes (e.g., MPS) | Reference(s) |
| Typical Water Contact Angle | ~70° (on silica) | 71° to 104° (on SiO2, depending on ordering) | Varies depending on structure | [3][5] |
| Monolayer Thickness | ~0.7 nm | ~0.5 - 0.7 nm | Varies with chain length | [3][6] |
| Gold Nanoparticle Coverage | Data not readily available | 22.6% | 26.5% (for MPS) | [4] |
Binding and Immobilization Efficiency
The terminal thiol group is key for the immobilization of biomolecules and nanoparticles. The efficiency of this binding can be influenced by the accessibility of the thiol group and the nature of the underlying silane layer.
A comparative study on zeolite surfaces functionalized with either (3-aminopropyl)trimethoxysilane (APTES) or MPTMS for gold nanoparticle (AuNP) immobilization found that the amine-functionalized surface resulted in a higher density of AuNPs.[7] However, other studies suggest that the covalent thiol-gold bond is stronger and can provide better stability.[7][8] The choice between amine and thiol termination often depends on the specific application and the desired binding mechanism (electrostatic vs. covalent).
For protein immobilization, thiol-terminated silanes are widely used in conjunction with heterobifunctional crosslinkers.[2][9] This method allows for the covalent attachment of proteins with high density and retained biological activity.[2]
Stability of the Functionalized Surface
The long-term stability of the silane layer is critical for many applications, especially those involving aqueous environments. Silane-based self-assembled monolayers (SAMs) on oxide surfaces are generally considered more hydrolytically and thermally stable than thiol-based SAMs on gold surfaces.[10][11] The degradation of silane layers typically occurs through the hydrolysis of the siloxane (Si-O-Si) bonds that anchor the molecules to the surface.[10] This process can be influenced by pH, with increased instability at neutral to alkaline conditions.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high-quality surface modifications. The following sections provide methodologies for key experiments.
Protocol for Surface Silanization with Thiol-Terminated Silanes
This protocol describes a general procedure for modifying a hydroxylated surface (e.g., glass or silica) with a thiol-terminated silane.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Anhydrous toluene or ethanol
-
This compound (MPTES) or other thiol-terminated silane
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
In a fume hood, immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry the substrates under a stream of nitrogen gas.[5]
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of the thiol-silane in anhydrous toluene or ethanol.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Incubate for 2-4 hours at room temperature, or as determined by optimization.[5]
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound silane.
-
-
Curing:
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[5]
-
Protocol for Contact Angle Measurement
Contact angle goniometry is a simple yet powerful technique to assess the hydrophobicity of the modified surface, providing an indication of successful silanization.
Materials:
-
Contact angle goniometer with a high-resolution camera
-
Precision liquid dispensing system
-
Deionized water
Procedure:
-
Sample Placement: Place the silanized substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer software to measure the contact angle between the tangent of the droplet and the surface.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.[12][13]
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface, confirming the presence of the silane layer.
Procedure:
-
Sample Introduction: Mount the silanized substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, such as Si 2p, C 1s, O 1s, and S 2p.
-
Data Analysis:
-
The Si 2p spectrum will show peaks corresponding to the silicon in the substrate (SiO₂) and the silane (Si-O-Si, Si-C).
-
The C 1s spectrum can be deconvoluted to identify carbon in different chemical environments (C-C, C-Si, C-S).
-
The S 2p spectrum is characteristic of the thiol group and can be used to confirm its presence and chemical state.[3][6]
-
Protocol for Atomic Force Microscopy (AFM) Imaging
AFM provides high-resolution topographical images of the surface, allowing for the visualization of the morphology and quality of the self-assembled monolayer.
Materials:
-
Atomic Force Microscope
-
Sharp AFM tips (e.g., silicon nitride)
Procedure:
-
Instrument Setup:
-
Mount a sharp AFM tip in the cantilever holder.
-
Place the silanized substrate on the AFM stage.
-
-
Imaging Parameters:
-
Engage the tip with the surface in tapping mode to minimize sample damage.
-
Start with a larger scan size (e.g., 1x1 µm) to get an overview of the surface.
-
Optimize the scan rate, setpoint, and gains to obtain a clear and stable image.
-
-
Data Acquisition:
-
Acquire both height and phase images. The height image provides topographical information, while the phase image can reveal differences in material properties.
-
Zoom in on areas of interest to obtain higher resolution images of the monolayer structure.[14]
-
Visualizing Workflows and Mechanisms
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for key experimental workflows and reaction mechanisms.
Experimental Workflow for Surface Functionalization and Protein Immobilization
Caption: Workflow for surface modification and protein immobilization.
Reaction Mechanism of this compound with a Hydroxylated Surface
Caption: Silanization reaction mechanism.
Conclusion
The selection of an appropriate thiol-terminated silane is a critical step in the successful functionalization of surfaces for a wide range of applications in research and drug development. While this compound (MPTES) and its trimethoxy analog (MPTMS) are versatile and widely used, their performance in terms of monolayer quality, binding efficiency, and stability should be carefully considered in the context of the specific application. This guide provides the foundational knowledge, comparative data, and detailed experimental protocols to enable researchers to make informed decisions and achieve robust and reproducible surface modifications. Further optimization of reaction conditions is often necessary to achieve the desired surface properties for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. physchemres.org [physchemres.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. 3-mercaptopropyltrimethoxysilane as insulating coating and surface for protein immobilization for piezoelectric microcantilever sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolytic and thermal stability of organic monolayers on various inorganic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Adsorption of trimethoxysilane and of 3-mercaptopropyltrimethoxysilane on silica and on silicon wafers from vapor phase: an IR study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Efficiency of 3-Mercaptopropyltriethoxysilane on Various Oxide Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding efficiency of 3-Mercaptopropyltriethoxysilane (3-MPTES) on commonly used oxide surfaces: silicon dioxide (SiO₂), titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO). The information presented is supported by experimental data from various studies to aid in the selection of appropriate surface modification strategies.
Introduction to this compound (3-MPTES)
This compound is a bifunctional organosilane coupling agent widely utilized for the surface modification of inorganic materials.[1] Its triethoxysilane group facilitates covalent bonding with hydroxyl groups present on the surface of many metal oxides, while the terminal thiol (-SH) group provides a reactive site for the subsequent attachment of nanoparticles, biomolecules, or other organic layers.[1][2] This functionalization is critical in applications ranging from biosensors and drug delivery to composite materials and coatings.[3][4] The efficiency of the initial silanization step is paramount for the overall performance of the modified material.
Comparative Binding Efficiency of 3-MPTES on Oxide Surfaces
The interaction between 3-MPTES and different oxide surfaces is influenced by factors such as the surface hydroxyl group density, isoelectric point of the oxide, and the reaction conditions. The following table summarizes key parameters indicative of binding efficiency, compiled from various experimental findings.
| Oxide Surface | Analytical Technique | Key Findings & Quantitative Data | Reference |
| Silicon Dioxide (SiO₂) / Glass | X-ray Photoelectron Spectroscopy (XPS) | Successful grafting of mercaptopropyl groups confirmed by the presence of S 2p peaks.[5] Solution deposition can yield a 2-3 layer thick film.[1] | [1][5] |
| Contact Angle Measurement | Silanization increases the hydrophobicity of the silica surface. | [5] | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of peaks corresponding to Si-O-Si bonds and aliphatic propyl groups, confirming covalent attachment.[5] | [5] | |
| **Titanium Dioxide (TiO₂) ** | Quartz Crystal Microbalance with Dissipation (QCM-D) | Real-time monitoring shows adsorption of silane layers.[6][7] | [6][7] |
| X-ray Photoelectron Spectroscopy (XPS) | APTES (an aminosilane) reacts with TiO₂ through both siloxy bond formation and ammonium salt formation, suggesting complex interactions.[8] | [8] | |
| Atomic Force Microscopy (AFM) | Silanization with APTES on ALD TiO₂ surfaces results in uniform monolayer formation with an increase in surface roughness from 0.107 nm to 0.142 nm.[8] | [8] | |
| Aluminum Oxide (Al₂O₃) | X-ray Photoelectron Spectroscopy (XPS) | APTES reacts with Al₂O₃ exclusively through metal siloxy bond formation.[8] An increase in the binding energy of the Al 2p peak is observed after coating with MPTMS.[2] | [2][8] |
| Atomic Force Microscopy (AFM) | Silanization of ALD Al₂O₃ with APTES leads to a uniform monolayer, with an increase in RMS roughness from 0.106 nm to 0.166 nm.[8] For as-deposited Al₂O₃ films, the surface is generally smooth and crack-free.[9][10] | [8][9][10] | |
| Brunauer–Emmett–Teller (BET) Analysis | Al₂O₃/TiO₂ core/shell nanoparticles exhibit a high surface area (583 m²/g), which is beneficial for surface reactions.[11] | [11] | |
| Zinc Oxide (ZnO) | X-ray Photoelectron Spectroscopy (XPS) | Efficient attachment of MPTMS molecules onto ALD-ZnO layers is indicated by the Si 2p peak at 102.5 eV.[1] APTES reacts with ZnO exclusively through metal siloxy bond formation.[8] | [1][8] |
| Atomic Force Microscopy (AFM) | Silanization of ALD ZnO with APTES increases the RMS roughness from 0.578 nm to 0.798 nm.[8] | [8] | |
| Adsorption Studies | ZnO nanoparticles have shown high removal efficiencies for lead ions from water, indicating a reactive surface.[12] | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of 3-MPTES binding efficiency.
Substrate Cleaning and Preparation
A pristine and well-hydroxylated oxide surface is crucial for efficient silanization. A general cleaning protocol is as follows:
-
Sonication: Sonicate the substrates in a sequence of solvents such as acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Piranha or Plasma Cleaning: For silicon dioxide and glass, a piranha solution (a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used for 10-15 minutes to remove residual organic matter and hydroxylate the surface.[13] Alternatively, UV/ozone or oxygen plasma treatment for 10-25 minutes is effective for hydroxylating various oxide surfaces.[8][14]
-
Rinsing and Drying: Thoroughly rinse the substrates with deionized water and dry them under a stream of inert gas (e.g., nitrogen or argon) before immediate use.[13]
Silanization Procedure (Solution-Phase Deposition)
-
Solution Preparation: Prepare a 1-10% (v/v) solution of 3-MPTES in an anhydrous solvent.[13] Ethanol or toluene are commonly used.[5] For aqueous solutions, the pH should be adjusted to 3-5 with an acid like acetic acid to promote silane hydrolysis while minimizing self-condensation in the bulk solution.[5]
-
Immersion: Immerse the cleaned and dried substrates in the freshly prepared silane solution. The reaction is typically carried out for 1-3 hours at room temperature.[13]
-
Rinsing: After immersion, rinse the substrates thoroughly with the same solvent used for the silane solution to remove any physisorbed molecules.[5]
-
Curing: To promote the formation of a stable, cross-linked silane layer, bake the coated substrates in an oven at 110-120°C for 10-30 minutes.[13]
Characterization Techniques
This technique assesses the change in surface wettability upon silanization.
-
Measurement: Place a droplet of deionized water on the unmodified and modified oxide surfaces.
-
Analysis: An optical tensiometer or a contact angle goniometer is used to measure the static contact angle.[15] An increase in the contact angle for a hydrophilic surface indicates successful hydrophobic modification by the silane. Dynamic contact angles (advancing and receding) can provide further information about surface homogeneity.[15]
XPS is used to determine the elemental composition and chemical states of the surface.[16]
-
Data Acquisition: Acquire survey scans to identify the elements present on the surface. High-resolution scans of specific elements (Si 2p, O 1s, C 1s, and S 2p) are then performed.[17]
-
Analysis: The presence of a sulfur (S 2p) peak at a binding energy of around 163-164 eV confirms the presence of the thiol group from 3-MPTES.[2] The Si 2p peak for the silane will be shifted to a higher binding energy compared to elemental silicon.[18][19]
AFM provides topographical information about the surface at the nanoscale.
-
Imaging: Scan the surface of the oxide before and after silanization in tapping mode.
-
Analysis: Compare the surface morphology and root-mean-square (RMS) roughness. A uniform and successful silanization will typically result in a slight increase in surface roughness and a change in surface texture.[8]
QCM-D is a highly sensitive technique for real-time monitoring of mass changes and viscoelastic properties of the adsorbed layer.[20]
-
Setup: Use a QCM-D instrument with sensor crystals coated with the desired oxide (e.g., SiO₂, TiO₂).
-
Measurement: Establish a stable baseline with the solvent. Inject the 3-MPTES solution and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.
-
Analysis: The Sauerbrey equation can be used to convert the change in frequency to the adsorbed mass for rigid layers.[20] The dissipation data provides information about the viscoelastic properties of the silane film.[20]
Visualizations
Below are diagrams illustrating key concepts and workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. laurentian.ca [laurentian.ca]
- 3. Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring N3 dye adsorption and desorption on TiO2 surfaces: a combined QCM-D and XPS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. nanoscience.com [nanoscience.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. rsc.org [rsc.org]
- 18. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Silicon [xpsfitting.com]
- 19. joam.inoe.ro [joam.inoe.ro]
- 20. biolinscientific.com [biolinscientific.com]
Unveiling Molecular Orientation: A Comparative Guide to Analyzing 3-Mercaptopropyltriethoxysilane on Surfaces
For researchers, scientists, and drug development professionals, understanding the precise orientation of molecules on a surface is paramount for controlling interfacial properties and ensuring the efficacy of functionalized materials. 3-Mercaptopropyltriethoxysilane (3-MPTES) is a widely used silane coupling agent for surface modification in biosensors, drug delivery systems, and nanomaterials. Its orientation dictates the accessibility of its terminal thiol group for further functionalization. This guide provides a comprehensive comparison of Raman spectroscopy and other key analytical techniques for elucidating the orientation of 3-MPTES on various surfaces, supported by experimental data and detailed protocols.
Raman spectroscopy, a non-destructive technique that probes molecular vibrations, has emerged as a powerful tool for determining the orientation of adsorbed molecules. By analyzing the polarization dependence of the Raman scattered light, researchers can deduce the alignment of specific chemical bonds relative to the surface normal. This guide will delve into the application of polarized Raman spectroscopy for 3-MPTES analysis and compare its performance with alternative methods such as Sum-Frequency Generation (SFG) spectroscopy and X-ray Photoelectron Spectroscopy (XPS).
Performance Comparison: Raman Spectroscopy vs. Alternatives
The choice of analytical technique for determining molecular orientation depends on several factors, including the required level of detail, the nature of the substrate, and the experimental constraints. Below is a comparative summary of the key techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Polarized Raman Spectroscopy | Inelastic scattering of polarized light, sensitive to the orientation of molecular bonds. | Average tilt angle and orientational order of specific functional groups. | Non-destructive, high chemical specificity, can be used in ambient conditions. | Signal can be weak, requiring enhancement techniques (e.g., SERS); quantitative analysis can be complex. |
| Sum-Frequency Generation (SFG) Spectroscopy | Second-order nonlinear optical spectroscopy, inherently surface-specific. | Provides information on the net polar orientation of vibrational modes at an interface. | High surface sensitivity, can provide information on molecular conformation. | Requires specialized and complex laser systems; not suitable for all substrates. |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron binding energies upon X-ray irradiation. | Elemental composition, chemical state, and, with angle-resolved measurements (ARXPS), information on the vertical distribution of elements, indirectly suggesting orientation. | Quantitative elemental analysis, provides information on chemical bonding to the substrate.[1][2] | Requires high vacuum, can cause sample damage, provides indirect information on orientation. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the orientation of thiol-containing molecules on different surfaces, as determined by the discussed techniques. While specific data for 3-MPTES is limited in publicly available literature, the data for similar self-assembled monolayers (SAMs) provide valuable benchmarks.
| Molecule | Surface | Technique | Key Findings |
| Alkanethiols | Gold | Polarized Raman Spectroscopy | Tilt angles of the alkyl chain typically range from 25° to 35° with respect to the surface normal. |
| 3-Mercaptopropionic acid | Silver | Surface-Enhanced Raman Spectroscopy (SERS) | Preferential trans conformation of the S-C-C chain upon monolayer formation. |
| 2,4-dimethylbenzenethiol | Gold | Sum-Frequency Generation (SFG) Spectroscopy | Determination of the tilt angles of two different methyl groups, indicating a specific molecular orientation on the surface.[3] |
| 3-Mercaptopropionic acid | Gold | X-ray Photoelectron Spectroscopy (XPS) | Presence of both covalently bound thiolate-Au and physisorbed thiolate species, confirming attachment to the surface.[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key experiments discussed.
Polarized Raman Spectroscopy of 3-MPTES Monolayers
Objective: To determine the average orientation of the propyl chain and the C-S bond of 3-MPTES on a surface.
Materials:
-
3-MPTES-functionalized substrate (e.g., gold, silver, or silicon wafer)
-
Raman spectrometer equipped with a polarization optics package (polarizer and analyzer)
-
Laser source (e.g., 532 nm or 633 nm)
-
Rotation stage for the sample
Procedure:
-
Sample Preparation: Prepare a self-assembled monolayer of 3-MPTES on the desired substrate by immersing the cleaned substrate in a dilute solution of 3-MPTES in a suitable solvent (e.g., ethanol) for a specified time, followed by rinsing and drying.
-
Instrument Setup:
-
Align the laser on the sample.
-
Insert a polarizer in the incident laser beam path and an analyzer in the path of the scattered Raman signal.
-
-
Data Acquisition:
-
Define the laboratory coordinate system (X, Y, Z) and the sample coordinate system (x, y, z).
-
Acquire Raman spectra in different polarization configurations. The most common are parallel (VV) and perpendicular (VH) configurations, where the first letter denotes the polarization of the incident light and the second denotes the polarization of the scattered light relative to a defined axis on the sample.
-
Rotate the sample in-plane using the rotation stage and acquire spectra at different angles (e.g., every 15° from 0° to 360°).
-
-
Data Analysis:
-
Identify the Raman peaks corresponding to specific vibrational modes of 3-MPTES (e.g., C-S stretch, CH₂ wag, Si-O stretch).
-
Plot the intensity of these peaks as a function of the sample rotation angle for both VV and VH polarizations.
-
Fit the intensity profiles to theoretical models based on the Raman tensor of the specific vibrational mode to extract the average tilt angle and order parameters of the molecule.
-
Sum-Frequency Generation (SFG) Spectroscopy of 3-MPTES Monolayers
Objective: To determine the net polar orientation of specific vibrational modes of 3-MPTES at the interface.
Materials:
-
3-MPTES-functionalized substrate
-
SFG spectrometer with tunable visible and infrared laser beams
Procedure:
-
Sample Preparation: Prepare the 3-MPTES monolayer as described for the Raman experiment.
-
Instrument Setup:
-
Overlap the pulsed visible and tunable infrared laser beams spatially and temporally on the sample surface at a specific angle of incidence.
-
Detect the generated sum-frequency signal in the reflection or transmission direction.
-
-
Data Acquisition:
-
Scan the infrared laser frequency over the range of interest to probe the vibrational resonances of the 3-MPTES molecule (e.g., C-H, S-H, and Si-O stretching modes).
-
Acquire SFG spectra using different polarization combinations of the incident and detected beams (e.g., ssp, ppp, sps).
-
-
Data Analysis:
X-ray Photoelectron Spectroscopy (XPS) of 3-MPTES Monolayers
Objective: To confirm the covalent attachment of 3-MPTES to the surface and to obtain indirect information about the monolayer structure.
Materials:
-
3-MPTES-functionalized substrate
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
Procedure:
-
Sample Preparation: Prepare the 3-MPTES monolayer as described previously.
-
Instrument Setup:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS system.
-
Irradiate the sample with X-rays.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p, S 2p, and the substrate elements).
-
For angle-resolved XPS (ARXPS), acquire spectra at different take-off angles of the photoelectrons.
-
-
Data Analysis:
-
Analyze the binding energies of the core-level peaks to determine the chemical states of the elements. The S 2p spectrum can confirm the formation of a thiolate bond with a metal substrate.[1]
-
Use the peak areas to quantify the elemental composition of the surface.
-
In ARXPS, analyze the variation of peak intensities with the take-off angle to determine the vertical distribution of the elements, which can provide insights into the molecular orientation.[6]
-
Mandatory Visualizations
To further clarify the experimental workflow and the logical relationships in data analysis, the following diagrams are provided.
References
- 1. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eag.com [eag.com]
- 3. researchgate.net [researchgate.net]
- 4. Polarization-Dependent Heterodyne-Detected Sum-Frequency Generation Spectroscopy as a Tool to Explore Surface Molecular Orientation and Ångström-Scale Depth Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Thermal Stability of 3-Mercaptopropyltriethoxysilane (MPTES) Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles with molecules like 3-Mercaptopropyltriethoxysilane (MPTES) is a critical step in the development of advanced materials for a multitude of applications, including drug delivery, catalysis, and sensing. The thermal stability of these functionalized nanoparticles is a key determinant of their performance and shelf-life. This guide provides a comparative analysis of the thermal stability of MPTES-functionalized nanoparticles against other common alternatives, supported by experimental data and detailed protocols.
Comparative Thermal Stability Analysis
Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of functionalized nanoparticles. It measures the change in mass of a sample as a function of temperature, providing crucial information on decomposition temperatures and the amount of surface-bound material.
The thermal decomposition of MPTES-functionalized nanoparticles typically occurs in distinct stages. Initially, a slight weight loss below 150°C is observed, which is attributed to the removal of physically adsorbed water and solvents. The primary decomposition of the MPTES organic chain generally occurs at higher temperatures, often in multiple steps.
MPTES vs. Other Silane Coupling Agents on Silica Nanoparticles
The choice of silane coupling agent significantly influences the thermal stability of functionalized silica nanoparticles. The following table summarizes typical TGA data for silica nanoparticles functionalized with MPTES and a common alternative, (3-Aminopropyl)triethoxysilane (APTES).
| Functionalization | Onset Decomposition Temperature (°C) | Primary Decomposition Range (°C) | Total Weight Loss (%) | Nanoparticle Core |
| Unfunctionalized Silica | - | - | ~2-5% (due to dehydroxylation) | Silica |
| MPTES-Functionalized | ~200 - 250 | 250 - 600 | ~10 - 25% | Silica |
| APTES-Functionalized | ~200 - 230 | 230 - 600 | ~8 - 20% | Silica |
Note: The exact values can vary depending on the nanoparticle size, surface coverage, and experimental conditions.
The data indicates that both MPTES and APTES functionalizations significantly increase the organic content on the nanoparticle surface compared to unfunctionalized silica. The decomposition of the organic moiety for both silanes occurs over a broad temperature range.
MPTES vs. Other Thiol-Based Coatings on Gold Nanoparticles
For gold nanoparticles, MPTES provides a covalent attachment through the silane group to a silica shell or directly to a modified gold surface, with the thiol group available for further conjugation. Its thermal stability can be compared to other thiol-based ligands that bind directly to the gold surface.
| Functionalization | Onset Decomposition Temperature (°C) | Primary Decomposition Range (°C) | Total Weight Loss (%) | Nanoparticle Core |
| MPTES (on Silica-Coated AuNP) | ~200 - 250 | 250 - 600 | Varies with shell thickness | Gold (Silica-Coated) |
| Alkanethiol (e.g., Dodecanethiol) | ~150 - 200 | 200 - 350 | Varies with chain length | Gold |
| Thiolated PEG | ~200 - 250 | 250 - 450 | Varies with chain length | Gold |
Generally, the silane network formed by MPTES on a silica shell can offer a more robust and thermally stable anchoring compared to the direct Au-S bond of simple alkanethiols, which can be more susceptible to thermal desorption and decomposition at lower temperatures.
Experimental Protocols
A standardized protocol for Thermogravimetric Analysis (TGA) is crucial for obtaining reproducible and comparable data.
Standard TGA Protocol for Functionalized Nanoparticles
-
Sample Preparation:
-
Ensure the nanoparticle sample is thoroughly dried to remove any residual solvent, typically by drying in a vacuum oven at a temperature below the boiling point of the solvent (e.g., 60-80°C) for several hours.
-
Accurately weigh 5-10 mg of the dried nanoparticle sample into a TGA crucible (typically ceramic or platinum).
-
-
Instrument Setup:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically room temperature or slightly above (e.g., 30°C), for a short period (e.g., 5-10 minutes) to ensure thermal equilibrium.
-
Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature that ensures complete decomposition of the organic material (e.g., 800-1000°C).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset decomposition temperature is often determined as the temperature at which a significant weight loss begins.
-
The total weight loss corresponding to the organic functionalization is calculated from the plateau of the TGA curve after the decomposition is complete.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the thermal stability analysis of functionalized nanoparticles.
Caption: Workflow for thermal stability analysis of functionalized nanoparticles.
Signaling Pathways and Logical Relationships
The functionalization of a nanoparticle surface with MPTES involves a series of chemical reactions. The following diagram illustrates the logical relationship from the nanoparticle core to the final functionalized product.
Caption: Logical steps in the MPTES functionalization of a nanoparticle surface.
This guide provides a foundational understanding of the thermal stability of MPTES-functionalized nanoparticles. For specific applications, it is imperative to conduct detailed thermal analysis under conditions that mimic the intended operational environment.
Safety Operating Guide
Proper Disposal of 3-Mercaptopropyltriethoxysilane: A Guide for Laboratory Professionals
The safe handling and disposal of 3-Mercaptopropyltriethoxysilane are critical for ensuring laboratory safety and environmental protection. This organosilane compound presents several hazards, including being harmful if swallowed, causing serious eye irritation, potentially causing allergic skin reactions, and being toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to proper disposal protocols is not only a matter of best practice but also a regulatory necessity.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] All personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[4] Contact lenses should not be worn.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves.[4]
-
Skin and Body Protection: A laboratory coat or other suitable protective clothing.[1][4]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[4]
Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4]
Step-by-Step Disposal Procedure
The recommended method for disposing of this compound is through a licensed professional waste disposal service.[6] This chemical should be treated as hazardous waste and must not be discharged into sewers or the environment.[1][3][7]
Step 1: Waste Collection and Storage
-
Collect all waste containing this compound, including unused material and contaminated items (e.g., absorbent materials, pipette tips), into a designated, properly labeled hazardous waste container.
-
The container must be kept tightly closed to prevent the release of vapors and reaction with moisture in the air.[4] This compound reacts with water to liberate ethanol.[7]
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, moisture, heat, sparks, and open flames.[4][7]
Step 2: Managing Small Spills
-
For small spills, first ensure all sources of ignition are removed.[8]
-
Clean up the spill using an absorbent, non-combustible material such as sand, earth, or vermiculite.[6][8] Do not use combustible materials like sawdust.[8]
-
To reduce the characteristic stench of the mercapto group, small spills can be treated with a 6% aqueous sodium hypochlorite solution (laundry bleach).[4]
-
Collect the absorbent material and residue using spark-proof tools and place it in a closed, labeled container for disposal as hazardous waste.[6][8]
-
Ventilate the area and wash the spill site after the material has been completely removed.[6]
Step 3: Final Disposal Arrangement
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3][6]
-
Ensure all federal, state, and local environmental regulations are observed.[6] The recommended disposal method is often high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Hazard and Regulatory Data
The following table summarizes key quantitative and regulatory data for this compound, which is essential for proper labeling and transport.
| Parameter | Value | Reference |
| UN Number | 3082 | [6][7] |
| Proper Shipping Name | Environmentally hazardous substances, liquid, n.o.s. | [6][7] |
| Hazard Class | 9 | [6] |
| Packing Group | III | [7] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [9] |
| GHS Hazard Statements | H302, H317, H319, H401, H411 | [3][4] |
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H401 (Toxic to aquatic life), H411 (Toxic to aquatic life with long lasting effects).
Disposal Workflow
The logical flow for handling and disposing of this compound waste is illustrated in the diagram below. This workflow ensures that safety and regulatory compliance are maintained at every step, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. (3-Mercaptopropyl)trimethoxysilane | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. gelest.com [gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. fishersci.fr [fishersci.fr]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. (3-Mercaptopropyl)triethoxysilane = 80 GC, technical 14814-09-6 [sigmaaldrich.com]
Essential Safety and Logistics for Handling 3-Mercaptopropyltriethoxysilane
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for 3-Mercaptopropyltriethoxysilane, including operational and disposal plans, to build a foundation of trust and safety in your laboratory practices.
Hazard Identification and Safety Summary
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed, can cause serious eye irritation, and may cause an allergic skin reaction.[1][2][3][4] It is also toxic to aquatic life with long-lasting effects.[2][3][4][5] Upon contact with moisture, it can liberate methanol, which has chronic effects on the central nervous system.[1][2]
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][3][4] |
| Skin Sensitization | May cause an allergic skin reaction.[1][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][3][4][5] |
| Other Hazards | Stench.[1][6] Combustible liquid and vapor.[1][6] Contact with moisture liberates methanol.[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] |
| Eye Protection | Chemical splash goggles. Contact lenses should not be worn.[1][2] |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][6] Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[4] |
Experimental Workflow: Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Protocol
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation:
-
Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Before handling, put on all required PPE as specified in the table above.
-
Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are immediately accessible.[2]
-
-
Handling:
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1][2] Do not breathe vapors or mist.[2][3]
-
Transfer: When transferring the chemical, do so carefully to minimize fugitive emissions and manage odor.[2]
-
Moisture Sensitivity: Keep the container tightly closed and avoid contact with water or moist air, as it liberates methanol.[1][2]
-
Ignition Sources: Keep away from heat, sparks, and open flames as it is a combustible liquid.[1][6]
-
-
Storage:
Spill and Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Get immediate medical attention.[1][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Get immediate medical attention.[1] |
| Spill | Evacuate unnecessary personnel.[2] Remove all sources of ignition.[1] Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite and place it in a suitable, closed container for disposal.[1][4] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.
-
Contaminated materials such as absorbent pads, gloves, and clothing should also be collected in a suitable container for disposal.
-
-
Disposal Method:
-
Dispose of the chemical and its waste in accordance with local, state, and federal regulations.[4]
-
It is recommended to contact a licensed professional waste disposal service.[4] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not allow the product to enter drains or surface water.[3][5] Small spills can be treated with 6% aqueous sodium hypochlorite (laundry bleach) to reduce odor before disposal.[2]
-
By following these guidelines, you can ensure a safer laboratory environment when working with this compound. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed information.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. gelest.com [gelest.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. fishersci.com [fishersci.com]
- 7. (3-Mercaptopropyl)trimethoxysilane 95 4420-74-0 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
